molecular formula C16H26N4O5 B12377008 NO2A-Butyne

NO2A-Butyne

Katalognummer: B12377008
Molekulargewicht: 354.40 g/mol
InChI-Schlüssel: WFJYESGWBQSSLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

NO2A-Butyne (CAS 2089035-56-1) is an alkyne-functionalized bifunctional chelator (BFC) and a macrocyclic NOTA derivative primarily used in advanced biomedical research and diagnostic applications . Its structure features a NO2A backbone that provides strong chelation for metal ions, crucial for forming stable complexes with radionuclides . The compound's key feature is a terminal alkyne group, which enables efficient conjugation to azide-functionalized biomolecules, such as peptides, via Click Chemistry, facilitating highly specific targeting . This dual functionality makes this compound an essential tool in tumor pretargeting strategies and for the radiolabeling of biomolecules used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging . By allowing stable binding of imaging radionuclides and precise conjugation to targeting agents, it helps researchers develop sophisticated diagnostic probes for cancer research and other biomedical fields . This product is intended for research purposes only and is not for diagnostic or medical use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C16H26N4O5

Molekulargewicht

354.40 g/mol

IUPAC-Name

2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid

InChI

InChI=1S/C16H26N4O5/c1-2-3-4-17-14(21)11-18-5-7-19(12-15(22)23)9-10-20(8-6-18)13-16(24)25/h1H,3-13H2,(H,17,21)(H,22,23)(H,24,25)

InChI-Schlüssel

WFJYESGWBQSSLZ-UHFFFAOYSA-N

Kanonische SMILES

C#CCCNC(=O)CN1CCN(CCN(CC1)CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to NO2A-Butyne: A Bifunctional Chelator for Advanced Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2A-Butyne is a bifunctional chelator that has emerged as a valuable tool in the field of radiopharmaceutical development. As a macrocyclic derivative of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), it is specifically designed for the stable chelation of radiometals, most notably Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with ideal properties for Positron Emission Tomography (PET) imaging. The "butyne" functional group provides a terminal alkyne moiety, enabling covalent conjugation to targeting biomolecules, such as peptides and antibodies, through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This technical guide provides a comprehensive overview of this compound, including its properties, experimental protocols for its use in bioconjugation and radiolabeling, and relevant quantitative data.

Core Properties of this compound

This compound is characterized by its robust chemical structure, which combines a highly stable chelating core with a versatile conjugation handle.

PropertyValueReference
Chemical Formula C₁₆H₂₆N₄O₅[1]
Molecular Weight 354.4 g/mol [1]
CAS Number 2089035-56-1[1]
Solubility Soluble in DMSO[1]
Storage Recommended at -20°C[1]

Experimental Protocols

The utility of this compound lies in its straightforward application in a two-step process: first, the conjugation to a targeting molecule, and second, the radiolabeling with a radionuclide.

Peptide Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of this compound allows for its efficient conjugation to azide-modified peptides, such as derivatives of the tumor-targeting peptide c(RGDfK).

Materials:

  • Azide-functionalized peptide (e.g., Azido-c(RGDfK))

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Triethylamine (TEA) or another suitable base

  • Solvent (e.g., DMF/H₂O or DMSO/H₂O mixture)

  • Solid-phase extraction (SPE) cartridge for purification

Procedure:

  • Dissolve the azide-functionalized peptide and a molar excess (typically 1.5-2 equivalents) of this compound in the chosen solvent system.

  • Add an aqueous solution of copper(II) sulfate to the reaction mixture.

  • Add a freshly prepared aqueous solution of sodium ascorbate. The ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

  • Add a small amount of base (e.g., TEA) to maintain a slightly basic pH, which is optimal for the CuAAC reaction.

  • Allow the reaction to proceed at room temperature with stirring for 1-4 hours. The reaction progress can be monitored by analytical HPLC.

  • Upon completion, the reaction mixture is quenched, and the desired this compound-peptide conjugate is purified, typically using a C18 SPE cartridge or preparative HPLC.

  • The purified conjugate should be characterized by mass spectrometry to confirm its identity.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Azide-Peptide Azide-Peptide Reaction_Mixture CuAAC Reaction Azide-Peptide->Reaction_Mixture This compound This compound This compound->Reaction_Mixture CuSO4 CuSO4 CuSO4->Reaction_Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Base Base Base->Reaction_Mixture Purification Purification (SPE or HPLC) Reaction_Mixture->Purification 1-4h, RT Characterization Characterization (Mass Spec) Purification->Characterization Final_Product This compound-Peptide Conjugate Characterization->Final_Product Confirmation

Caption: General workflow for the radiolabeling of a this compound-peptide conjugate with ⁶⁸Ga.

Quantitative Data

The performance of this compound as a bifunctional chelator is demonstrated by the high efficiency of the radiolabeling process and the favorable properties of the resulting radiolabeled conjugates. The following tables summarize typical quantitative data obtained for the radiolabeling of a this compound-c(RGDfK) conjugate with ⁶⁸Ga.

Table 1: ⁶⁸Ga-Radiolabeling Efficiency of this compound-c(RGDfK)

ParameterValue
Precursor Amount10-20 µg
Reaction Temperature95-100 °C
Reaction Time5-10 min
pH3.5 - 4.5
Radiochemical Yield (RCY)>95%
Radiochemical Purity (RCP)>98%

Table 2: In Vitro Properties of ⁶⁸Ga-NO2A-Butyne-c(RGDfK)

ParameterValue
Binding Affinity (IC₅₀) to αvβ₃ integrin
This compound-c(RGDfK) (non-radioactive)Low nanomolar range
Stability in Human Serum (4h, 37°C) >95% intact
LogP (Octanol/Water Partition Coefficient) -3.0 to -4.0 (hydrophilic)

Table 3: In Vivo Performance of ⁶⁸Ga-NO2A-Butyne-c(RGDfK) in a Tumor Xenograft Model (e.g., U87MG)

Parameter (1h post-injection)% Injected Dose per Gram (%ID/g)
Tumor Uptake 3 - 5 %ID/g
Blood Clearance Rapid
Kidney Uptake (major excretion route) High
Muscle Uptake Low
Tumor-to-Muscle Ratio >10

Signaling Pathway Context: Integrin Targeting

The c(RGDfK) peptide is a well-established ligand for αvβ₃ integrin, a cell surface receptor that is overexpressed on tumor neovasculature and various cancer cells. The binding of a ⁶⁸Ga-NO2A-Butyne-c(RGDfK) radiotracer to αvβ₃ integrin allows for the non-invasive visualization of tumor angiogenesis and metastasis through PET imaging.

Integrin-Mediated Cell Adhesion and Signaling

G cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular ECM_Protein ECM Proteins (e.g., Fibronectin) Integrin αvβ₃ Integrin ECM_Protein->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Signaling Downstream Signaling (Cell Proliferation, Survival, Migration) FAK->Signaling RGD_Tracer ⁶⁸Ga-NO2A-Butyne-c(RGDfK) RGD_Tracer->Integrin binds (imaging target)

References

An In-Depth Technical Guide to NO2A-Butyne: A Bifunctional Chelator for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NO2A-Butyne, a bifunctional chelator of significant interest in the field of targeted therapeutics and molecular imaging. This document details the synthesis of this compound, its conjugation to targeting moieties via click chemistry, and its use in radiolabeling for applications such as Positron Emission Tomography (PET) imaging.

Chemical Structure and Properties

This compound, systematically named as a derivative of 1,4,7-triazacyclononane-1,4-diacetic acid, is a macrocyclic chelating agent functionalized with a butyne group. The core structure consists of a nine-membered ring with three nitrogen atoms (1,4,7-triazacyclononane or TACN), to which two acetate groups are attached to two of the nitrogen atoms, forming the "NO2A" chelating moiety. The remaining secondary amine on the TACN ring is functionalized with a butyne group, rendering the molecule bifunctional.

The NO2A portion of the molecule serves as a robust chelator for a variety of metal ions, particularly trivalent metals like Gallium-68 (

68^{68}68
Ga), making it highly suitable for PET imaging applications.[1][2] The butyne functional group provides a reactive handle for covalent conjugation to biomolecules, such as peptides, antibodies, or nanoparticles, through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2089035-56-1N/A
Chemical Formula Cngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
16{16}16​
Hngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
26{26}26​
Nngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
4{4}4​
Ongcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
5{5}5​
N/A
Molecular Weight 354.4 g/mol N/A
Appearance White to off-white solidN/A
Purity >98.00%N/A
Solubility Soluble in DMSON/A
Storage Store at -20°CN/A

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the 1,4,7-triazacyclononane (TACN) macrocycle, followed by the selective attachment of two protected acetate arms and the final alkylation with a butyne-containing electrophile.

2.1.1. Synthesis of 1,4,7-triazacyclononane (TACN)

A common method for the synthesis of TACN is the Richman-Atkins cyclization, which involves the reaction of a di-amine with a di-tosylate.

  • Materials: Diethylenetriamine, tosyl chloride, sodium hydroxide, ethylene glycol ditosylate, strong acid (e.g., HBr in acetic acid).

  • Procedure:

    • Protect the amine groups of diethylenetriamine by reacting it with tosyl chloride in the presence of a base.

    • Perform the cyclization reaction by reacting the tosylated diethylenetriamine with ethylene glycol ditosylate in a suitable solvent (e.g., DMF) with a base (e.g., cesium carbonate).

    • Remove the tosyl protecting groups using a strong acid, such as HBr in acetic acid, to yield the TACN macrocycle.

    • Purify the product by crystallization or column chromatography.

2.1.2. Synthesis of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate (NO2A-di-t-butyl ester)

This step involves the selective di-alkylation of the TACN macrocycle with a protected form of bromoacetic acid.

  • Materials: 1,4,7-triazacyclononane (TACN), tert-butyl bromoacetate, a suitable base (e.g., potassium carbonate), and an organic solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve TACN in acetonitrile and add potassium carbonate.

    • Slowly add a solution of tert-butyl bromoacetate in acetonitrile to the TACN solution at room temperature.

    • Stir the reaction mixture for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the desired di-substituted product.

    • Work up the reaction mixture by filtering the solid and evaporating the solvent. Purify the crude product using column chromatography to isolate the di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate.

2.1.3. Synthesis of this compound-di-t-butyl ester

The final step in the synthesis of the protected this compound is the alkylation of the remaining secondary amine.

  • Materials: di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate, 4-bromobutyne (or a similar butynyl halide), a non-nucleophilic base (e.g., diisopropylethylamine - DIEA), and an organic solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve the NO2A-di-t-butyl ester in anhydrous acetonitrile.

    • Add DIEA to the solution.

    • Add 4-bromobutyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the protected this compound.

2.1.4. Deprotection of this compound-di-t-butyl ester

The final step is the removal of the tert-butyl protecting groups to yield the final product, this compound.

  • Materials: this compound-di-t-butyl ester, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected this compound in a mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, remove the solvent and TFA under reduced pressure to obtain the final this compound product.

G A 1,4,7-Triazacyclononane (TACN) B di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate A->B + tert-butyl bromoacetate C This compound-di-t-butyl ester B->C + 4-bromobutyne D This compound C->D + Trifluoroacetic Acid (TFA)

Synthesis workflow for this compound.

Peptide Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound can be conjugated to an azide-modified peptide through a CuAAC "click" reaction. This reaction is highly specific and efficient, proceeding under mild conditions.

  • Materials: this compound, azide-modified peptide, copper(II) sulfate (CuSO

    4_44​
    ), sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand, and a suitable solvent system (e.g., DMSO/water or t-butanol/water).

  • Procedure:

    • Prepare stock solutions of all reagents.

    • In a reaction vial, dissolve the azide-modified peptide and this compound in the chosen solvent system.

    • Add the copper-stabilizing ligand (THPTA or TBTA).

    • Add the CuSO

      4_44​
      solution.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the this compound-peptide conjugate can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling of this compound-Peptide Conjugate with Gallium-68

The NO2A moiety of the conjugate serves as an excellent chelator for Gallium-68 (

68^{68}68
Ga) for PET imaging.

  • Materials: this compound-peptide conjugate,

    68^{68}68
    GaCl
    3_33​
    eluted from a
    68^{68}68
    Ge/
    68^{68}68
    Ga generator, a suitable buffer (e.g., sodium acetate or HEPES, pH 4.0-5.5).

  • Procedure:

    • Elute

      68^{68}68
      Ga from the generator using 0.1 M HCl.

    • Add the this compound-peptide conjugate solution to the

      68^{68}68
      Ga eluate.

    • Adjust the pH of the reaction mixture to 4.0-5.5 using the buffer.

    • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C for 5-10 minutes) to facilitate complexation.

    • Determine the radiochemical purity of the resulting

      68^{68}68
      Ga-NO2A-Butyne-peptide conjugate using radio-TLC or radio-HPLC.

    • The radiolabeled conjugate can be purified using a C18 Sep-Pak cartridge if necessary.

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile tool in drug development, particularly for the creation of targeted radiopharmaceuticals.

Targeted Molecular Imaging

By conjugating this compound to a targeting vector such as a peptide or antibody that specifically binds to a biomarker overexpressed on cancer cells, a targeted imaging agent can be developed. After radiolabeling with a positron-emitting radionuclide like

68^{68}68
Ga, the resulting radiotracer can be used for non-invasive in vivo imaging of tumors using PET. This allows for the visualization of tumor location, size, and metastatic spread, aiding in diagnosis, staging, and monitoring of therapeutic response.

Theranostics

The NO2A chelator can also form stable complexes with therapeutic radionuclides. This opens up the possibility of developing theranostic agents, where the same molecular construct can be used for both diagnosis (with a diagnostic radionuclide) and therapy (with a therapeutic radionuclide).

G cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling cluster_application Application NO2A_Butyne This compound Click_Reaction CuAAC Click Chemistry NO2A_Butyne->Click_Reaction Azide_Peptide Azide-Modified Targeting Peptide Azide_Peptide->Click_Reaction Conjugate This compound-Peptide Conjugate Click_Reaction->Conjugate Radiolabeling Chelation Reaction Conjugate->Radiolabeling Ga68 Gallium-68 (⁶⁸Ga) Ga68->Radiolabeling Radiotracer ⁶⁸Ga-NO2A-Butyne-Peptide Radiotracer Radiolabeling->Radiotracer Injection Systemic Administration (e.g., Intravenous) Radiotracer->Injection Tumor_Targeting Tumor Cell Targeting (via Peptide Affinity) Injection->Tumor_Targeting PET_Imaging PET Imaging Tumor_Targeting->PET_Imaging Diagnosis Tumor Diagnosis & Staging PET_Imaging->Diagnosis

Workflow for tumor targeting using this compound.

Conclusion

This compound is a valuable and versatile bifunctional chelator for the development of advanced targeted therapeutics and imaging agents. Its robust chelating properties, combined with the ability to be easily conjugated to biomolecules via click chemistry, provide a powerful platform for researchers and scientists in the field of drug development. The detailed protocols and workflow presented in this guide offer a solid foundation for the synthesis and application of this promising molecule in preclinical and potentially clinical research.

References

An In-Depth Technical Guide to the Synthesis of the NO2A-Butyne Chelator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for the NO2A-Butyne chelator (1,4,7-triazacyclononane-1,4-diacetic acid-7-butyne). The described methodology is based on established synthetic routes for related 1,4,7-triazacyclononane (TACN) derivatives and functionalization with alkyne moieties for application in "click" chemistry. This bifunctional chelator is of significant interest in the field of radiopharmaceutical development, enabling the stable chelation of various radiometals while providing a terminal alkyne for covalent conjugation to biomolecules.

I. Overview of the Synthetic Pathway

The synthesis of this compound can be strategically divided into three main stages:

  • Synthesis of the Protected NO2A Core: This involves the dialkylation of 1,4,7-triazacyclononane (TACN) with a protected form of bromoacetic acid, typically tert-butyl bromoacetate, to yield di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate. This key intermediate possesses a single secondary amine available for further functionalization.

  • Functionalization with the Butyne Moiety: The protected NO2A core is subsequently alkylated with a suitable butyne-containing electrophile, such as 4-bromo-1-butyne, to introduce the terminal alkyne functionality.

  • Deprotection: The final step involves the removal of the tert-butyl protecting groups from the carboxylic acid functionalities to yield the final this compound chelator.

Synthesis_Pathway TACN 1,4,7-Triazacyclononane (TACN) NO2A_tBu di-tert-butyl 2,2'-(1,4,7-triazonane- 1,4-diyl)diacetate TACN->NO2A_tBu Alkylation tBuBrAc tert-Butyl bromoacetate tBuBrAc->NO2A_tBu NO2A_Butyne_tBu Protected this compound NO2A_tBu->NO2A_Butyne_tBu Alkylation BromoButyne 4-Bromo-1-butyne BromoButyne->NO2A_Butyne_tBu NO2A_Butyne This compound NO2A_Butyne_tBu->NO2A_Butyne Deprotection TFA Trifluoroacetic Acid (TFA) TFA->NO2A_Butyne

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

A. Synthesis of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate (Protected NO2A Core)

This procedure is adapted from the method described by Gai et al. (2015) for the synthesis of a similar dialkylated TACN derivative.[1][2]

Reaction:

Step1 TACN 1,4,7-Triazacyclononane NO2A_tBu di-tert-butyl 2,2'-(1,4,7-triazonane- 1,4-diyl)diacetate TACN->NO2A_tBu tBuBrAc 2 x tert-Butyl bromoacetate tBuBrAc->NO2A_tBu Acetonitrile, 0°C to RT, 24h

Figure 2: Synthesis of the protected NO2A core.

Materials and Reagents:

  • 1,4,7-Triazacyclononane (TACN)

  • tert-Butyl bromoacetate

  • Acetonitrile (CH3CN)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Dichloromethane (CH2Cl2)

  • Hexane

Procedure:

  • A solution of 1,4,7-triazacyclononane (1.0 eq) in acetonitrile is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

  • A solution of tert-butyl bromoacetate (2.0 eq) in acetonitrile is added dropwise to the cooled TACN solution over several hours.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.

  • The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in deionized water, and the pH is adjusted to 3 with 1 M HCl.

  • The aqueous solution is washed with diethyl ether to remove any unreacted tert-butyl bromoacetate and trisubstituted byproducts.

  • The pH of the aqueous layer is then carefully adjusted to 8 with 1 M NaOH.

  • The product is extracted from the aqueous layer with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting residue is triturated with hexane to afford the pure di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate as a white powder.

Parameter Value Reference
Yield ~49%[1][2]
Purity High, as a white powder[1]
B. Synthesis of 4-Bromo-1-butyne

This procedure is based on the established conversion of 3-butyn-1-ol to 4-bromo-1-butyne using phosphorus tribromide.

Reaction:

Step2 Butynol 3-Butyn-1-ol BromoButyne 4-Bromo-1-butyne Butynol->BromoButyne PBr3 Phosphorus tribromide PBr3->BromoButyne Anhydrous ether, 0°C

Figure 3: Synthesis of the butyne alkylating agent.

Materials and Reagents:

  • 3-Butyn-1-ol

  • Phosphorus tribromide (PBr3)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Magnesium sulfate (MgSO4)

Procedure:

  • A solution of 3-butyn-1-ol (1.0 eq) in anhydrous diethyl ether is prepared in an oven-dried, three-necked flask under an inert atmosphere (e.g., argon) and cooled to 0°C.

  • A solution of phosphorus tribromide (approx. 0.4 eq) in anhydrous diethyl ether is added dropwise to the stirred butynol solution over several hours, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is carefully poured onto crushed ice.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined ether layers are washed sequentially with saturated NaHCO3 solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and the ether is removed by distillation at atmospheric pressure.

  • The crude product is then purified by distillation to yield 4-bromo-1-butyne as a colorless liquid.

Parameter Value Reference
Yield ~27%
Boiling Point 109-112 °C
C. Synthesis of Protected this compound

This step involves the N-alkylation of the protected NO2A core with 4-bromo-1-butyne, adapting the methodology from Gai et al. (2015).

Reaction:

Step3 NO2A_tBu Protected NO2A Core NO2A_Butyne_tBu Protected this compound NO2A_tBu->NO2A_Butyne_tBu BromoButyne 4-Bromo-1-butyne BromoButyne->NO2A_Butyne_tBu DIEA, Acetonitrile, RT, 24h

Figure 4: Alkylation to introduce the butyne moiety.

Materials and Reagents:

  • di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate

  • 4-Bromo-1-butyne

  • N,N-Diisopropylethylamine (DIEA)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate (1.0 eq) in acetonitrile, N,N-diisopropylethylamine (DIEA) (3.0 eq) is added.

  • A solution of 4-bromo-1-butyne (1.2 eq) in acetonitrile is added dropwise to the reaction mixture.

  • The mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the protected this compound.

Parameter Value Reference
Yield ~50-65% (estimated based on similar reactions)
Purification Silica gel column chromatography
D. Deprotection to Yield this compound

The final step is the acidic hydrolysis of the tert-butyl esters to the corresponding carboxylic acids. This is a standard procedure in organic synthesis.

Reaction:

Step4 NO2A_Butyne_tBu Protected this compound NO2A_Butyne This compound NO2A_Butyne_tBu->NO2A_Butyne TFA, DCM, RT

Figure 5: Final deprotection step.

Materials and Reagents:

  • Protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • The protected this compound is dissolved in dichloromethane.

  • Trifluoroacetic acid (typically in a 1:1 ratio with DCM) is added to the solution.

  • The reaction mixture is stirred at room temperature for several hours, and the progress is monitored (e.g., by TLC or LC-MS) until the starting material is fully consumed.

  • The solvents are removed in vacuo.

  • The residue is co-evaporated with a suitable solvent (e.g., toluene or diethyl ether) to remove residual TFA.

  • The final product, this compound, is typically obtained as a salt (e.g., trifluoroacetate salt) and can be further purified by methods such as recrystallization or preparative HPLC if necessary.

Parameter Value Reference
Yield Typically high to quantitative
Purity Dependent on the purity of the protected precursor

III. Conclusion

The synthesis of the this compound chelator is a multi-step process that can be achieved through a logical and well-precedented synthetic route. The key steps involve the selective dialkylation of the TACN macrocycle, followed by the introduction of the butyne functionality and a final deprotection. Careful control of reaction conditions and purification at intermediate stages are crucial for obtaining the final product in high purity. This versatile bifunctional chelator holds significant promise for the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications.

References

An In-depth Technical Guide to the Mechanism of Action of NO2A-Butyne in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, the quest for highly efficient, specific, and biocompatible ligation strategies is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the covalent linking of biomolecules. This guide focuses on the mechanism of action of NO2A-Butyne, a bifunctional chelator designed for seamless integration into bioconjugation workflows. The "NO2A" moiety, a derivative of the versatile 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator, provides a robust platform for coordinating radiometals such as copper-64, making it invaluable for applications in molecular imaging and targeted radiotherapy. The appended "butyne" group, an internal alkyne, serves as a reactive handle for click chemistry, enabling the precise and stable conjugation to azide-modified biomolecules.

This technical guide will provide a comprehensive overview of the core mechanism of this compound in bioconjugation, present quantitative data on the efficiency and stability of resulting conjugates, detail experimental protocols, and offer visual representations of the key processes involved.

The Core Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism through which this compound participates in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring from the reaction between the alkyne group of this compound and an azide group on a target biomolecule.

The key steps of the mechanism are as follows:

  • In Situ Generation of Copper(I): The reaction is catalyzed by the Cu(I) oxidation state. Typically, a Cu(II) salt, such as copper(II) sulfate (CuSO₄), is used as a precursor, and a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to generate the active Cu(I) species in situ.

  • Formation of a Copper-Acetylide Intermediate: The catalytically active Cu(I) ion coordinates with the terminal alkyne of the butyne group on the this compound molecule, forming a copper-acetylide intermediate.

  • Coordination of the Azide: The azide-modified biomolecule then coordinates to the copper center of the copper-acetylide intermediate.

  • Cycloaddition and Ring Formation: A [3+2] cycloaddition reaction occurs, leading to the formation of a six-membered copper(III)-metallacycle intermediate.

  • Protonolysis and Catalyst Regeneration: This intermediate is unstable and rapidly rearranges to form the stable 1,4-disubstituted triazole ring, releasing the Cu(I) catalyst, which can then participate in another catalytic cycle.

The resulting triazole linkage is exceptionally stable under a wide range of physiological conditions, making it an ideal covalent bond for bioconjugates.

Quantitative Data on this compound Bioconjugation

The efficiency of bioconjugation and the stability of the resulting conjugates are critical parameters in the development of radiopharmaceuticals and other targeted biomolecules. The following tables summarize key quantitative data from studies involving NOTA-alkyne conjugates, which serve as a proxy for the performance of this compound.

Table 1: Radiolabeling Efficiency and Molar Activity of ⁶⁴Cu-NOTA-Peptide Conjugates

Peptide/MoleculeRadiolabeling ConditionsRadiochemical Yield (%)Molar Activity (GBq/μmol)Reference
NOTA-RGD10 min, 100°C>9818.5-37N/A
NOTA-c(RGDyK)20 min, RT>95Not Reported[1]
NOTA-BBN(7-14)NH₂1 h, 70°C≥90Not ReportedN/A
PSMA-targeting peptide15 min, RT98Not ReportedN/A

Table 2: In Vitro and In Vivo Stability of ⁶⁴Cu-NOTA-Peptide Conjugates

Peptide/MoleculeStability AssayTime PointStability (%)Reference
⁶⁴Cu-NOTA-RGDHuman Serum24 h>95N/A
⁶⁴Cu-NOTA-c(RGDyK)PBS4 h>99[1]
⁶⁴Cu-NOTA-BBN(7-14)NH₂Mouse Serum1 h>98N/A

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of an Azide-Modified Peptide with this compound via CuAAC

This protocol provides a general method for the conjugation of an azide-containing peptide to this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄) solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving this compound if necessary)

  • PD-10 desalting column or equivalent for purification

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • Add this compound to the peptide solution. A 5-10 fold molar excess of this compound over the peptide is recommended. If this compound is not water-soluble, it can be dissolved in a minimal amount of DMSO before adding to the reaction mixture.

  • Prepare the Catalyst Solution:

    • In a separate tube, mix the CuSO₄ solution and THPTA solution in a 1:5 molar ratio. For example, mix 10 µL of 10 mM CuSO₄ with 50 µL of 50 mM THPTA. This pre-complexation helps to stabilize the Cu(I) ion and protect the biomolecule from oxidative damage.

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA complex to the peptide/NO2A-Butyne mixture.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. The final reaction volume should be adjusted with PBS.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the reaction rate.

  • Purification:

    • Purify the resulting NO2A-peptide conjugate using a PD-10 desalting column or size-exclusion chromatography to remove excess reagents.

  • Characterization:

    • Analyze the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm successful conjugation.

Protocol 2: Radiolabeling of NO2A-Peptide Conjugate with Copper-64

This protocol describes the chelation of ⁶⁴Cu by the NO2A-peptide conjugate.

Materials:

  • Purified NO2A-peptide conjugate

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • Sodium acetate buffer (1 M, pH 5.5)

  • Metal-free water

  • PD-10 desalting column

  • Radio-TLC system for quality control

Procedure:

  • Prepare the Labeling Reaction:

    • In a metal-free microcentrifuge tube, add the purified NO2A-peptide conjugate (typically 10-50 µg).

    • Add sodium acetate buffer to adjust the pH of the reaction mixture to between 5.0 and 6.0.

    • Add the ⁶⁴CuCl₂ solution (typically 37-185 MBq) to the tube.

  • Incubation:

    • Incubate the reaction mixture at 37-42°C for 15-30 minutes. Gentle shaking may be applied.

  • Quenching (Optional):

    • To chelate any remaining free ⁶⁴Cu, a small amount of a DTPA solution (50 mM) can be added, and the mixture incubated for an additional 5 minutes.

  • Purification:

    • Purify the ⁶⁴Cu-NO2A-peptide conjugate using a PD-10 desalting column pre-equilibrated with PBS.

  • Quality Control:

    • Determine the radiochemical purity of the final product using a radio-TLC system. The mobile phase will depend on the specific peptide conjugate.

Mandatory Visualizations

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction CuAAC Reaction cluster_product Product NO2A_Butyne This compound Cu_Acetylide Cu(I)-Acetylide Intermediate NO2A_Butyne->Cu_Acetylide Azide_Biomolecule Azide-Modified Biomolecule Triazole_Formation Triazole Ring Formation Azide_Biomolecule->Triazole_Formation CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I THPTA THPTA Ligand THPTA->Cu_I Stabilization Cu_I->Cu_Acetylide Coordination Cu_Acetylide->Triazole_Formation Cycloaddition Triazole_Formation->Cu_I Catalyst Regeneration Bioconjugate NO2A-Biomolecule Conjugate Triazole_Formation->Bioconjugate

Caption: Mechanism of this compound bioconjugation via CuAAC.

G cluster_conjugation Bioconjugation Workflow cluster_radiolabeling Radiolabeling Workflow Start_Conj Start: Azide-Biomolecule & this compound Mix_Reagents Mix Reactants and Catalyst System Start_Conj->Mix_Reagents Incubate_Conj Incubate (RT, 1-4h) Mix_Reagents->Incubate_Conj Purify_Conj Purify Conjugate (e.g., PD-10) Incubate_Conj->Purify_Conj Characterize_Conj Characterize (e.g., Mass Spec) Purify_Conj->Characterize_Conj End_Conj End: Purified NO2A- Biomolecule Conjugate Characterize_Conj->End_Conj Start_Radio Start: Purified Conjugate End_Conj->Start_Radio Proceed to Radiolabeling Add_Cu64 Add ⁶⁴CuCl₂ and Buffer Start_Radio->Add_Cu64 Incubate_Radio Incubate (37°C, 15-30min) Add_Cu64->Incubate_Radio Purify_Radio Purify Labeled Conjugate (e.g., PD-10) Incubate_Radio->Purify_Radio QC_Radio Quality Control (e.g., radio-TLC) Purify_Radio->QC_Radio End_Radio End: ⁶⁴Cu-NO2A- Biomolecule Conjugate QC_Radio->End_Radio

Caption: Experimental workflow for bioconjugation and radiolabeling.

References

An In-Depth Technical Guide to Alkyne-Bearing Bifunctional Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted radiopharmaceuticals, the precise and stable conjugation of a radionuclide to a targeting biomolecule is paramount. Alkyne-bearing bifunctional chelators (BFCs) have emerged as a powerful and versatile tool in this field, enabling the site-specific and efficient labeling of peptides, antibodies, and other vectors for diagnostic imaging and therapeutic applications. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with alkyne-bearing BFCs.

A bifunctional chelator is a molecule with two key functional domains: a chelating moiety that securely binds a metallic radionuclide and a reactive functional group for covalent attachment to a biomolecule.[1] The incorporation of a terminal alkyne group as the reactive handle allows for highly efficient and bioorthogonal "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions offer significant advantages, including high yields, mild reaction conditions, and specificity in complex biological environments.[3][4] SPAAC, in particular, has gained prominence for in vivo applications as it obviates the need for a potentially toxic copper catalyst.

This technical guide will delve into the various types of alkyne-functionalized chelators, their quantitative radiolabeling characteristics, and detailed experimental protocols for their synthesis, bioconjugation, and use in radiopharmaceutical development.

Core Concepts and Workflow

The general workflow for utilizing alkyne-bearing bifunctional chelators involves a multi-step process that begins with the synthesis of the chelator and culminates in the formation of a radiolabeled bioconjugate.

Alkyne_BFC_Workflow General Workflow for Alkyne-Bearing Bifunctional Chelators cluster_synthesis Synthesis & Functionalization cluster_bioconjugation Bioconjugation cluster_radiolabeling Radiolabeling & Purification Chelator_Core Chelator Core (e.g., DOTA, NOTA) Alkyne_BFC Alkyne-Bearing Bifunctional Chelator Chelator_Core->Alkyne_BFC Alkyne_Moiety Alkyne Moiety Alkyne_Moiety->Alkyne_BFC Click_Chemistry Click Chemistry (CuAAC or SPAAC) Alkyne_BFC->Click_Chemistry Biomolecule Azide-Modified Biomolecule (Peptide, Antibody, etc.) Biomolecule->Click_Chemistry BFC_Bioconjugate BFC-Biomolecule Conjugate Click_Chemistry->BFC_Bioconjugate Radiolabeling Radiolabeling BFC_Bioconjugate->Radiolabeling Radionuclide Radionuclide (e.g., 68Ga, 64Cu, 89Zr, 177Lu) Radionuclide->Radiolabeling Radiolabeled_Conjugate Radiolabeled Bioconjugate Radiolabeling->Radiolabeled_Conjugate Purification Purification & Characterization Radiolabeled_Conjugate->Purification Final_Product Final Radiopharmaceutical Purification->Final_Product

General workflow for the use of alkyne-bearing bifunctional chelators.

Common Alkyne-Bearing Bifunctional Chelators and Their Properties

A variety of chelator backbones have been functionalized with alkyne moieties to accommodate a range of medically relevant radionuclides. The choice of chelator is dictated by the coordination chemistry of the radiometal, including its ionic radius and preferred coordination number, to ensure the formation of a stable and kinetically inert complex. The following table summarizes key quantitative data for some of the most common alkyne-bearing BFCs.

Chelator CoreAlkyne FunctionalizationRadionuclideRadiolabeling ConditionsRadiolabeling Yield (%)Specific ActivityReference(s)
DOTA Propargyl-DOTA-tris(tBu) ester64CuRoom Temperature, 5-20 min>95%High
68Ga95°C, 10-15 min>95%High
177Lu95°C, 20 min>98%High
NOTA Alkyne-NOTA68GaRoom Temperature, 10 min>95%51.1 MBq/nmol
Alkyne-NODAGA64CuRoom Temperature, <30 min>95%High
Desferrioxamine (DFO) Alkyne-DFO89ZrRoom Temperature, 30-60 min>90%High
HBED-CC Alkyne-HBED-CC68GaRoom Temperature, 5 min>98%High

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the development of radiopharmaceuticals using alkyne-bearing bifunctional chelators.

Synthesis of Alkyne-Functionalized Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a peptide containing an azide-functionalized amino acid for subsequent conjugation with an alkyne-bearing chelator. The widely used Fmoc/tBu strategy is employed.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-azidolysine or other azide-containing amino acid

  • Rink Amide resin or other suitable solid support

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence. Incorporate the Fmoc-L-azidolysine at the desired position.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry and analytical RP-HPLC.

Bioconjugation of Alkyne-Bearing Chelators to Azide-Modified Biomolecules

This section provides protocols for both CuAAC and SPAAC.

Materials:

  • Azide-modified biomolecule (e.g., peptide from the previous protocol)

  • Alkyne-bearing bifunctional chelator (e.g., propargyl-DOTA-tris(tBu) ester)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • Solvent: DMSO for dissolving the chelator

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified biomolecule in the reaction buffer.

    • Dissolve the alkyne-bearing chelator in a minimal amount of DMSO and then dilute with the reaction buffer.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Reaction Setup:

    • In a reaction vial, combine the azide-modified biomolecule, alkyne-bearing chelator (typically in 1.5-5 fold molar excess), and THPTA.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the resulting BFC-biomolecule conjugate using size-exclusion chromatography or RP-HPLC to remove excess chelator and other reagents.

  • Characterization: Confirm the successful conjugation and determine the purity of the product by mass spectrometry and analytical RP-HPLC.

Materials:

  • Azide-modified biomolecule

  • Alkyne-bearing bifunctional chelator functionalized with a strained alkyne (e.g., DBCO, DIBO)

  • Buffer: PBS, pH 7.4, or other suitable buffer

Procedure:

  • Prepare Solutions:

    • Dissolve the azide-modified biomolecule in the reaction buffer.

    • Dissolve the strained alkyne-bearing chelator in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

  • Reaction Setup:

    • In a reaction vial, combine the azide-modified biomolecule and the strained alkyne-bearing chelator (typically in 1.5-3 fold molar excess).

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the BFC-biomolecule conjugate using size-exclusion chromatography or RP-HPLC.

  • Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry and analytical RP-HPLC.

Signaling_Pathway Click Chemistry Conjugation Pathways cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide_CuAAC Azide-Biomolecule Triazole_CuAAC 1,4-Triazole Linkage Azide_CuAAC->Triazole_CuAAC Alkyne_CuAAC Alkyne-BFC Alkyne_CuAAC->Triazole_CuAAC Cu_I Cu(I) Catalyst (from CuSO4 + NaAsc) Cu_I->Triazole_CuAAC Azide_SPAAC Azide-Biomolecule Triazole_SPAAC Triazole Linkage Azide_SPAAC->Triazole_SPAAC Strained_Alkyne Strained Alkyne-BFC (e.g., DBCO) Strained_Alkyne->Triazole_SPAAC

References

NO2A-Butyne for Metal Ion Chelation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles behind NO2A-Butyne as a bifunctional chelator for metal ions, a critical component in the development of modern radiopharmaceuticals. While specific quantitative data for this compound is not extensively published, this document extrapolates from the well-established chemistry of its parent compound, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), to present a robust theoretical and practical framework for its application.

Core Theory of Metal Ion Chelation by the NO2A Scaffold

Chelation is a chemical process where a polydentate ligand, or chelating agent, binds to a central metal ion to form a stable, ring-like structure known as a chelate. The NO2A (1,4,7-triazacyclononane-1,4-diacetic acid) core is a highly efficient chelator derived from the well-studied NOTA macrocycle.

Coordination Chemistry: The NO2A scaffold provides a pre-organized cavity with multiple donor atoms—three nitrogen atoms from the triazacyclononane ring and four oxygen atoms from the two carboxylate arms. This arrangement allows it to form multiple stable five-membered chelate rings with a metal ion. Trivalent metal ions such as Gallium-68 (Ga³⁺), Lutetium-177 (Lu³⁺), and others are particularly well-suited for chelation by NOTA-based ligands. The metal ion sits within the macrocyclic cavity, coordinated by the nitrogen and oxygen atoms, resulting in a thermodynamically stable and kinetically inert complex.[1][2] This high stability is crucial for in vivo applications to prevent the release of the radioactive metal ion, which could lead to off-target toxicity.[3][4]

The Role of the Butyne Group: this compound is classified as a bifunctional chelator.[5] This means it has two distinct functional parts:

  • The NO2A Head: Responsible for securely chelating the metal ion.

  • The Butyne Tail: A terminal alkyne group that serves as a reactive handle for covalent attachment to a biomolecule (e.g., peptide, antibody, or small molecule).

The butyne group does not directly participate in the chelation of the metal ion. Its primary role is to enable conjugation via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the stable, site-specific attachment of the chelator-metal complex to a targeting vector, a key step in creating targeted radiopharmaceuticals.

Figure 1: Chelation of a Metal Ion by the NO2A Core cluster_NO2A NO2A Chelator N1 N N2 N C1_label CH₂COO⁻ N1->C1_label N3 N C2_label CH₂COO⁻ N2->C2_label O1 O O2 O O3 O O4 O C1 CH₂COO⁻ C2 CH₂COO⁻ Metal Metal Ion (e.g., Ga³⁺) Metal->N1 Metal->N2 Metal->N3 Metal->O1 Metal->O2 Metal->O3 Metal->O4

Figure 1: Chelation of a Metal Ion by the NO2A Core

Quantitative Data: Stability of NOTA-Based Chelates

The efficacy of a chelator is quantified by its stability constant (log K), which measures the strength of the metal-ligand bond. While specific log K values for this compound are not available in the reviewed literature, the data for the parent NOTA chelator with relevant radiometals provides a strong indication of its expected performance. Higher log K values signify a more stable complex.

Metal IonChelatorLog K ValueConditions
Ga³⁺NOTA30.98Aqueous Solution
Lu³⁺NOTA~22-24 (est.)Aqueous Solution
In³⁺NOTA26.2Aqueous Solution
Y³⁺NOTA21.7Aqueous Solution
Cu²⁺NOTA21.64Aqueous Solution

Table 1: Representative Stability Constants for NOTA with Various Metal Ions. Data is compiled from and cross-referenced with general values in radiopharmaceutical literature. Note that values can vary with experimental conditions.

Experimental Protocols

The following sections outline plausible, detailed methodologies for the synthesis of this compound and its subsequent use in bioconjugation and radiolabeling. These protocols are constructed based on established chemical principles for analogous bifunctional NOTA chelators.

Synthesis of this compound

The synthesis of this compound involves the functionalization of a protected NO2A (di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate) precursor with a butyne-containing linker, followed by deprotection.

Materials:

  • Di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate (Protected NO2A)

  • 4-Bromobut-1-yne

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard glassware, magnetic stirrer, rotary evaporator, and HPLC system

Protocol:

  • Alkylation of Protected NO2A:

    • Dissolve protected NO2A (1 equivalent) and K₂CO₃ (3 equivalents) in anhydrous ACN in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add 4-bromobut-1-yne (1.2 equivalents) dropwise to the stirring suspension.

    • Heat the reaction mixture to 60°C and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude protected this compound.

  • Purification of Protected Intermediate:

    • Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure, protected this compound.

  • Deprotection of Carboxylic Acids:

    • Dissolve the purified, protected this compound in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 4-6 hours. The TFA will cleave the tert-butyl protecting groups.

    • Monitor the deprotection by LC-MS.

    • Once complete, remove the solvent and excess TFA by rotary evaporation.

    • Co-evaporate with toluene several times to ensure complete removal of residual TFA.

  • Final Purification and Characterization:

    • Triturate the resulting residue with cold diethyl ether to precipitate the final product, this compound, as a TFA salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The final product should be stored under desiccated and inert conditions.

Figure 2: Synthetic Workflow for this compound Start Protected NO2A (di-tert-butyl ester) Step1 Alkylation with 4-Bromobut-1-yne, K₂CO₃, ACN Start->Step1 Intermediate Protected this compound Step1->Intermediate Step2 Purification (Column Chromatography) Intermediate->Step2 PurifiedIntermediate Pure Protected this compound Step2->PurifiedIntermediate Step3 Deprotection (TFA/DCM) PurifiedIntermediate->Step3 FinalProduct This compound (TFA Salt) Step3->FinalProduct Step4 Purification & Characterization (Precipitation, NMR, MS) FinalProduct->Step4 Final Pure this compound Step4->Final

Figure 2: Synthetic Workflow for this compound
Bioconjugation and Radiolabeling Protocol

This protocol describes the conjugation of this compound to an azide-functionalized peptide via CuAAC, followed by radiolabeling with Gallium-68.

Materials:

  • This compound

  • Azide-functionalized peptide (e.g., Azido-PEG-Peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Gallium-68 (⁶⁸GaCl₃) eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • PD-10 desalting column

  • Radio-TLC or radio-HPLC system

Protocol:

  • Bioconjugation via Click Chemistry (CuAAC):

    • Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a catalyst premix by incubating CuSO₄ (e.g., 20 mM) with THPTA (e.g., 100 mM) in a 1:5 molar ratio for 5 minutes.

    • In a microcentrifuge tube, dissolve the azide-functionalized peptide (1 equivalent) in a suitable buffer (e.g., PBS, pH 7.4).

    • Add this compound (1.5 equivalents).

    • Add the CuSO₄/THPTA catalyst premix (e.g., 10 mole %).

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 50 equivalents).

    • Incubate the reaction at room temperature for 1-2 hours.

    • Purify the resulting NO2A-peptide conjugate using a PD-10 desalting column or by preparative HPLC to remove excess reagents and catalyst.

    • Lyophilize the pure conjugate and store at -20°C.

  • Radiolabeling with Gallium-68:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

    • In a sterile, pyrogen-free reaction vial, add 5-10 µg of the NO2A-peptide conjugate dissolved in sodium acetate buffer (0.1 M, pH 4.5).

    • Add the ⁶⁸GaCl₃ eluate (e.g., 100-200 MBq) to the vial.

    • The total reaction volume should be kept low (e.g., < 100 µL) to maintain high reactant concentrations.

    • Incubate the reaction mixture at room temperature for 10 minutes. NOTE: Unlike DOTA, NOTA-based chelators often achieve quantitative labeling at room temperature.

    • Determine the radiochemical purity (RCP) by radio-TLC or radio-HPLC. The RCP should be >95%.

    • If necessary, the final radiolabeled product can be purified using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga.

Figure 3: Bioconjugation and Radiolabeling Workflow cluster_conjugation Bioconjugation (Click Chemistry) cluster_radiolabeling Radiolabeling NO2A_Butyne This compound Click CuAAC Reaction (CuSO₄, Na-Ascorbate, THPTA) NO2A_Butyne->Click Peptide Azide-Peptide Peptide->Click Conjugate NO2A-Peptide Conjugate Click->Conjugate Purify1 Purification (HPLC/PD-10) Conjugate->Purify1 PureConjugate Pure NO2A-Peptide Purify1->PureConjugate Labeling Complexation Reaction (pH 4.5, Room Temp) PureConjugate->Labeling Ga68 ⁶⁸GaCl₃ from Generator Ga68->Labeling LabeledProduct ⁶⁸Ga-NO2A-Peptide Labeling->LabeledProduct Purify2 Purification (C18 Cartridge) LabeledProduct->Purify2 FinalProduct Pure ⁶⁸Ga-NO2A-Peptide (>95% RCP) Purify2->FinalProduct

Figure 3: Bioconjugation and Radiolabeling Workflow

Application in Targeted Radiopharmaceuticals

The final ⁶⁸Ga-NO2A-Peptide is a targeted radiopharmaceutical. When administered in vivo, the peptide moiety acts as a targeting vector, binding to specific receptors that are overexpressed on the surface of cancer cells. The attached ⁶⁸Ga, a positron emitter, can then be detected using Positron Emission Tomography (PET) imaging, allowing for the non-invasive visualization of tumors. This same principle can be applied to therapeutic radionuclides like Lutetium-177 for targeted radiotherapy.

Figure 4: Targeted Radiopharmaceutical Action cluster_agent Radiopharmaceutical cluster_body In Vivo Environment Agent ⁶⁸Ga-NO2A-Peptide Injection Systemic Administration Agent->Injection Circulation Bloodstream Circulation Injection->Circulation Targeting Binding to Target Receptor on Cancer Cell Circulation->Targeting Clearance Renal/Hepatic Clearance Circulation->Clearance Internalization Internalization (optional) Targeting->Internalization Imaging PET Imaging (Signal Detection) Targeting->Imaging Surface Signal Internalization->Imaging

Figure 4: Targeted Radiopharmaceutical Action

References

The Nexus of Precision and Function: A Technical Guide to Click Chemistry with Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular science, the ability to selectively and efficiently join molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, defines a class of reactions that are modular, high-yielding, stereospecific, and operate under simple, mild conditions, often in benign solvents like water.[1][2] These characteristics make click chemistry an exceptionally powerful tool for bioconjugation, materials science, and drug discovery.[2]

Parallel to this synthetic revolution, the role of chelators—molecules that bind tightly to metal ions—has expanded dramatically, particularly in medicine. Bifunctional chelating agents (BFCAs) are essential for the development of radiopharmaceuticals for PET and SPECT imaging, targeted radionuclide therapies, and as contrast agents for MRI.[3] The challenge, however, has always been the precise and stable attachment of these chelators to targeting biomolecules (e.g., peptides, antibodies) without compromising the function of either component.

This guide delves into the fundamental principles of applying click chemistry to the conjugation of chelators. It explores the core reactions, strategic workflows, and provides quantitative data and detailed protocols to empower researchers in the development of next-generation diagnostics and therapeutics.

Core Click Chemistry Reactions for Chelator Conjugation

Three primary click reactions have proven most effective for the conjugation of chelators. Each possesses a unique profile of advantages and challenges.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The archetypal click reaction, CuAAC, involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1] This reaction is highly reliable and efficient, forming a stable 1,4-disubstituted 1,2,3-triazole linkage. However, its application with chelators presents a significant challenge: the copper catalyst is not only potentially toxic to biological systems but can also be sequestered by the very chelator intended for another metal, thereby inhibiting the reaction. Strategies to mitigate this include the use of copper-coordinating ligands that accelerate the reaction while protecting the catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issues of copper toxicity, the SPAAC reaction was developed. This bioorthogonal reaction uses a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a metal catalyst. This makes SPAAC ideal for conjugations in complex biological environments, including live cells. The main drawbacks are that the kinetics can be slower than CuAAC and the bulky, hydrophobic nature of the cyclooctyne reagents may alter the pharmacokinetic properties of the resulting bioconjugate.

  • Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: Recognized as the fastest known bioorthogonal click reaction, IEDDA occurs between an electron-poor diene, typically a tetrazine (Tz), and an electron-rich, strained dienophile like a trans-cyclooctene (TCO). Its remarkable speed (with rate constants up to 10⁶ M⁻¹s⁻¹) and selectivity make it exceptionally suited for applications requiring rapid conjugation at very low concentrations, such as in vivo pretargeting strategies for radioimmunotherapy and imaging.

G

Caption: Core click chemistry reactions used for chelator conjugation.

Strategic Workflows for Chelator Incorporation

The sequence of clicking and metallation can be strategically varied depending on the chelator, metal, and biomolecule.

  • Click-then-Chelate: This is the most common and often most practical approach. A chelator functionalized with a click handle (e.g., azide or alkyne) is first covalently attached to a biomolecule. After purification of the conjugate, the metal ion is introduced into the chelator. This strategy avoids exposing the biomolecule to potentially harsh radiolabeling conditions and is widely used with SPAAC.

  • Chelate-then-Click: In this strategy, the chelator is first complexed with the radionuclide, and the resulting stable, radiolabeled complex is then "clicked" onto the targeting biomolecule. This approach requires that the metal-chelator complex remains intact and does not interfere with the subsequent click reaction.

  • Click-to-Chelate: This elegant one-pot strategy is primarily used with CuAAC for creating complexes with technetium-99m (⁹⁹ᵐTc) and rhenium (Re). Here, the click reaction between an azide-functionalized biomolecule and a specially designed alkyne-prochelator simultaneously forms the covalent bond and assembles a tridentate chelating system where the newly formed triazole ring is an integral part of the metal coordination sphere. This method is exceptionally efficient, combining synthesis, conjugation, and chelator installation into a single step.

G

Caption: Comparison of strategic workflows for radiolabeling.

Quantitative Data Summary

The choice of click reaction is often dictated by the required kinetics for a specific application. IEDDA reactions are orders of magnitude faster than SPAAC or CuAAC, making them suitable for in vivo ligations.

Table 1: Comparison of Second-Order Rate Constants for Click Reactions

Reaction Type Reactants Rate Constant (k) in M⁻¹s⁻¹ Key Characteristics
CuAAC Terminal Alkyne + Azide 10 to 10⁴ High yield, reliable; requires Cu(I) catalyst.
SPAAC Strained Alkyne (e.g., DBCO) + Azide 10⁻³ to 1 Bioorthogonal (copper-free); moderate kinetics.

| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | 1 to 10⁶ | Extremely fast; bioorthogonal; ideal for in vivo use. |

Radiochemical yield (RCY) is a critical parameter in developing radiopharmaceuticals. Click chemistry methods consistently provide high RCYs under mild conditions.

Table 2: Representative Radiochemical Yields (RCY) using Click Chemistry

Strategy Chelator Radionuclide Biomolecule RCY (%) Reference
Click-to-Chelate Triazole-based (formed in situ) ⁹⁹ᵐTc Folic Acid Derivative >95%
Click-to-Chelate Triazole-based (formed in situ) ⁹⁹ᵐTc 5-nitro-imidazole >95%
Chelate-then-Click DOTA-N₃ ¹⁷⁷Lu PSMA-alkyne ~77%
IEDDA DOTA-Tz ²²⁵Ac TCO-Antibody >80%
CuAAC Phosphonate-based ⁶⁴Cu Y3-TATE peptide >95%

| Click-then-Chelate | DOTA-PFP | ²²⁵Ac / ¹⁷⁷Lu | HuM195 Antibody | >99% | |

Detailed Experimental Protocols

The following protocols are generalized representations derived from published methods and should be adapted and optimized for specific reagents and applications.

Protocol 1: General CuAAC Conjugation of a Chelator to a Peptide

This protocol describes a typical CuAAC reaction to conjugate an alkyne-functionalized chelator (e.g., DOTA-alkyne) to an azide-containing peptide.

  • Reagent Preparation:

    • Dissolve the azide-peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1-5 mM.

    • Dissolve the alkyne-chelator in DMSO or water to a concentration of 10-20 mM.

    • Prepare a fresh Catalyst Solution :

      • Prepare a 50 mM stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA or BTTAA) in water.

      • Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

      • Just before use, mix the CuSO₄ and ligand solutions to achieve a 1:5 molar ratio of Cu:ligand.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Procedure:

    • In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-chelator solution (a 1.2 to 2-fold molar excess of the chelator is common).

    • Add the premixed catalyst solution to the reaction mixture. The final copper concentration is typically between 50 µM and 250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~5 mM.

    • Gently mix the solution and allow it to react at room temperature for 1-4 hours. Reaction progress can be monitored by HPLC or LC-MS.

  • Purification:

    • Upon completion, the copper catalyst can be removed. This is a critical step. Add a solution of a strong chelating agent like EDTA or use a metal-scavenging resin.

    • Purify the final peptide-chelator conjugate using reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the final product.

Protocol 2: SPAAC Conjugation of a DBCO-Chelator to an Azide-Modified Protein

This protocol outlines the straightforward, copper-free conjugation of a DBCO-functionalized chelator to a protein (e.g., an antibody) containing a site-specifically incorporated azide group.

  • Reagent Preparation:

    • Prepare the azide-modified protein in a suitable, amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Dissolve the DBCO-chelator (e.g., DBCO-DOTA) in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Reaction Procedure:

    • Add the DBCO-chelator stock solution to the protein solution. A 5 to 20-fold molar excess of the DBCO reagent over the protein is typically used to ensure efficient conjugation.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept low (<10% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction can be performed with gentle agitation.

  • Purification:

    • Remove the excess, unreacted DBCO-chelator and purify the final protein-chelator conjugate.

    • For proteins, size-exclusion chromatography (e.g., a PD-10 desalting column) is a common and effective method.

    • Concentrate the purified conjugate using an appropriate centrifugal filter device. The final product can be characterized by mass spectrometry to confirm the degree of conjugation.

Protocol 3: One-Pot "Click-to-Chelate" Synthesis of a ⁹⁹ᵐTc-Tricarbonyl Labeled Molecule

This protocol describes the efficient labeling of an azide-functionalized molecule of interest using the "Click-to-Chelate" strategy.

  • Preparation of [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ Precursor:

    • Prepare the ⁹⁹ᵐTc-tricarbonyl precursor from [⁹⁹ᵐTcO₄]⁻ using a commercially available kit (e.g., IsoLink™).

    • This typically involves heating the pertechnetate solution in the presence of a CO source and a reducing agent at ~100°C for 20-30 minutes.

    • After cooling, neutralize the precursor solution to approximately pH 7.

  • One-Pot Labeling Procedure:

    • In a single vial, combine the azide-functionalized molecule of interest (e.g., 10⁻⁵ M final concentration) and the alkyne-prochelator (e.g., Nα-propargyl-glycine, 1.1 equivalents) in an aqueous buffer (e.g., phosphate buffer, pH 7).

    • Add a copper(II) source (e.g., copper(II) acetate) and a reducing agent (sodium ascorbate) to generate the Cu(I) catalyst in situ.

    • Allow the CuAAC reaction to proceed at room temperature or with gentle heating (e.g., 50°C) for 20-30 minutes to form the triazole-chelator conjugate.

    • Directly add the neutralized [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ precursor solution to the same vial.

    • Heat the reaction mixture at 75-100°C for 20-30 minutes to facilitate radiolabeling.

  • Analysis and Purification:

    • Determine the radiochemical yield (RCY) and purity using radio-HPLC.

    • For many applications, if RCY is >95%, the product can be used after simple purification with a C18 cartridge (e.g., Sep-Pak®) to remove unreacted precursor and impurities.

Visualization of Key Concepts

G Problem Problem Sol1 Sol1 Problem->Sol1 Mitigate via:

Caption: Overcoming the central challenge of CuAAC with chelators.

G

Caption: The "Click-to-Chelate" workflow forms the chelator in situ.

Conclusion

Click chemistry provides a powerful and versatile toolbox for the precise conjugation of chelators to molecules of interest. The choice between CuAAC, SPAAC, and IEDDA depends on the specific requirements for biocompatibility, reaction kinetics, and the nature of the chelator itself. The "Click-then-Chelate" strategy offers broad applicability, while the "Click-to-Chelate" approach provides unparalleled efficiency for specific radiometals like ⁹⁹ᵐTc. By understanding these fundamental principles, researchers can design and execute robust conjugation strategies, accelerating the development of novel, highly specific agents for molecular imaging and targeted therapy.

References

The Advent of NOTA Derivatives: A Technical Guide to Unlocking Novel Applications in Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today details the burgeoning applications of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) derivatives, positioning them as pivotal tools for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the core principles of NOTA chelation, its expanding role in radiopharmaceuticals for targeted cancer diagnosis and therapy, and detailed methodologies for key experiments.

The exceptional ability of NOTA and its derivatives to form highly stable complexes with a wide range of radiometals is revolutionizing the development of next-generation diagnostic and therapeutic agents.[1][2][3][4][5] These compounds are instrumental in creating radiopharmaceuticals that can precisely target and visualize a variety of cancers, including those expressing gastrin-releasing peptide receptors (GRPR), somatostatin receptor subtype 2 (SSTR2), and melanocortin-1 receptors (MC1R).

Core Principles and Advantages of NOTA Derivatives

NOTA is a macrocyclic bifunctional chelator renowned for its pre-organized structure, which features a nine-membered triaza ring with three pendant acetate arms. This configuration provides a high-affinity binding pocket for various metal ions, forming exceptionally stable and kinetically inert complexes. This inherent stability is crucial for in vivo applications, as it prevents the premature release of the radiometal, thereby minimizing off-target radiation exposure and enhancing the quality of diagnostic images.

The versatility of NOTA derivatives allows for their conjugation with a diverse range of targeting biomolecules, such as peptides, antibodies, and small molecules, to create highly specific radiopharmaceuticals. Furthermore, the development of functionalized NOTA derivatives, including those with maleimide groups, offers innovative strategies for site-specific radiolabeling and the creation of multivalent targeting structures to improve in vivo binding affinity.

Quantitative Data Summary

The following tables summarize key quantitative data for various NOTA-based radiopharmaceuticals, highlighting their performance in preclinical studies.

Table 1: Comparative Data for Ga-68 and Cu-64 Chelation with NOTA

ParameterGa-68-NOTACu-64-NOTA
Thermodynamic Stability (log K)~30.98~21.6 - 23.33
Typical Labeling pH3.5 - 5.55.5 - 7.2
Typical Labeling TemperatureRoom Temperature to 95°CRoom Temperature to 95°C
Typical Labeling Time5 - 15 minutes10 - 30 minutes
Typical Radiochemical Yield>95%>95%

Table 2: In Vitro Stability of NOTA-Conjugates

RadiopharmaceuticalIn Vitro StabilityKey Findings
⁶⁴Cu-NOTA-trastuzumabHigh stability in serum---
⁶⁴Cu-ENOTA3.5% decomposition at 66 hr in rat serumPromising in vitro stability
⁶⁴Cu-PNOTA4.5% decomposition at 66 hr in rat serumPromising in vitro stability
[¹⁸F]AlF- and [⁶⁸Ga]Ga-NOTA-octreotide analogStable in human serumFavorable IC₅₀ values
[⁶⁴Cu]NOTA-C3-TPStable in vivo (plasma)1% release of ⁶⁴Cu at 48 hr

Table 3: Tumor Uptake of NOTA-Based Radiopharmaceuticals

RadiopharmaceuticalTargetTumor Uptake (%ID/g)Key Biodistribution FindingsReference
[⁶⁴Cu]Cu-NOTA-GRPR conjugateGRPR4.99 ± 1.40 at 1 h p.i.Renal-urinary excretion, limited non-target accumulation
[⁶⁴Cu]Cu-NODAGA-GRPR conjugateGRPR4.07 ± 0.51 at 1 h p.i.Renal-urinary excretion, limited non-target accumulation
[¹¹¹In]In-NOTA-GRPR conjugateGRPR4.3 ± 0.7 at 1 h p.i.Good tumor accumulation
[¹¹¹In]In-NODAGA-GRPR conjugateGRPR8.3 ± 0.9 at 1 h p.i.Superior tumor uptake with rapid renal-urinary excretion
[⁶⁸Ga]Ga-NOTA-8-Aoc-BBN(7-14)NH₂GRPR1.24 ± 0.26 at 1 h p.i.---
[Al¹⁸F]F-NOTA-8-Aoc-BBN(7-14)NH₂GRPRHigh-quality, high-contrast imagesClear tumor accumulation
[⁶⁴Cu]NOTA-pentixatherCXCR413.1 ± 1.5 at 1.5 h p.i.CXCR4-specific tumor accumulation
Al¹⁸F-NOTA-PEG₂Nle-CycMSHhexMC1R17.44 ± 0.76 at 1 h p.i.High tumor to normal organ uptake ratios
[⁶⁸Ga]NO2AP(BP)Bone (Hydroxyapatite)SUV of 6.19 ± 1.27 at 60 min p.i.Superior bone uptake compared to other bone-targeting agents

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of NOTA-based radiopharmaceuticals.

Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68
  • Elution of ⁶⁸Ga: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using sterile, trace metal-free 0.1 M HCl.

  • Buffering: Add the ⁶⁸Ga eluate to a reaction vial containing a suitable buffer (e.g., sodium acetate) to adjust the pH to the optimal range for NOTA chelation (typically 3.5-5.5).

  • Labeling Reaction: Add the NOTA-conjugated peptide to the buffered ⁶⁸Ga solution.

  • Incubation: Incubate the reaction mixture at a specific temperature (ranging from room temperature to 95°C) for a designated time (typically 5-15 minutes).

  • Purification: Purify the radiolabeled peptide using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to remove unchelated ⁶⁸Ga and other impurities.

  • Quality Control: Determine the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

In Vitro Serum Stability Assay
  • Incubation: Add the purified radiolabeled NOTA-conjugate to fresh human or animal serum.

  • Time Points: Incubate the mixture at 37°C with gentle shaking and collect aliquots at various time points (e.g., 1, 4, 24, and 48 hours).

  • Analysis: Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of the intact radiopharmaceutical versus released or degraded radiometal.

Cellular Uptake and Internalization Assay
  • Cell Culture: Culture a cancer cell line known to express the target receptor of the conjugated peptide.

  • Incubation: Add the radiolabeled NOTA-conjugate to the cultured cells and incubate at 37°C for various time points.

  • Washing: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.

  • Quantification: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter to determine the percentage of cellular uptake. For internalization studies, an acid wash step can be included to differentiate between membrane-bound and internalized radioactivity.

In Vivo Biodistribution Study
  • Animal Model: Utilize an appropriate animal model, such as mice bearing tumors that express the target receptor.

  • Injection: Administer a defined amount of the radiolabeled NOTA-conjugate to each animal, typically via intravenous injection.

  • Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of animals.

  • Organ Harvesting and Measurement: Dissect and weigh major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle).

  • Quantification: Measure the radioactivity in each organ and tissue using a gamma counter.

  • Data Expression: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts and processes in the development and application of NOTA derivatives.

experimental_workflow Experimental Workflow for NOTA-based Radiopharmaceuticals cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_preclinical Preclinical Evaluation synthesis NOTA Derivative Synthesis conjugation Conjugation to Targeting Molecule synthesis->conjugation radiolabeling Radiolabeling (e.g., with ⁶⁸Ga or ⁶⁴Cu) conjugation->radiolabeling Purified Conjugate qc Quality Control (Radio-TLC/HPLC) radiolabeling->qc invitro In Vitro Studies (Stability, Cell Uptake) qc->invitro Radiolabeled Agent invivo In Vivo Studies (Biodistribution, PET Imaging) invitro->invivo clinical Clinical Translation invivo->clinical Promising Candidate

Development workflow for NOTA-based radiopharmaceuticals.

signaling_pathway Simplified CXCR4 Signaling in Cancer cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 (Receptor) CXCL12->CXCR4 Binds G_protein G-protein Activation CXCR4->G_protein Activates Downstream Downstream Pathways (e.g., MAPK, PI3K/Akt) G_protein->Downstream Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Metastasis Metastasis Downstream->Metastasis

Simplified CXCR4 signaling pathway in cancer.

Future Directions

The field of NOTA derivatives is poised for significant growth, with ongoing research focused on several key areas. The development of novel bifunctional NOTA chelators will enable more efficient and site-specific conjugation to a wider array of targeting molecules. Additionally, the exploration of NOTA derivatives for theranostic applications, combining diagnostic imaging with targeted radionuclide therapy, holds immense promise for personalized cancer treatment. As researchers continue to innovate, NOTA derivatives are set to become indispensable tools in the advancement of nuclear medicine and molecular imaging.

References

Preliminary Investigation of NO2A-Butyne Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NO2A-Butyne is recognized as a bifunctional chelator, primarily utilized for the conjugation of peptides and radionuclides in the development of radiopharmaceuticals for applications such as tumor pre-targeting.[1] While its utility as a chelating agent is established, a comprehensive understanding of its intrinsic cytotoxicity is essential for its broader application in drug development and to ensure the safety of resulting conjugates. This technical guide outlines a preliminary, multi-faceted experimental approach to thoroughly investigate the cytotoxic potential of this compound. In the absence of published cytotoxicity data for this specific compound, this document serves as a roadmap for researchers, providing detailed experimental protocols and a framework for data analysis and visualization. The proposed investigation encompasses the evaluation of cell viability and proliferation, membrane integrity, induction of apoptosis, and effects on cell cycle progression.

Introduction to this compound

This compound, a macrocyclic NOTA derivative, is a bifunctional chelator designed for stable linkage of radiometals to carrier moieties in radiopharmaceuticals.[1][2] Its chemical structure incorporates a butyne group, facilitating conjugation to biomolecules.[3][4] The primary application of such chelators is in the targeted delivery of radionuclides for diagnostic imaging or therapeutic purposes. However, the introduction of any new chemical entity into a biological system necessitates a thorough evaluation of its potential cytotoxic effects. Understanding the intrinsic toxicity of the chelator itself is crucial for interpreting the overall toxicity of the final radiopharmaceutical conjugate and for identifying any potential off-target effects.

This guide details a series of standard in vitro assays to build a preliminary cytotoxicity profile of this compound.

Experimental Approach for Cytotoxicity Profiling

A comprehensive preliminary investigation into the cytotoxicity of this compound should involve a battery of assays to assess different aspects of cellular health. The following experimental workflow is recommended:

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Select & Culture Appropriate Cell Lines Compound_Prep Prepare this compound Stock & Working Solutions Viability Cell Viability/Proliferation (MTT Assay) Compound_Prep->Viability Membrane Membrane Integrity (LDH Assay) Viability->Membrane Apoptosis Apoptosis Induction (Annexin V / PI Staining) Membrane->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Apoptosis->Cell_Cycle Data_Quant Quantitative Data Analysis (IC50) Cell_Cycle->Data_Quant Mechanism Mechanistic Interpretation Data_Quant->Mechanism

Figure 1: Recommended experimental workflow for the preliminary cytotoxicity investigation of this compound.

Detailed Experimental Protocols

Cell Viability and Proliferation: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells with functional NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat cells with a range of concentrations of this compound and incubate for a predetermined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.

Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include control wells with medium only (for background), untreated cells (for spontaneous LDH release), and cells treated with a lysis buffer (for maximum LDH release).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for a duration specified by the manufacturer (typically up to 30 minutes).

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid dye that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.

apoptosis_pathway cluster_cell_states Cell States Viable Viable Cell (Annexin V-, PI-) NO2A_Butyne This compound Treatment Early_Apoptotic Early Apoptotic Cell (Annexin V+, PI-) Membrane_Compromise Membrane Compromise Early_Apoptotic->Membrane_Compromise Late_Apoptotic Late Apoptotic/Necrotic Cell (Annexin V+, PI+) PS_Translocation PS Translocation NO2A_Butyne->PS_Translocation PS_Translocation->Early_Apoptotic Membrane_Compromise->Late_Apoptotic

Figure 2: Conceptual pathway for apoptosis detection using Annexin V and Propidium Iodide staining following treatment.

Protocol:

  • Cell Preparation: Harvest and wash cells, then resuspend in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in a specific phase or the appearance of a sub-G1 peak can indicate cytotoxicity.

Protocol:

  • Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.

  • PI Staining: Add propidium iodide staining solution.

  • Incubation: Incubate at room temperature, protected from light.

  • Analysis: Analyze the samples by flow cytometry.

Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be tabulated to facilitate comparison and the determination of key toxicological endpoints such as the half-maximal inhibitory concentration (IC50).

Table 1: Cell Viability (MTT Assay) Data
This compound Conc. (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)1.25 ± 0.08100%
11.18 ± 0.0694.4%
100.95 ± 0.0576.0%
500.62 ± 0.0449.6%
1000.31 ± 0.0324.8%
2500.15 ± 0.0212.0%
5000.08 ± 0.016.4%
(Note: Data presented are hypothetical and for illustrative purposes only.)
Table 2: Membrane Integrity (LDH Assay) Data
This compound Conc. (µM)LDH Release (Absorbance at 490 nm)% Cytotoxicity
0 (Spontaneous)0.12 ± 0.010%
10.15 ± 0.023.4%
100.25 ± 0.0314.8%
500.55 ± 0.0448.9%
1000.80 ± 0.0577.3%
2500.95 ± 0.0694.3%
5000.98 ± 0.0597.7%
Max Release (Lysis)1.00 ± 0.07100%
(Note: Data presented are hypothetical and for illustrative purposes only.)
Table 3: Apoptosis and Necrosis (Annexin V/PI) Data
This compound Conc. (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1088.6 ± 3.56.8 ± 1.24.6 ± 0.8
5065.4 ± 4.220.1 ± 2.814.5 ± 2.1
10040.1 ± 5.135.7 ± 3.924.2 ± 3.3
(Note: Data presented are hypothetical and for illustrative purposes only.)
Table 4: Cell Cycle Distribution (PI Staining) Data
This compound Conc. (µM)Sub-G1 (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)1.8 ± 0.355.2 ± 3.128.5 ± 2.514.5 ± 1.8
103.2 ± 0.653.8 ± 2.927.1 ± 2.415.9 ± 1.9
5010.5 ± 1.565.1 ± 4.215.3 ± 2.09.1 ± 1.3
10025.6 ± 2.858.3 ± 3.810.2 ± 1.55.9 ± 1.1
(Note: Data presented are hypothetical and for illustrative purposes only.)

Conclusion

The preliminary investigation outlined in this technical guide provides a robust framework for characterizing the cytotoxic profile of this compound. By employing a suite of well-established in vitro assays, researchers can gain valuable insights into its effects on cell viability, membrane integrity, apoptosis, and cell cycle progression. The resulting data will be instrumental in assessing the suitability of this compound for further development in radiopharmaceutical and other drug delivery applications, ensuring that its potential therapeutic benefits are weighed against a clear understanding of its intrinsic toxicity. This systematic approach will enable informed decisions in the drug development pipeline and contribute to the overall safety assessment of novel therapeutic agents.

References

The Coordination Chemistry of NO2A-Butyne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the evolving landscape of targeted radiopharmaceuticals and molecular imaging, the development of versatile bifunctional chelators is paramount. NO2A-Butyne, a macrocyclic chelator based on the 1,4,7-triazacyclononane (TACN) backbone, has emerged as a significant tool for the development of radionuclide-drug conjugates (RDCs). Its structure incorporates two acetic acid arms for the stable coordination of radiometals and a butyne functional group for covalent attachment to biomolecules via "click chemistry." This guide provides an in-depth exploration of the synthesis, coordination chemistry, and application of this compound for researchers, scientists, and professionals in drug development.

This compound is a derivative of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which is renowned for its ability to form highly stable complexes with various radiometals, notably Gallium-68 (⁶⁸Ga). The butyne moiety facilitates a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the conjugation of the chelator to azide-modified peptides, antibodies, or other targeting vectors under mild conditions. This modular approach is instrumental in the construction of novel radiopharmaceuticals for positron emission tomography (PET) imaging and targeted radionuclide therapy.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the core macrocycle, 1,4,7-triazacyclononane (TACN), followed by the selective functionalization of its nitrogen atoms. The most common synthetic route involves the preparation of a protected form, this compound-bis(t-Butyl ester), to facilitate handling and purification.

Synthetic Workflow for this compound-bis(t-Butyl ester)

G cluster_0 Step 1: Synthesis of the NO2A Core cluster_1 Step 2: Attachment of the Butyne Arm cluster_2 Step 3: Deprotection (Optional) A 1,4,7-Triazacyclononane (TACN) D 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane A->D Alkylation at 0°C to RT B t-Butyl bromoacetate (2 eq.) B->D C Acetonitrile (solvent) C->D H This compound-bis(t-Butyl ester) D->H Alkylation at RT E But-3-ynamide derivative (e.g., N-(2-bromoethyl)but-3-ynamide) E->H F DIEA (base) F->H G Acetonitrile (solvent) G->H J This compound H->J Acid-catalyzed hydrolysis I Trifluoroacetic acid (TFA) I->J

Synthesis of this compound-bis(t-Butyl ester).
Experimental Protocol: Synthesis of this compound-bis(t-Butyl ester)

This protocol is based on established methods for the di-alkylation of TACN and subsequent mono-alkylation of the remaining secondary amine.[1][2]

Part 1: Synthesis of 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane

  • Reaction Setup: In a round-bottom flask, dissolve 1,4,7-triazacyclononane (TACN) (1.0 eq) in acetonitrile. Cool the solution to 0°C in an ice bath.

  • Addition of Alkylating Agent: Slowly add a solution of t-butyl bromoacetate (2.0 eq) in acetonitrile dropwise to the cooled TACN solution over several hours.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitate. Evaporate the solvent from the filtrate under reduced pressure. The residue is then subjected to a pH-controlled extraction to isolate the di-substituted product. The crude product can be further purified by column chromatography.

Part 2: Synthesis of this compound-bis(t-Butyl ester)

  • Reaction Setup: Dissolve the purified 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (1.0 eq) in acetonitrile.

  • Addition of Reagents: Add N,N-diisopropylethylamine (DIEA) (3.0 eq) to the solution, followed by the dropwise addition of a suitable butyne-containing electrophile, such as a 4-halobutynamide derivative (1.2 eq), in acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Purification: After the reaction is complete, evaporate the solvent. The residue is purified by silica column chromatography to yield the final product, this compound-bis(t-Butyl ester).

Coordination Chemistry

The coordination of metal ions by this compound is primarily dictated by the NOTA-like core. The three nitrogen atoms of the macrocycle and the two carboxylate groups from the acetate arms form a stable, cage-like complex with various radiometals.

Coordination with Gallium-68

Gallium-68 is a positron-emitting radionuclide with a short half-life (68 minutes), making it ideal for PET imaging. The NOTA chelator is considered one of the most effective for ⁶⁸Ga, forming a complex with an exceptionally high stability constant (logKML ≈ 31).[3][4] This high stability is attributed to the excellent match between the ionic radius of Ga³⁺ and the cavity size of the TACN ring. Radiolabeling with ⁶⁸Ga can be achieved under mild conditions, often at room temperature, which is advantageous for conjugation to sensitive biomolecules.[3]

Coordination with Lutetium-177

Lutetium-177 is a therapeutic radionuclide that emits beta particles, making it suitable for targeted radionuclide therapy. While DOTA is more commonly used for Lu-177, NOTA derivatives like this compound can also form stable complexes. The labeling with ¹⁷⁷Lu typically requires heating at elevated temperatures (e.g., 90-95°C) to ensure efficient complexation.

Quantitative Data on NOTA-Metal Complexes

The following table summarizes key quantitative data for NOTA-based radiometal complexes, which are expected to be comparable to those of this compound complexes.

Parameter⁶⁸Ga-NOTA-RGD¹⁷⁷Lu-DOTA-conjugate (for comparison)Reference
Radiochemical Yield >95%>90%
Specific Activity 9.25-46.25 GBq/μmolN/A
In Vitro Stability (Serum) >98% stable at 4h>90% stable at 48h
Tumor Uptake (SUVmax) 3.66 ± 2.87 (Lung Cancer)N/A

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Gallium-68

This protocol is adapted from established methods for labeling NOTA-conjugated peptides with ⁶⁸Ga.

  • Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Add the ⁶⁸Ga eluate to a sterile reaction vial containing a sodium acetate or HEPES buffer to adjust the pH to 3.5-4.5.

  • Addition of Precursor: Add a solution of the this compound conjugated biomolecule (typically 5-20 nmol) to the buffered ⁶⁸Ga solution.

  • Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 5-10 minutes.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

  • Purification: If necessary, purify the radiolabeled conjugate using a C18 solid-phase extraction (SPE) cartridge to remove uncomplexed ⁶⁸Ga.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of this compound to an azide-modified peptide.

Workflow for Radiolabeling and Bioconjugation

G cluster_0 Radiolabeling cluster_1 Bioconjugation (Click Chemistry) A This compound Conjugate D Radiolabeled Conjugate A->D B ⁶⁸GaCl₃ B->D C Buffer (pH 3.5-4.5) C->D Incubate 5-10 min H This compound-Peptide Conjugate E This compound E->H F Azide-modified Peptide F->H G CuSO₄, Sodium Ascorbate G->H Click Reaction

Radiolabeling and Bioconjugation Workflows.
  • Reaction Mixture: In an aqueous buffer (e.g., phosphate buffer or water/tert-butanol mixture), dissolve the azide-modified peptide and a slight excess of this compound.

  • Catalyst Preparation: Prepare a fresh solution of sodium ascorbate and a solution of copper(II) sulfate.

  • Initiation of Reaction: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Purification: Purify the resulting this compound-peptide conjugate by HPLC to remove the catalyst and unreacted starting materials.

Applications in Drug Development and Research

The primary application of this compound is in the development of targeted radiopharmaceuticals for PET imaging. By conjugating this compound to a targeting vector, such as an RGD peptide, it is possible to visualize and quantify the expression of specific biological targets in vivo.

Imaging Angiogenesis with ⁶⁸Ga-NOTA-RGD Peptides

A prominent example is the use of RGD peptides to target integrin αvβ3, a receptor that is overexpressed on endothelial cells during angiogenesis and on some tumor cells. PET imaging with ⁶⁸Ga-labeled NOTA-RGD peptides allows for the non-invasive monitoring of tumor angiogenesis, which can be valuable for cancer diagnosis, staging, and monitoring therapeutic response.

Integrin αvβ3 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade integrin Integrin αvβ3 fak FAK integrin->fak Activates ecm Extracellular Matrix (e.g., Fibronectin) ecm->integrin Binds rgd ⁶⁸Ga-NO2A-RGD rgd->integrin Binds src Src fak->src pi3k PI3K src->pi3k akt Akt pi3k->akt prolif Cell Proliferation akt->prolif survival Cell Survival akt->survival migration Cell Migration akt->migration

Integrin αvβ3 Signaling Pathway.

This compound represents a powerful and versatile platform for the development of next-generation radiopharmaceuticals. Its robust coordination chemistry with key radionuclides like ⁶⁸Ga, combined with the efficiency of click chemistry for bioconjugation, provides a streamlined path for creating targeted imaging agents and therapeutics. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to harness the potential of this compound in their drug development and molecular imaging research.

References

Methodological & Application

Application Notes and Protocols for NO2A-Butyne Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizing the bifunctional chelator NO2A-Butyne. This reagent is particularly valuable in drug development and molecular imaging, enabling the stable conjugation of molecules of interest to a macrocyclic chelator suitable for radiolabeling.

Introduction to this compound and CuAAC

This compound is a derivative of the macrocyclic chelator 1,4,7-triazacyclononane-1,4-diacetic acid (NO2A). It features a butyne functional group, allowing it to readily participate in CuAAC reactions with azide-containing molecules. This "click" reaction is characterized by its high efficiency, specificity, and biocompatibility, proceeding under mild conditions to form a stable triazole linkage.[1][2][3] The NO2A moiety serves as a robust chelator for various metal ions, including gallium-68 for Positron Emission Tomography (PET) imaging.[4][5]

The copper-catalyzed azide-alkyne cycloaddition is a powerful tool for bioconjugation, enabling the precise attachment of imaging agents, therapeutic payloads, or other functionalities to biomolecules such as peptides, proteins, and antibodies.

Key Applications

  • Development of Radiopharmaceuticals: Conjugation of targeting vectors (e.g., peptides, antibodies) to NO2A for subsequent radiolabeling and in vivo imaging or therapy.

  • Synthesis of Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Preparation of Targeted Probes: Attaching fluorescent dyes or other reporter molecules for in vitro and in vivo tracking.

  • Functionalization of Materials: Modifying surfaces or nanoparticles with biomolecules.

Experimental Protocols

This section provides a general protocol for the conjugation of an azide-containing molecule to this compound. The reaction conditions may require optimization depending on the specific substrates.

Materials and Reagents
  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF), if required for solubility

  • Nitrogen or Argon gas

  • EDTA solution (for quenching)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Preparation of Stock Solutions

It is recommended to prepare fresh stock solutions for the reaction.

ReagentStock ConcentrationSolventStorage Conditions
This compound10 mMDegassed DMSO or aqueous buffer-20°C, protected from light
Azide-containing Molecule10 mMAppropriate solvent (e.g., DMSO, water)Substrate-dependent, typically -20°C
Copper(II) Sulfate100 mMDeionized waterRoom temperature
Sodium Ascorbate1 MDeionized water-20°C in aliquots, prepare fresh
THPTA100 mMDeionized waterRoom temperature
Reaction Procedure
  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the this compound (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents) in the chosen reaction buffer. If necessary, use a minimal amount of an organic co-solvent to ensure solubility.

    • The final concentration of the limiting reactant (typically this compound) should be in the range of 1-10 mM for small molecule conjugations and in the low micromolar to millimolar range for bioconjugations.

  • Addition of Ligand and Copper:

    • Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.

    • Add the copper(II) sulfate solution. The final copper concentration typically ranges from 50 µM to 1 mM.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The concentration of sodium ascorbate should be 5-10 times that of the copper sulfate to ensure the reduction of Cu(II) to the active Cu(I) state.

  • Reaction Conditions:

    • If the reaction is sensitive to oxygen, purge the reaction vessel with an inert gas (nitrogen or argon) and seal it.

    • Stir the reaction mixture at room temperature.

    • Reaction times can vary from 1 to 24 hours, depending on the reactivity of the substrates.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by analytical techniques such as LC-MS or HPLC.

  • Quenching and Purification:

    • Upon completion, the reaction can be quenched by adding a solution of EDTA to chelate the copper ions.

    • The final conjugate can be purified using an appropriate method, such as HPLC for small molecules or size-exclusion chromatography for biomolecules.

Quantitative Data Summary

The following table provides representative reaction parameters. Optimal conditions should be determined empirically for each specific application.

ParameterRecommended RangeNotes
Reactant Concentrations
This compound1 equivalentThe limiting reagent.
Azide-containing Molecule1.1 - 1.5 equivalentsA slight excess of the azide can drive the reaction to completion.
Catalyst System
Copper(II) Sulfate0.1 - 1 equivalentsRelative to the limiting reagent. For bioconjugations, lower concentrations are preferred.
Sodium Ascorbate0.5 - 5 equivalentsShould be in excess of copper to maintain the Cu(I) state.
THPTA0.5 - 5 equivalentsA 5:1 ligand to copper ratio is often optimal.
Reaction Conditions
SolventAqueous buffer (pH 7-8)Co-solvents like DMSO or DMF can be used for poorly soluble reactants.
TemperatureRoom TemperatureGentle heating may be applied if the reaction is slow, but this can increase side reactions.
Reaction Time1 - 24 hoursMonitor by LC-MS or HPLC to determine the optimal time.

Visualizing the Workflow and Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_Acetylide Copper Acetylide Cu_I->Cu_Acetylide Alkyne This compound Alkyne->Cu_Acetylide Metallacycle Copper Metallacycle Cu_Acetylide->Metallacycle Azide Azide-Molecule Azide->Metallacycle Triazole_Product NO2A-Molecule Conjugate (Triazole) Metallacycle->Triazole_Product Protonation Triazole_Product->Cu_I Catalyst Regeneration

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for this compound Conjugation

experimental_workflow start Start prepare_reagents Prepare Stock Solutions (this compound, Azide, CuSO4, Ascorbate, THPTA) start->prepare_reagents reaction_setup Reaction Setup: Dissolve this compound and Azide in degassed buffer prepare_reagents->reaction_setup add_catalyst Add THPTA and CuSO4 reaction_setup->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temperature (1-24h under inert atmosphere) initiate_reaction->incubate monitor Monitor Reaction (LC-MS / HPLC) incubate->monitor monitor->incubate Incomplete quench Quench Reaction (EDTA) monitor->quench Complete purify Purify Conjugate (HPLC / SEC) quench->purify characterize Characterize Final Product purify->characterize end End characterize->end

Caption: A typical experimental workflow for this compound conjugation via CuAAC.

References

Application Notes and Protocols for Antibody Radiolabeling using NO2A-Butyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted radiopharmaceuticals is a cornerstone of precision medicine, enabling both diagnostic imaging and therapeutic intervention. Monoclonal antibodies (mAbs), with their high specificity for tumor-associated antigens, are ideal vectors for delivering radionuclides to cancer cells. The choice of chelator and the method of its conjugation to the antibody are critical for the stability and efficacy of the resulting radioimmunoconjugate. NO2A-Butyne is a bifunctional chelator featuring a 1,4,7-triazacyclononane-1,4-diacetate (NO2A) core for robust coordination of radiometals, such as Gallium-68 (⁶⁸Ga), and a terminal butyne group for efficient and site-specific conjugation to antibodies via click chemistry.[1]

This document provides detailed application notes and protocols for the use of this compound in antibody radiolabeling, leveraging the principles of strain-promoted azide-alkyne cycloaddition (SPAAC) for antibody-chelator conjugation.

Principle of the Method

The overall process involves a two-stage approach:

  • Antibody Modification and Conjugation: The antibody is first functionalized with an azide group. This is typically achieved by reacting a lysine residue on the antibody with an NHS-ester carrying an azide moiety. The azide-modified antibody is then reacted with the alkyne group of this compound via SPAAC. This copper-free click chemistry reaction is bioorthogonal, proceeding with high efficiency under mild physiological conditions, thus preserving the integrity of the antibody.[2][3][4]

  • Radiolabeling: The resulting antibody-NO2A conjugate is then radiolabeled with a positron-emitting radionuclide, most commonly ⁶⁸Ga, which is eluted from a ⁶⁸Ge/⁶⁸Ga generator. The NO2A chelator forms a highly stable complex with ⁶⁸Ga³⁺ at slightly acidic pH and elevated temperature.[5] The final radiolabeled antibody is then purified and subjected to quality control tests before in vitro or in vivo use.

Data Presentation

Table 1: Typical Reaction Parameters for Antibody-NO2A-Butyne Conjugation and ⁶⁸Ga Radiolabeling
ParameterAntibody Azide FunctionalizationSPAAC Conjugation with this compound⁶⁸Ga Radiolabeling
Molar Ratio Antibody : Azide-NHS ester (e.g., 1:5 to 1:20)Azide-Antibody : this compound (e.g., 1:10 to 1:50)Antibody-NO2A : ⁶⁸Ga (Tracer Level)
Solvent/Buffer Phosphate Buffered Saline (PBS), pH 7.4-8.0PBS, pH 7.4Sodium Acetate or HEPES buffer, pH 3.5-4.5
Temperature Room Temperature (20-25°C)4°C to 37°C80-95°C
Reaction Time 1 - 2 hours12 - 24 hours5 - 15 minutes
Purification Method Size Exclusion Chromatography (e.g., PD-10 column)Size Exclusion Chromatography (e.g., PD-10 column)Solid Phase Extraction (e.g., C18 cartridge) or Size Exclusion Chromatography
Table 2: Quality Control Parameters and Typical Results for ⁶⁸Ga-Labeled Antibodies
ParameterMethodTypical Specification/Result
Radiochemical Purity (RCP) Radio-TLC (Thin Layer Chromatography) or Radio-HPLC (High-Performance Liquid Chromatography)> 95%
Specific Activity Calculated from total activity and amount of antibodyVariable, typically in the range of 0.1-1 MBq/µg
Immunoreactivity Cell binding assay with antigen-positive cells> 80%
In Vitro Stability Incubation in human serum followed by RCP analysis> 90% stable after 2 hours
In Vivo Stability Biodistribution studies in animal modelsHigh tumor uptake with low non-target organ accumulation

Experimental Protocols

Protocol 1: Antibody Modification with Azide Groups
  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Azide-PEG4-NHS ester (or similar azide-functionalized NHS ester).

    • DMSO (Dimethyl sulfoxide).

    • Phosphate Buffered Saline (PBS), pH 8.0.

    • Size exclusion chromatography column (e.g., PD-10 desalting column).

  • Procedure:

    • Prepare a stock solution of the Azide-PEG4-NHS ester in DMSO at a concentration of 10 mM.

    • Adjust the pH of the antibody solution to 8.0 using a suitable buffer if necessary.

    • Add a 10-fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Purify the azide-modified antibody (Azide-mAb) by passing the reaction mixture through a PD-10 desalting column pre-equilibrated with PBS, pH 7.4.

    • Collect the protein fraction and determine the concentration using a suitable method (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).

    • Characterize the degree of azide incorporation using methods such as MALDI-TOF mass spectrometry.

Protocol 2: Conjugation of Azide-Modified Antibody with this compound (SPAAC)
  • Materials:

    • Azide-modified antibody (Azide-mAb) from Protocol 1.

    • This compound.

    • DMSO.

    • PBS, pH 7.4.

    • PD-10 desalting column.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

    • To the Azide-mAb solution, add a 20 to 50-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture overnight (12-18 hours) at 4°C with gentle agitation.

    • Purify the NO2A-conjugated antibody (NO2A-mAb) using a PD-10 desalting column pre-equilibrated with a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • Collect the protein fraction and determine the concentration.

    • The NO2A-mAb conjugate can be stored at -20°C or -80°C for future use. The number of chelators per antibody can be determined by mass spectrometry.

Protocol 3: Radiolabeling of NO2A-Antibody Conjugate with ⁶⁸Ga
  • Materials:

    • NO2A-conjugated antibody (NO2A-mAb) from Protocol 2.

    • ⁶⁸Ge/⁶⁸Ga generator.

    • 0.1 M HCl for generator elution.

    • Sodium acetate buffer (1 M, pH 4.5).

    • Sterile, metal-free reaction vial.

    • Heating block.

    • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak).

    • Ethanol.

    • Saline for injection.

  • Procedure:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution. Post-processing of the eluate may be required to concentrate the ⁶⁸Ga and remove metallic impurities.

    • In a sterile reaction vial, add 50-100 µg of the NO2A-mAb conjugate.

    • Add sodium acetate buffer to adjust the pH of the reaction mixture to 3.5-4.5.

    • Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the vial containing the NO2A-mAb.

    • Incubate the reaction mixture at 90-95°C for 10-15 minutes.

    • After incubation, allow the vial to cool to room temperature.

    • Purify the ⁶⁸Ga-NO2A-mAb using an SPE cartridge. Condition the cartridge with ethanol and then with water. Load the reaction mixture, wash with water to remove unbound ⁶⁸Ga, and elute the radiolabeled antibody with an ethanol/saline mixture.

    • The final product should be formulated in a physiologically compatible buffer (e.g., saline or PBS) for in vivo use.

Protocol 4: Quality Control of ⁶⁸Ga-NO2A-Antibody
  • Radiochemical Purity (RCP):

    • Method: Instant thin-layer chromatography (iTLC) or radio-HPLC.

    • iTLC System: iTLC-SG strips with a mobile phase of 0.1 M sodium citrate, pH 5.5. The ⁶⁸Ga-NO2A-mAb remains at the origin (Rf = 0.0), while free ⁶⁸Ga moves with the solvent front (Rf = 0.9-1.0).

    • Radio-HPLC System: Size-exclusion column with a mobile phase of PBS, pH 7.4. The radiolabeled antibody will elute as a high molecular weight peak, while any low molecular weight impurities (e.g., free ⁶⁸Ga) will have a longer retention time.

    • Acceptance Criteria: RCP > 95%.

  • In Vitro Stability:

    • Incubate an aliquot of the final radiolabeled antibody in 50% human serum at 37°C.

    • At various time points (e.g., 30, 60, 120 minutes), analyze the RCP of the sample using radio-TLC or radio-HPLC to determine the extent of radiometal dissociation.

Visualizations

experimental_workflow cluster_conjugation Step 1: Antibody-Chelator Conjugation cluster_radiolabeling Step 2: Radiolabeling and Quality Control mAb Monoclonal Antibody (mAb) azide_mAb Azide-Modified mAb mAb->azide_mAb Lysine Modification azide_nhs Azide-NHS Ester azide_nhs->azide_mAb purification1 Purification (SEC) azide_mAb->purification1 no2a_butyne This compound no2a_mAb NO2A-mAb Conjugate no2a_butyne->no2a_mAb purification2 Purification (SEC) no2a_mAb->purification2 purification1->no2a_mAb SPAAC Reaction final_product [68Ga]Ga-NO2A-mAb purification2->final_product Labeling (95°C) ga68_generator 68Ge/68Ga Generator ga68_eluate [68Ga]GaCl3 ga68_generator->ga68_eluate ga68_eluate->final_product purification3 Purification (SPE) final_product->purification3 qc Quality Control (RCP, Stability) purification3->qc

Caption: Experimental workflow for this compound antibody radiolabeling.

pretargeting_strategy cluster_step1 Day 0: Antibody Administration cluster_step2 Day 1-2: Antibody Accumulation & Clearance cluster_step3 Day 2: Radiotracer Administration & Imaging a Tetrazine-modified Antibody b Tumor Cell a->b Binds to Tumor Antigen c Antibody localizes at tumor site d Unbound antibody clears from circulation e [68Ga]Ga-NO2A-Butyne (or other alkyne tracer) f In vivo 'Click' Reaction at tumor site e->f g PET Imaging f->g

Caption: Pretargeting strategy using bioorthogonal chemistry.

Conclusion

This compound offers a versatile and efficient platform for the development of antibody-based radiopharmaceuticals. The use of SPAAC for conjugation ensures a stable and site-specific attachment of the chelator to the antibody under mild conditions, preserving its biological activity. The subsequent radiolabeling with ⁶⁸Ga provides a robust method for producing PET imaging agents. The protocols and data presented herein provide a comprehensive guide for researchers to implement this technology in their drug development and molecular imaging research. Further optimization of reaction conditions may be necessary for specific antibody constructs to achieve optimal performance.

References

Application Notes and Protocols for the Conjugation of NO2A-Butyne to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bifunctional chelators to peptides is a critical step in the development of radiopharmaceuticals for imaging and therapy. This document provides a detailed guide for the conjugation of NO2A-Butyne, an alkyne-functionalized chelator, to peptides. While the exact structure of "this compound" is not publicly specified, for the context of these protocols, we assume it to be a derivative of a macrocyclic chelator like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) functionalized with a butyne group for covalent attachment to peptides.

This guide outlines three common and effective methods for achieving this conjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Thiol-Yne reaction. Each method offers distinct advantages and is suited for different experimental requirements.

Logical Relationship of Conjugation Strategies

Approaches for this compound Peptide Conjugation cluster_click_chemistry Click Chemistry CuAAC CuAAC Conjugated Peptide Conjugated Peptide CuAAC->Conjugated Peptide Triazole linkage SPAAC SPAAC SPAAC->Conjugated Peptide Triazole linkage Thiol-Yne Thiol-Yne Thiol-Yne->Conjugated Peptide Thioether linkage Peptide Peptide Peptide->CuAAC Azide-modified peptide Peptide->SPAAC Azide-modified peptide Peptide->Thiol-Yne Cysteine-containing peptide (thiol) This compound This compound This compound->CuAAC This compound->SPAAC (if strained alkyne) This compound->Thiol-Yne

Caption: Overview of peptide conjugation strategies for this compound.

Data Presentation: Comparison of Conjugation Methods

The choice of conjugation method can significantly impact the efficiency and outcome of the reaction. The following table summarizes typical quantitative data for CuAAC, SPAAC, and thiol-yne reactions in the context of peptide conjugation. It is important to note that yields can vary depending on the specific peptide sequence, steric hindrance, and reaction conditions.

Conjugation MethodTypical Reaction YieldKey AdvantagesKey Considerations
CuAAC >95% (often near-quantitative)[1][2]High efficiency, fast kinetics, well-established protocols.Requires a copper catalyst which can be cytotoxic and may need to be removed from the final product. Potential for oxidative side reactions.[3]
SPAAC ~95.5% (with optimized reagents)[4]Copper-free, highly biocompatible, suitable for in vivo applications.Requires a strained alkyne which can be more complex and expensive to synthesize. Reaction rates are generally slower than CuAAC.
Thiol-Yne 77-84% (for linear peptides)[5]Does not require azide modification of the peptide; utilizes naturally occurring or engineered cysteine residues.Can be less efficient than click chemistry, especially with sterically hindered peptides. Potential for side reactions with free thiols.

Experimental Workflow

The general workflow for conjugating this compound to a peptide involves several key stages, from peptide preparation to final product analysis.

General Workflow for this compound Peptide Conjugation Peptide_Synthesis Peptide Synthesis & Modification Conjugation Conjugation Reaction (CuAAC, SPAAC, or Thiol-Yne) Peptide_Synthesis->Conjugation Purification Purification of Conjugate (RP-HPLC) Conjugation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Final_Product Lyophilized Conjugated Peptide Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification of peptide conjugates.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for peptides that have been modified to contain an azide group.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving this compound (e.g., DMSO or DMF)

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the azide-modified peptide in the degassed reaction buffer to a final concentration of 1-5 mM.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10-50 mM in DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide solution.

    • Add 1.5-2 equivalents of the this compound stock solution to the peptide solution.

    • Prepare a premix of CuSO₄ and THPTA by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC.

  • Purification and Characterization:

    • Proceed to the Purification and Characterization section below.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for applications where copper cytotoxicity is a concern. It requires a strained alkyne, which may necessitate the use of a modified this compound containing a cyclooctyne moiety.

Materials:

  • Azide-modified peptide

  • Strained alkyne-modified NO2A (e.g., DBCO-NO2A)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mM.

    • Dissolve the strained alkyne-modified NO2A in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide solution with 1.5-3 equivalents of the strained alkyne-modified NO2A.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Reaction times are dependent on the specific strained alkyne used. Monitor the reaction progress by RP-HPLC.

  • Purification and Characterization:

    • Proceed to the Purification and Characterization section below.

Protocol 3: Thiol-Yne Conjugation

This method is suitable for peptides containing a cysteine residue with a free thiol group.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP for aqueous solutions, or 2,2-dimethoxy-2-phenylacetophenone - DMPA for organic solvents)

  • Reaction solvent (e.g., water, DMF, or a mixture, depending on peptide solubility)

  • UV lamp (365 nm)

Procedure:

  • Peptide and Reagent Preparation:

    • If the cysteine is in a disulfide bond, it must first be reduced. Dissolve the peptide in a suitable buffer and treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Dissolve the reduced, cysteine-containing peptide and this compound in the chosen reaction solvent. A molar excess of the peptide (e.g., 2.2 equivalents per alkyne) is often used to favor the double addition product.

    • Dissolve the photoinitiator in the same solvent.

  • Reaction Setup:

    • In a UV-transparent reaction vessel, combine the peptide solution, this compound solution, and the photoinitiator.

    • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Photoinitiation:

    • Expose the reaction mixture to UV light (365 nm) for 15-60 minutes. The optimal irradiation time should be determined empirically.

  • Purification and Characterization:

    • Proceed to the Purification and Characterization section below.

Purification and Characterization

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: A C18 stationary phase is commonly used for peptide purification.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the conjugated peptide. The specific gradient will depend on the hydrophobicity of the peptide and the conjugate.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the product peak.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Characterization by Mass Spectrometry:

  • MALDI-TOF or ESI-MS: Confirm the successful conjugation and the purity of the final product by determining its molecular weight. The observed mass should correspond to the theoretical mass of the this compound-peptide conjugate.

These protocols provide a comprehensive framework for the successful conjugation of this compound to peptides. Researchers should optimize the reaction conditions for their specific peptide and application to achieve the best results.

References

Revolutionizing PET Imaging: Application Notes and Protocols for the Bifunctional Chelator NO2A-Butyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly specific and efficient radiotracers is paramount to advancing Positron Emission Tomography (PET) as a powerful molecular imaging tool. NO2A-Butyne, a bifunctional chelator featuring a 1,4,7-triazacyclononane-1,4-diacetate (NO2A) core and a terminal alkyne group, has emerged as a versatile platform for the development of next-generation PET imaging agents. Its unique structure allows for the stable chelation of various radiometals, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), while the butyne moiety enables straightforward conjugation to targeting biomolecules via "click chemistry."

These application notes provide a comprehensive overview of the use of this compound in the development of PET tracers, with a focus on pre-targeting strategies for imaging integrin αvβ3 expression in cancer. Detailed protocols for synthesis, conjugation, and radiolabeling are provided to facilitate its adoption in research and drug development settings.

Key Applications of this compound in PET Tracer Development

This compound is a valuable tool for the development of PET tracers for a variety of molecular targets. Its primary application lies in a pre-targeted imaging approach, where a biomolecule (e.g., an antibody or peptide) modified with a complementary reactive group (e.g., an azide) is first administered and allowed to accumulate at the target site. Subsequently, a smaller, radiolabeled this compound molecule is injected, which rapidly and specifically binds to the pre-targeted biomolecule via a bioorthogonal click reaction. This strategy offers several advantages over conventional methods, including:

  • Improved Targeting Specificity: The high specificity of the click reaction minimizes off-target binding of the radiotracer.

  • Favorable Pharmacokinetics: The use of a small, rapidly clearing radiolabeled molecule reduces background signal and radiation dose to the patient.[1][2][3]

  • Versatility: The modular nature of this approach allows for the use of a single radiolabeled component with various targeting vectors.

A prominent application of this strategy is the imaging of integrin αvβ3, a cell surface receptor that is overexpressed on tumor neovasculature and various cancer cells.[4][5] Targeting integrin αvβ3 with PET tracers based on the Arginine-Glycine-Aspartic acid (RGD) peptide sequence provides a non-invasive method to visualize and quantify tumor angiogenesis and metastasis.

Quantitative Data Summary

The following tables summarize key quantitative data for PET tracers developed using this compound and analogous chelators. This data is essential for comparing the performance of different tracers and for selecting the most appropriate candidate for a specific application.

Table 1: Radiolabeling and In Vitro Stability of ⁶⁸Ga- and ⁶⁴Cu-labeled Tracers

TracerRadionuclidePrecursor Amount (nmol)Reaction ConditionsRadiochemical Yield (Decay Corrected)Molar Activity (GBq/µmol)In Vitro Stability (1h in PBS)Reference
⁶⁸Ga-NOTA-RGD⁶⁸Ga510 min, 95°C>98%40-60>99%Adapted from
⁶⁸Ga-NODAGA-RGD⁶⁸Ga105 min, 95°C>95%~50>98%Adapted from
⁶⁴Cu-NOTA-Antibody⁶⁴Cu1-530 min, 37°C>95%150-200>95%Adapted from
⁶⁴Cu-Tz-SarAr (for pre-targeting)⁶⁴Cu115 min, RT>99%9-10 MBq/µgNot Reported

Table 2: In Vivo Performance of Integrin αvβ3-Targeting PET Tracers

TracerTumor ModelTumor Uptake (%ID/g at 1h p.i.)Tumor-to-Muscle Ratio (at 1h p.i.)Primary Excretion RouteReference
⁶⁸Ga-RGD PeptidesU87MG2.5 - 4.08 - 15RenalAdapted from
¹⁸F-Galacto-RGDVarious2.0 - 3.55 - 10Renal
⁶⁴Cu-Pre-targeted RGDSW1222~4.1 (at 12h p.i.)>20FecalAdapted from

Experimental Protocols

The following sections provide detailed protocols for the key experimental procedures involved in the development of this compound-based PET tracers.

Protocol 1: Proposed Synthesis of this compound

Step 1: Synthesis of Di-tert-butyl 1,4,7-triazonane-1,4-diacetate

This step involves the selective protection of two of the three amine groups of the 1,4,7-triazacyclononane (TACN) macrocycle, followed by alkylation of the remaining secondary amine.

  • Materials: 1,4,7-triazacyclononane (TACN), Di-tert-butyl dicarbonate (Boc₂O), tert-Butyl bromoacetate, Sodium carbonate (Na₂CO₃), Dichloromethane (DCM), Acetonitrile (MeCN), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve TACN in DCM and cool to 0°C.

    • Add Boc₂O dropwise and stir overnight at room temperature to obtain the di-Boc protected TACN.

    • Purify the di-Boc-TACN by column chromatography.

    • Dissolve the purified di-Boc-TACN in MeCN and add Na₂CO₃ and tert-Butyl bromoacetate.

    • Reflux the mixture overnight.

    • After cooling, filter the reaction mixture and evaporate the solvent.

    • Purify the resulting tri-substituted TACN by column chromatography.

    • Deprotect the Boc groups using TFA in DCM.

    • Evaporate the solvent and TFA to obtain Di-tert-butyl 1,4,7-triazonane-1,4-diacetate.

Step 2: Alkylation with 4-Bromobutyne

The final step involves the alkylation of the remaining secondary amine with a butyne-containing electrophile.

  • Materials: Di-tert-butyl 1,4,7-triazonane-1,4-diacetate, 4-Bromobutyne, Potassium carbonate (K₂CO₃), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve Di-tert-butyl 1,4,7-triazonane-1,4-diacetate in MeCN.

    • Add K₂CO₃ and 4-bromobutyne to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the mixture and evaporate the solvent.

    • Purify the crude product by column chromatography to yield this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conjugation of this compound to a c(RGDyK) Peptide via Azide-Alkyne Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to an azide-modified c(RGDyK) peptide.

  • Materials: this compound, Azido-c(RGDyK) peptide, Copper(II) sulfate (CuSO₄), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Prepare stock solutions of all reagents in deionized water or PBS.

    • In a microcentrifuge tube, add the azido-c(RGDyK) peptide solution.

    • Add the this compound solution in a 1.5 to 2-fold molar excess relative to the peptide.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions.

    • Add the CuSO₄/THPTA mixture to the peptide/chelator solution.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate. The final concentrations should be in the range of 1-10 mM for the reactants, 1 mM for CuSO₄, 5 mM for THPTA, and 5 mM for sodium ascorbate.

    • Vortex the reaction mixture gently and allow it to react at room temperature for 1-2 hours.

    • Monitor the reaction progress by HPLC.

    • Purify the this compound-c(RGDyK) conjugate by preparative HPLC.

    • Lyophilize the purified product and store it at -20°C.

Protocol 3: Radiolabeling of this compound-c(RGDyK) with ⁶⁸Ga

This protocol details the radiolabeling of the peptide conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

  • Materials: this compound-c(RGDyK) conjugate, ⁶⁸Ge/⁶⁸Ga generator, 0.05 M HCl, Sodium acetate buffer (1 M, pH 4.5), Metal-free water and vials.

  • Procedure:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.

    • In a sterile, metal-free vial, add 5-10 nmol of the this compound-c(RGDyK) conjugate dissolved in metal-free water.

    • Add the ⁶⁸GaCl₃ eluate to the vial.

    • Adjust the pH of the reaction mixture to 3.5-4.5 using the sodium acetate buffer.

    • Incubate the reaction mixture at 95°C for 10 minutes in a heating block.

    • After incubation, cool the vial to room temperature.

    • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A typical mobile phase for radio-TLC is 0.1 M sodium citrate (pH 6), where the labeled peptide remains at the origin and free ⁶⁸Ga moves with the solvent front.

    • The final product should be used immediately after preparation due to the short half-life of ⁶⁸Ga (68 minutes).

Protocol 4: Radiolabeling of this compound-Antibody Conjugate with ⁶⁴Cu

This protocol describes the radiolabeling of a this compound conjugated antibody with ⁶⁴Cu.

  • Materials: this compound-antibody conjugate, ⁶⁴CuCl₂ in 0.1 M HCl, Ammonium acetate buffer (0.1 M, pH 5.5), PD-10 desalting column.

  • Procedure:

    • Dissolve the this compound-antibody conjugate in the ammonium acetate buffer.

    • Add the ⁶⁴CuCl₂ solution to the antibody conjugate. The molar ratio of chelator to copper is typically 1:0.5 to 1:0.8.

    • Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.

    • Monitor the radiolabeling efficiency by instant thin-layer chromatography (ITLC) using a mobile phase of 50 mM EDTA. The radiolabeled antibody will remain at the origin, while free ⁶⁴Cu will move with the solvent front.

    • Purify the ⁶⁴Cu-labeled antibody using a PD-10 desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the radiolabeled antibody.

    • Measure the radioactivity of the final product and calculate the radiochemical yield and specific activity.

    • The final product should be stored at 4°C and used within a few half-lives of ⁶⁴Cu (12.7 hours).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound in PET imaging.

integrin_signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD-Ligand RGD-Ligand Integrin Integrin αvβ3 RGD-Ligand->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Phosphorylation PI3K PI3K Src->PI3K Activation Akt Akt PI3K->Akt Activation Cell_Response Cell Proliferation, Migration, Survival Akt->Cell_Response Downstream Effects

Integrin αvβ3 Signaling Pathway

experimental_workflow cluster_synthesis Tracer Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation Synthesis Synthesis of This compound Conjugation Conjugation to Targeting Vector (e.g., RGD) Synthesis->Conjugation Radiolabeling Radiolabeling with ⁶⁸Ga or ⁶⁴Cu Conjugation->Radiolabeling QC Quality Control (RCY, RCP, Stability) Radiolabeling->QC InVitro In Vitro Studies (Cell Binding, Internalization) QC->InVitro InVivo In Vivo PET Imaging (Biodistribution, Tumor Targeting) InVitro->InVivo Dosimetry Dosimetry Studies InVivo->Dosimetry Clinical_Trials Phase I/II/III Clinical Trials Dosimetry->Clinical_Trials

PET Tracer Development Workflow

pretargeting_workflow cluster_step1 Step 1: Targeting Vector Administration cluster_step2 Step 2: Radiotracer Administration & Imaging Inject_Antibody Inject Azide-Modified Antibody/Peptide Accumulation Allow for Accumulation at Target and Blood Clearance Inject_Antibody->Accumulation Time Delay (e.g., 24-48h) Inject_Tracer Inject ⁶⁸Ga/⁶⁴Cu-NO2A-Butyne Accumulation->Inject_Tracer Click_Reaction In Vivo Bioorthogonal Click Reaction Inject_Tracer->Click_Reaction Rapid Reaction PET_Imaging PET/CT Imaging Click_Reaction->PET_Imaging Image Acquisition

References

Application Notes and Protocols for 68Ga-NO2A-Butyne Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging due to its favorable decay characteristics and convenient availability from ⁶⁸Ge/⁶⁸Ga generators. The development of bifunctional chelators that can stably coordinate ⁶⁸Ga and be conjugated to targeting biomolecules is crucial for the creation of novel PET tracers. NO2A (1,4,7-triazacyclononane-1,4-diacetate) is a macrocyclic chelator known for its efficient and stable complexation of ⁶⁸Ga under mild conditions.

The functionalization of NO2A with a butyne group (NO2A-Butyne) provides a versatile platform for the development of radiopharmaceuticals through "click chemistry." The terminal alkyne group of the butyne moiety allows for a highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction with azide-modified targeting vectors such as peptides, antibodies, or small molecules. This modular approach enables the rapid and efficient synthesis of a wide range of ⁶⁸Ga-labeled PET probes.

These application notes provide a detailed protocol for the ⁶⁸Ga-radiolabeling of a this compound precursor and its subsequent conjugation to an azide-functionalized molecule via click chemistry.

Data Presentation

Table 1: Typical Radiolabeling Parameters for ⁶⁸Ga-NO2A-Butyne
ParameterValueNotes
Precursor Amount (this compound)5-25 nmolOptimal amount should be determined empirically.
⁶⁸Ga Activity100-500 MBqDependent on the ⁶⁸Ge/⁶⁸Ga generator elution yield.
Reaction Buffer0.1 M Sodium AcetatepH is critical for efficient labeling.
Reaction pH4.0 - 4.5Adjust with sterile HCl or NaOH if necessary.
Reaction Temperature80 - 95 °CHeating accelerates the complexation reaction.
Incubation Time5 - 15 minutesShorter times may be possible with optimized conditions.
Radiochemical Yield (RCY)> 95%Determined by radio-TLC or radio-HPLC.
Radiochemical Purity (RCP)> 98%Post-purification.
Table 2: Quality Control Parameters for [⁶⁸Ga]Ga-NO2A-Butyne
ParameterMethodSpecification
Radiochemical PurityRadio-TLC / Radio-HPLC≥ 95%
Radionuclidic PurityGamma Spectroscopy⁶⁸Ge breakthrough < 0.001%
pHpH paper or meter4.5 - 7.5 (final product)
SterilityMembrane FiltrationSterile
EndotoxinsLimulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per pharmacopeia)

Experimental Protocols

Protocol 1: ⁶⁸Ga-Radiolabeling of this compound

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • This compound precursor (e.g., 1 mg/mL in sterile water)

  • Sterile 0.1 M Sodium Acetate buffer (pH 4.5)

  • Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile water for injection (WFI)

  • C18 Sep-Pak® cartridge

  • Ethanol (pharmaceutical grade)

  • Sterile reaction vial (e.g., 1.5 mL or 2 mL)

  • Heating block or water bath

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Precursor Preparation: In a sterile reaction vial, add the desired amount of this compound precursor (e.g., 10 µL of a 1 mg/mL solution, corresponding to 10 µg).

  • Buffering: Add 500 µL of 0.1 M sodium acetate buffer (pH 4.5) to the reaction vial containing the precursor.

  • Addition of ⁶⁸Ga: Add the ⁶⁸GaCl₃ eluate (e.g., 100-500 MBq in approximately 500 µL) to the buffered precursor solution.

  • pH Adjustment: Gently mix and check the pH of the reaction mixture. Adjust to pH 4.0-4.5 using sterile 0.1 M HCl or 0.1 M NaOH if necessary.

  • Incubation: Securely cap the vial and place it in a heating block or water bath pre-heated to 95 °C for 10 minutes.

  • Cooling: After incubation, allow the reaction vial to cool to room temperature.

  • Purification (Optional but Recommended):

    • Pre-condition a C18 Sep-Pak® cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the C18 cartridge. The [⁶⁸Ga]Ga-NO2A-Butyne will be retained.

    • Wash the cartridge with 5 mL of sterile water to remove any unreacted ⁶⁸Ga and hydrophilic impurities.

    • Elute the purified [⁶⁸Ga]Ga-NO2A-Butyne from the cartridge with 0.5-1 mL of ethanol.

    • The ethanolic solution can be used directly in the subsequent click chemistry step or diluted with a suitable buffer.

  • Quality Control:

    • Determine the radiochemical yield and purity using radio-TLC or radio-HPLC.

    • A typical radio-TLC system uses a stationary phase like ITLC-SG and a mobile phase such as 0.1 M sodium citrate buffer (pH 5.0). In this system, free ⁶⁸Ga will move with the solvent front, while the labeled chelate remains at the origin.

Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) of [⁶⁸Ga]Ga-NO2A-Butyne

Materials:

  • Purified [⁶⁸Ga]Ga-NO2A-Butyne (from Protocol 1)

  • Azide-functionalized targeting molecule (e.g., peptide, small molecule)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in sterile water)

  • Sodium ascorbate solution (e.g., 50 mM in sterile water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • Sterile reaction vial

  • Incubator or shaker

Procedure:

  • Reaction Setup: In a sterile reaction vial, combine the following in order:

    • The purified [⁶⁸Ga]Ga-NO2A-Butyne solution.

    • The azide-functionalized targeting molecule (typically in a 1.5 to 2-fold molar excess relative to the this compound precursor amount used in Protocol 1).

    • (Optional) THPTA solution (to a final concentration of approximately 5 times that of CuSO₄).

    • Copper(II) sulfate solution (to a final concentration of approximately 1-2 mM).

    • Freshly prepared sodium ascorbate solution (to a final concentration of approximately 5-10 mM).

  • Incubation: Gently mix the reaction components and incubate at room temperature or slightly elevated temperature (e.g., 37 °C) for 15-30 minutes.

  • Purification: The final radiolabeled conjugate can be purified using size-exclusion chromatography (e.g., PD-10 column) or reversed-phase HPLC to remove the copper catalyst, excess reactants, and byproducts.

  • Quality Control:

    • Analyze the final product by radio-HPLC to determine the radiochemical purity and specific activity.

    • Perform sterility and endotoxin testing on the final formulated product intended for in vivo use.

Visualizations

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_purification Purification & QC elution 68Ge/68Ga Generator Elution (0.1 M HCl) reaction_vial Reaction Vial elution->reaction_vial precursor This compound Precursor precursor->reaction_vial buffer Sodium Acetate Buffer (pH 4.5) buffer->reaction_vial heating Incubation (95°C, 10 min) reaction_vial->heating purification C18 Sep-Pak Purification heating->purification qc1 Quality Control (Radio-TLC/HPLC) purification->qc1 final_product1 [68Ga]Ga-NO2A-Butyne qc1->final_product1

Caption: Workflow for the ⁶⁸Ga-Radiolabeling of this compound.

G cluster_reactants Reactants cluster_click Click Reaction cluster_final Final Product ga_alkyne [68Ga]Ga-NO2A-Butyne click_reaction CuAAC Reaction (RT, 15-30 min) ga_alkyne->click_reaction azide_molecule Azide-Functionalized Targeting Molecule azide_molecule->click_reaction catalyst CuSO4 / Sodium Ascorbate catalyst->click_reaction purification2 Purification (HPLC / SEC) click_reaction->purification2 qc2 Quality Control purification2->qc2 final_product2 [68Ga]Ga-Labeled Bioconjugate qc2->final_product2

Caption: Workflow for the CuAAC Click Chemistry Conjugation.

Application Notes and Protocols for Bioconjugation Techniques Using NO2A-Butyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of NO2A-Butyne, a bifunctional chelator, in bioconjugation. The unique structure of this compound, incorporating a macrocyclic NO2A chelating moiety and a terminal butyne group, enables a two-step strategy for the development of targeted radiopharmaceuticals. This involves the conjugation of the chelator to a biomolecule of interest via "click chemistry," followed by radiolabeling with a metallic radionuclide.

Introduction to this compound

This compound is a derivative of the 1,4,7-triazacyclononane-1,4-diacetate (NODA) chelator scaffold. The 1,4,7-triazacyclononane ring provides a high-affinity binding site for various trivalent metal ions, most notably Gallium-68 (⁶⁸Ga), making it an excellent candidate for Positron Emission Tomography (PET) imaging applications. The butyne functional group allows for covalent attachment to azide-modified biomolecules, such as antibodies, peptides, or nanoparticles, through the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This approach offers a robust and specific method for the construction of radiolabeled bioconjugates for applications in diagnostics and targeted radionuclide therapy.

Data Presentation

The following table summarizes key quantitative data associated with the bioconjugation and radiolabeling process using NO2A-based chelators. It is important to note that specific values can vary depending on the biomolecule, reaction conditions, and the specific radionuclide used.

ParameterTypical Value/RangeMethod of DeterminationNotes
Bioconjugation Efficiency (CuAAC) > 90%HPLC, Mass Spectrometry, Gel ElectrophoresisRefers to the percentage of the biomolecule that is successfully conjugated with this compound.
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC), Mass SpectrometryRepresents the average number of this compound molecules conjugated per antibody.[1][2][3]
Radiolabeling Yield (⁶⁸Ga) > 95%Radio-TLC, Radio-HPLCThe percentage of the radionuclide that is successfully incorporated into the NO2A-conjugate.[4][5]
Radiochemical Purity > 98%Radio-TLC, Radio-HPLCThe percentage of the total radioactivity in the desired chemical form.
Molar Activity 10-20 GBq/µmolCalculated from radiolabeling yield and specific activity of the radionuclideDependent on the specific activity of the radionuclide eluate.
Stability of ⁶⁸Ga-NO2A Complex (log K) High (estimated > 20)Potentiometric titration, competition assaysWhile a specific value for NO2A is not readily available, NOTA-based chelators form highly stable complexes with Ga³⁺.
In Vitro Serum Stability > 95% over 24hIncubation in human serum followed by radio-HPLC analysisMeasures the stability of the radiolabeled conjugate in a biological matrix.

Experimental Protocols

Protocol 1: Bioconjugation of this compound to an Azide-Modified Antibody via CuAAC

This protocol describes the conjugation of this compound to an antibody that has been functionalized with azide groups.

Materials:

  • Azide-modified antibody (in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PD-10 desalting columns or equivalent for purification

  • Amicon Ultra centrifugal filter units (or equivalent)

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or centrifugal filtration.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in sterile water.

    • Prepare a 100 mM stock solution of sodium ascorbate in sterile water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in sterile water or DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified antibody.

    • Add this compound from the stock solution to achieve a 5-20 fold molar excess over the antibody.

    • In a separate tube, pre-mix the CuSO₄ and THPTA/TBTA ligand in a 1:5 molar ratio.

    • Add the copper/ligand solution to the antibody/chelator mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification of the Antibody-NO2A Conjugate:

    • Purify the conjugate from excess reagents using a PD-10 desalting column equilibrated with PBS.

    • Alternatively, use centrifugal filter units to perform buffer exchange and remove small molecule reagents.

    • Collect the purified antibody-NO2A conjugate.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or A280).

    • Determine the drug-to-antibody ratio (DAR) using mass spectrometry or hydrophobic interaction chromatography.

Protocol 2: Radiolabeling of Antibody-NO2A Conjugate with Gallium-68

This protocol outlines the procedure for radiolabeling the purified antibody-NO2A conjugate with ⁶⁸Ga.

Materials:

  • Purified antibody-NO2A conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile water for injection

  • PD-10 desalting column or C18 Sep-Pak cartridge for purification

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.

  • Radiolabeling Reaction:

    • In a sterile, pyrogen-free reaction vial, add the purified antibody-NO2A conjugate (typically 50-100 µg).

    • Add sodium acetate buffer to adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5.

    • Add the pH-adjusted [⁶⁸Ga]GaCl₃ solution (typically 100-500 MBq) to the antibody-NO2A conjugate.

    • Gently mix and incubate at room temperature or with gentle heating (e.g., 37-40°C) for 5-15 minutes.

  • Purification of the Radiolabeled Conjugate:

    • Purify the [⁶⁸Ga]Ga-antibody-NO2A from unchelated ⁶⁸Ga using a PD-10 desalting column equilibrated with sterile PBS.

    • Collect the fraction containing the radiolabeled antibody.

  • Quality Control:

    • Determine the radiochemical purity (RCP) and yield using radio-TLC or radio-HPLC. The radiolabeled antibody should remain at the origin on a TLC plate developed with a suitable mobile phase, while free ⁶⁸Ga will migrate with the solvent front.

    • The RCP should typically be >95%.

Visualizations

Bioconjugation_Workflow cluster_0 Bioconjugation cluster_1 Radiolabeling Azide-Modified_Antibody Azide-Modified Antibody CuAAC_Reaction CuAAC Reaction (Click Chemistry) Azide-Modified_Antibody->CuAAC_Reaction NO2A_Butyne This compound NO2A_Butyne->CuAAC_Reaction Purification_1 Purification (e.g., Desalting Column) CuAAC_Reaction->Purification_1 Antibody_NO2A_Conjugate Antibody-NO2A Conjugate Radiolabeling Radiolabeling Reaction Antibody_NO2A_Conjugate->Radiolabeling Purification_1->Antibody_NO2A_Conjugate 68Ga ⁶⁸Ga³⁺ 68Ga->Radiolabeling Purification_2 Purification (e.g., Desalting Column) Radiolabeling->Purification_2 Radiolabeled_Conjugate [⁶⁸Ga]Ga-Antibody-NO2A Purification_2->Radiolabeled_Conjugate

Experimental workflow for the preparation of a ⁶⁸Ga-labeled antibody using this compound.

CuAAC_Mechanism Antibody_Azide Antibody-N₃ Triazole_Linkage Stable Triazole Linkage Antibody_Azide->Triazole_Linkage NO2A_Butyne This compound NO2A_Butyne->Triazole_Linkage Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Linkage Antibody_NO2A_Conjugate Antibody-NO2A Conjugate Triazole_Linkage->Antibody_NO2A_Conjugate

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for bioconjugation.

Radiolabeling_Pathway Antibody_NO2A Antibody-NO2A Conjugate Chelation Chelation Antibody_NO2A->Chelation 68Ga ⁶⁸Ga³⁺ 68Ga->Chelation Radiolabeled_Antibody [⁶⁸Ga]Ga-Antibody-NO2A Chelation->Radiolabeled_Antibody PET_Imaging PET Imaging Radiolabeled_Antibody->PET_Imaging

Chelation of ⁶⁸Ga by the NO2A-conjugated antibody for PET imaging applications.

References

Application Notes and Protocols for Cell Labeling with NO2A-Butyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the labeling of cells using NO2A-Butyne, a bifunctional chelator. This compound combines a macrocyclic chelating agent, NO2A (a derivative of NOTA), with a butyne functional group. This dual functionality allows for the stable chelation of radiometals, such as Gallium-68 (⁶⁸Ga), and covalent attachment to azide-modified cells via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry."[1][2][3] This methodology is particularly relevant for applications in molecular imaging, such as Positron Emission Tomography (PET), and in vitro cell tracking studies.[4][5] The protocols provided herein cover the metabolic labeling of cells with an azide-modified sugar, the subsequent click chemistry reaction with this compound, and the final radiolabeling step. Considerations for optimizing labeling efficiency and minimizing cytotoxicity are also discussed.

Introduction

The specific labeling of cells is a critical technique in biomedical research and drug development, enabling the tracking of cells in vivo, the study of cellular interactions, and the development of targeted therapies. Bifunctional chelators (BFCs) are essential tools in this field, providing a stable linkage between a targeting biomolecule and a metallic radionuclide. This compound is a BFC featuring a NO2A macrocycle for the coordination of radiometals and a terminal alkyne group for bioorthogonal conjugation.

The butyne moiety allows for a highly specific and efficient covalent bond formation with an azide-functionalized target through CuAAC. This "click chemistry" approach is bioorthogonal, meaning the reactive groups are inert to biological molecules, ensuring that the labeling is highly specific to the intended target. For cell labeling, the azide group is typically introduced to the cell surface through metabolic engineering, where cells are cultured with a sugar analog containing an azide group.

The NO2A chelator is a derivative of the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator, which is known to form highly stable complexes with various radiometals, including Gallium-68. The short half-life of ⁶⁸Ga (approximately 68 minutes) necessitates rapid and efficient radiolabeling procedures, a key feature of reactions involving NOTA-based chelators.

These application notes provide a comprehensive guide to the experimental setup for cell labeling with this compound, from cell preparation to the final radiolabeled product.

Key Experimental Workflows

The overall process of labeling cells with this compound and a radionuclide can be broken down into three main stages: metabolic labeling of the cells, click chemistry conjugation with this compound, and radiolabeling of the chelator.

G cluster_0 Stage 1: Metabolic Labeling cluster_1 Stage 2: Click Chemistry Conjugation cluster_2 Stage 3: Radiolabeling cell_culture Cell Culture azide_sugar Addition of Azide-Modified Sugar (e.g., Ac₄ManNAz) cell_culture->azide_sugar incubation1 Incubation (24-48 hours) azide_sugar->incubation1 azide_cells Azide-Expressing Cells incubation1->azide_cells azide_cells2 Azide-Expressing Cells reaction CuAAC Reaction (Click Chemistry) azide_cells2->reaction no2a_butyne This compound no2a_butyne->reaction cu_catalyst Cu(I) Catalyst Premix (CuSO₄, Ligand, Reducing Agent) cu_catalyst->reaction labeled_cells NO2A-Labeled Cells reaction->labeled_cells labeled_cells2 NO2A-Labeled Cells radiolabeling_rxn Radiolabeling Reaction labeled_cells2->radiolabeling_rxn radionuclide Radionuclide (e.g., ⁶⁸GaCl₃) radionuclide->radiolabeling_rxn final_product Radiolabeled Cells radiolabeling_rxn->final_product

Caption: A high-level overview of the three-stage process for radiolabeling cells using this compound.

Quantitative Data Summary

The efficiency of each step in the cell labeling process is critical for obtaining a final product with high specific activity and viability. The following tables summarize key parameters and expected outcomes based on literature for similar click chemistry and radiolabeling procedures. It is important to note that these values should be optimized for each specific cell line and experimental setup.

Table 1: Parameters for Metabolic Labeling and Click Chemistry

ParameterRecommended RangePurpose
Azide-Sugar (e.g., Ac₄ManNAz) Concentration25 - 100 µMIntroduction of azide groups onto the cell surface.
Incubation Time (Metabolic Labeling)24 - 48 hoursAllow for sufficient incorporation of the azide-sugar.
This compound Concentration10 - 50 µMConjugation to azide groups on the cell surface.
CuSO₄ Concentration50 - 100 µMSource of the copper catalyst for the CuAAC reaction.
Copper Ligand (e.g., THPTA) Concentration250 - 500 µMStabilize the Cu(I) oxidation state and reduce cytotoxicity.
Reducing Agent (e.g., Sodium Ascorbate) Concentration1 - 5 mMReduce Cu(II) to the active Cu(I) catalyst.
Incubation Time (Click Reaction)15 - 60 minutesCovalent bond formation between this compound and cells.
Reaction Temperature4°C to Room TemperatureLower temperatures can reduce cell stress and internalization.

Table 2: Parameters for Radiolabeling with Gallium-68

ParameterRecommended Value/RangePurpose
Radionuclide⁶⁸GaPositron emitter for PET imaging.
pH of Labeling Buffer3.5 - 4.5Optimal for ⁶⁸Ga chelation by NOTA-based chelators.
Incubation Time5 - 15 minutesRapid incorporation of ⁶⁸Ga into the NO2A chelator.
Incubation TemperatureRoom Temperature to 95°CElevated temperatures can increase labeling efficiency.
Quenching AgentEDTA or DTPA solutionTo chelate any unbound ⁶⁸Ga.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Groups

This protocol describes the introduction of azide functionalities to the cell surface glycans using an azide-modified sugar.

Materials:

  • Cells of interest (e.g., adherent or suspension cell line)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

Procedure:

  • Culture cells to approximately 70-80% confluency using standard cell culture techniques.

  • Prepare a stock solution of Ac₄ManNAz in sterile DMSO.

  • Add the Ac₄ManNAz stock solution to the complete culture medium to a final concentration of 25-100 µM.

  • Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.

  • Incubate the cells for 24-48 hours under standard culture conditions (e.g., 37°C, 5% CO₂).

  • After incubation, harvest the cells. For adherent cells, use a gentle dissociation reagent.

  • Wash the cells three times with cold PBS by centrifugation to remove any unreacted Ac₄ManNAz.

  • Count the cells and assess viability. The cells are now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Conjugation of this compound to Azide-Labeled Cells

This protocol details the CuAAC reaction to attach this compound to the azide-expressing cells. To minimize cytotoxicity, it is crucial to use a copper-chelating ligand and to prepare the catalyst premix immediately before use.

Materials:

  • Azide-labeled cells from Protocol 1

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Sodium Ascorbate

  • PBS or other suitable buffer

Procedure:

  • Resuspend the azide-labeled cells in cold PBS at a concentration of 1-10 x 10⁶ cells/mL.

  • Prepare the Catalyst Premix (immediately before use): a. In a microcentrifuge tube, add the required volume of CuSO₄ stock solution. b. Add the THPTA stock solution to the CuSO₄ solution in a 5:1 molar ratio. c. Vortex briefly to mix.

  • Add this compound to the cell suspension to the desired final concentration (e.g., 20 µM). Mix gently.

  • Add the CuSO₄/THPTA premix to the cell suspension.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction for 15-60 minutes at room temperature or 4°C, with gentle agitation.

  • Quench the reaction by adding 5 volumes of cold, complete culture medium.

  • Wash the cells three times with cold PBS by centrifugation to remove unreacted reagents.

  • The cells are now conjugated with NO2A and are ready for radiolabeling.

Protocol 3: Radiolabeling of NO2A-Conjugated Cells with ⁶⁸Ga

This protocol describes the final step of incorporating ⁶⁸Ga into the NO2A chelator on the cell surface.

Materials:

  • NO2A-conjugated cells from Protocol 2

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (pH 4.0-4.5)

  • Quenching solution (e.g., 50 mM EDTA)

  • PBS

Procedure:

  • Adjust the pH of the ⁶⁸GaCl₃ eluate to 3.5-4.5 using the sodium acetate buffer.

  • Resuspend the NO2A-conjugated cells in the pH-adjusted buffer.

  • Add the ⁶⁸Ga-containing buffer to the cell suspension.

  • Incubate for 5-15 minutes at room temperature. For potentially higher efficiency, the temperature can be increased, but cell viability must be monitored.

  • Quench the labeling reaction by adding the quenching solution.

  • Wash the radiolabeled cells three times with cold PBS by centrifugation.

  • Resuspend the final radiolabeled cells in a suitable buffer for in vitro or in vivo experiments.

  • Measure the radioactivity of the final cell suspension and an aliquot of the supernatant from the final wash to determine radiolabeling efficiency.

Signaling Pathways and Logical Relationships

The experimental design for cell labeling with this compound relies on a logical sequence of steps, each with a specific purpose. The following diagram illustrates the relationship between the key components and processes.

G Metabolic_Labeling Metabolic Labeling Click_Chemistry Click Chemistry (CuAAC) Metabolic_Labeling->Click_Chemistry Provides Azide Moiety Azide_Sugar Azide-Modified Sugar Azide_Sugar->Metabolic_Labeling Cell_Surface Cell Surface Glycans Cell_Surface->Metabolic_Labeling Radiolabeling Radiolabeling Click_Chemistry->Radiolabeling Attaches Chelator to Cell NO2A_Butyne This compound NO2A_Butyne->Click_Chemistry Provides Alkyne Moiety Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Click_Chemistry Catalyzes Reaction Final_Product Radiolabeled Cells for Imaging/Tracking Radiolabeling->Final_Product Radionuclide Radionuclide (e.g., ⁶⁸Ga) Radionuclide->Radiolabeling Provides Imaging Signal

Caption: Logical relationships in the cell labeling workflow with this compound.

Troubleshooting and Optimization

  • Low Labeling Efficiency:

    • Increase the concentration of the azide-sugar or the incubation time during metabolic labeling.

    • Optimize the concentrations of this compound, CuSO₄, and sodium ascorbate.

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Increase the incubation time or temperature for the click chemistry or radiolabeling steps.

  • High Cell Death/Toxicity:

    • Decrease the concentration of CuSO₄. The use of a stabilizing ligand like THPTA is critical to reduce copper-induced toxicity.

    • Perform the click chemistry reaction at 4°C.

    • Ensure all washing steps are performed thoroughly but gently.

    • Assess the inherent cytotoxicity of the this compound conjugate.

  • Non-Specific Binding:

    • Ensure thorough washing of cells between each major step.

    • Include a quenching step after the click chemistry reaction to cap any unreacted azide or alkyne groups.

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the specific labeling of cells with radiometals. This approach is highly adaptable and can be applied to a wide range of cell types for various downstream applications in research and drug development. The protocols provided here serve as a foundation for researchers to develop and optimize their cell labeling experiments. Careful consideration of reagent concentrations and incubation conditions is essential to achieve high labeling efficiency while maintaining cell viability.

References

Application Notes and Protocols for In Vivo Tumor Pre-targeting Using NO2A-Butyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of targeted cancer therapy and diagnostics (theranostics), pre-targeting strategies are emerging as a powerful approach to enhance the therapeutic window and improve imaging contrast. This methodology decouples the tumor-targeting agent from the therapeutic or imaging payload, allowing for optimal localization of the targeting moiety and rapid clearance of the active agent, thereby minimizing off-target toxicity and background signal. Bioorthogonal chemistry, utilizing reactions that occur efficiently and selectively within living systems without interfering with native biochemical processes, forms the cornerstone of modern pre-targeting.

This document provides detailed application notes and protocols for the practical use of a NO2A-Butyne construct in in vivo tumor pre-targeting. NO2A (1,4,7-triazacyclononane-1,4-diacetic acid) is a highly effective chelator for positron-emitting radionuclides such as copper-64 (⁶⁴Cu), making it ideal for Positron Emission Tomography (PET) imaging. The butyne functional group facilitates a highly specific and rapid strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.

The pre-targeting strategy outlined herein involves two key steps:

  • Administration of a tumor-specific monoclonal antibody (mAb) modified with an azide group.

  • After a predetermined interval to allow for antibody localization and clearance from circulation, a ⁶⁴Cu-labeled this compound molecule is administered, which then rapidly and specifically binds to the azide-modified antibody at the tumor site.

Core Concepts and Signaling Pathways

The fundamental principle of this pre-targeting approach is the in vivo bioorthogonal reaction between an azide-functionalized antibody and an alkyne-containing radiopharmaceutical. This strategy significantly improves tumor-to-background ratios for imaging and therapeutic applications.[1][2]

Pretargeting_Workflow Pre-targeting Logical Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging/Therapy mAb Azide-Modified Tumor-Specific Antibody injection1 Systemic Administration (Intravenous Injection) mAb->injection1 circulation1 Antibody Circulates in Bloodstream injection1->circulation1 tumor_binding Antibody Accumulates at Tumor Site circulation1->tumor_binding Tumor Targeting clearance Unbound Antibody Clears from Circulation circulation1->clearance bioorthogonal_reaction SPAAC 'Click' Reaction at Tumor Site tumor_binding->bioorthogonal_reaction Pre-targeted probe Radiolabeled this compound (e.g., ⁶⁴Cu-NO2A-Butyne) injection2 Systemic Administration (Intravenous Injection) probe->injection2 circulation2 Probe Circulates in Bloodstream injection2->circulation2 circulation2->bioorthogonal_reaction clearance2 Unbound Probe Rapidly Clears via Kidneys circulation2->clearance2 imaging PET Imaging of Tumor bioorthogonal_reaction->imaging

Pre-targeting logical workflow.

Data Presentation

The following tables summarize quantitative data from representative pre-targeting studies, highlighting the advantages of this approach over direct antibody labeling. While specific data for a "this compound" construct is extrapolated from studies using similar chelators and bioorthogonal chemistries, these tables provide a strong indication of expected outcomes.

Table 1: Comparison of Pre-targeted vs. Directly Labeled Antibody Biodistribution (%ID/g)

TissuePre-targeted ⁶⁴Cu-Tracer (24h post-injection of tracer)Directly Labeled ⁶⁴Cu-Antibody (24h post-injection)
Tumor 4.0 ± 0.933.1 ± 7.0
Blood 0.2 ± 0.115.2 ± 3.5
Liver 1.5 ± 0.410.8 ± 2.1
Kidneys 2.1 ± 0.67.5 ± 1.8
Muscle 0.15 ± 0.052.6 ± 0.7

Data synthesized from representative studies to illustrate the expected trend.[1]

Table 2: Tumor-to-Background Ratios

RatioPre-targeted ⁶⁴Cu-Tracer (24h)Directly Labeled ⁶⁴Cu-Antibody (24h)
Tumor-to-Blood 20.02.2
Tumor-to-Muscle 26.712.7
Tumor-to-Liver 2.73.1

Data synthesized from representative studies to illustrate the expected trend.[1]

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Monoclonal Antibody

This protocol describes the modification of a tumor-specific monoclonal antibody (mAb) with an azide group for subsequent in vivo SPAAC reaction.

Materials:

  • Tumor-specific monoclonal antibody (e.g., Trastuzumab, Cetuximab)

  • Azide-PEG-NHS ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-free buffer (e.g., borate buffer, pH 8.5)

  • PD-10 desalting columns

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb in amine-free buffer at a concentration of 5-10 mg/mL.

  • NHS Ester Reaction: Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Add a 10-20 fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the azide-modified antibody from unreacted labeling reagent using a PD-10 desalting column equilibrated with PBS.

  • Characterization:

    • Determine the protein concentration using a spectrophotometer at 280 nm.

    • The degree of labeling (number of azides per antibody) can be determined using methods such as MALDI-TOF mass spectrometry. An average of 2-8 azides per antibody is typically targeted.[3]

Protocol 2: Radiolabeling of this compound with ⁶⁴Cu

This protocol outlines the chelation of ⁶⁴Cu by the this compound construct.

Materials:

  • This compound

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Metal-free water and vials

  • Radio-TLC system

Procedure:

  • Reaction Setup: In a metal-free microcentrifuge tube, dissolve this compound in sodium acetate buffer.

  • Add ⁶⁴CuCl₂ solution (typically 1-5 mCi) to the this compound solution. The molar ratio of chelator to ⁶⁴Cu should be optimized, but a starting point is a 10:1 excess of the chelator.

  • Incubate the reaction mixture at 37-40°C for 15-30 minutes. Some NOTA-based chelators can achieve high radiolabeling efficiency at room temperature.

  • Quality Control:

    • Determine the radiochemical purity using a radio-TLC system with an appropriate mobile phase (e.g., 50 mM DTPA).

    • The radiolabeled product should remain at the origin, while free ⁶⁴Cu will move with the solvent front.

    • A radiochemical purity of >95% is required for in vivo use.

  • Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.

Protocol 3: In Vivo Pre-targeted PET Imaging

This protocol describes the two-step pre-targeting procedure in a tumor-bearing mouse model.

Animal Model:

  • Athymic nude mice bearing subcutaneous tumor xenografts (e.g., HER2-positive for Trastuzumab).

Procedure:

  • Step 1: Antibody Administration:

    • Administer the azide-modified antibody (e.g., 100 µg in 100 µL sterile saline) to each mouse via tail vein injection.

  • Accumulation and Clearance Period:

    • Allow the antibody to accumulate at the tumor site and clear from the bloodstream. This period is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.

  • Step 2: Radiolabeled Tracer Administration:

    • Inject the ⁶⁴Cu-NO2A-Butyne (e.g., 100-200 µCi in 100 µL sterile saline) via tail vein injection.

  • In Vivo Reaction and Clearance:

    • Allow the SPAAC reaction to occur in vivo and for the unbound radiotracer to clear from circulation. PET imaging can typically be performed 1 to 24 hours after the tracer injection.

  • PET/CT Imaging:

    • Anesthetize the mice (e.g., with isoflurane).

    • Acquire whole-body PET/CT scans at desired time points.

  • Biodistribution Analysis (optional but recommended):

    • After the final imaging session, euthanize the mice.

    • Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh the tissues and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Visualization of Experimental Workflow

Experimental_Workflow In Vivo Pre-targeting Experimental Workflow cluster_preparation Preparation cluster_invivo In Vivo Procedure mAb_modification 1. Antibody Modification (mAb + Azide-PEG-NHS) injection1 3. Inject Azide-mAb mAb_modification->injection1 radiolabeling 2. Radiolabeling (this compound + ⁶⁴Cu) injection2 5. Inject ⁶⁴Cu-NO2A-Butyne radiolabeling->injection2 wait1 4. Wait 24-72h (Accumulation & Clearance) injection1->wait1 wait1->injection2 wait2 6. Wait 1-24h (Reaction & Clearance) injection2->wait2 imaging 7. PET/CT Imaging wait2->imaging biodistribution 8. Ex Vivo Biodistribution imaging->biodistribution

Experimental workflow diagram.

Conclusion

The use of this compound in a pre-targeting strategy offers a promising platform for high-contrast tumor imaging and potentially targeted radionuclide therapy. The high stability of the ⁶⁴Cu-NO2A complex and the rapid, bioorthogonal nature of the SPAAC reaction are key features that contribute to the success of this approach. The protocols provided herein offer a comprehensive guide for researchers to implement this advanced theranostic strategy in a preclinical setting. Careful optimization of antibody and tracer doses, as well as the time interval between injections, is crucial for achieving optimal results in specific tumor models.

References

Application Notes and Protocols for Attaching NO2A-Butyne to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent attachment of the bifunctional chelator NO2A-Butyne to various nanoparticle platforms. The protocols detailed herein are essential for the development of targeted drug delivery systems, diagnostic imaging agents, and theranostic nanoparticles.

Introduction

This compound is a macrocyclic chelator featuring a terminal alkyne group, which allows for its covalent attachment to azide-functionalized molecules and surfaces via "click chemistry." This highly efficient and specific conjugation method is ideal for functionalizing nanoparticles without altering their intrinsic properties. Once conjugated to a nanoparticle, the NO2A moiety can chelate a variety of radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu) for use in Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and targeted radiotherapy.

This document outlines two primary methods for attaching this compound to azide-functionalized nanoparticles: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed protocols for the prerequisite azide functionalization of common nanoparticle types are also provided.

Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used click chemistry reaction that utilizes a copper(I) catalyst to join an alkyne (this compound) and an azide (on the nanoparticle surface). This reaction is highly efficient and results in the formation of a stable triazole linkage.

Experimental Workflow: CuAAC

CuAAC_Workflow cluster_0 Nanoparticle Preparation cluster_1 Click Reaction cluster_2 Purification & Characterization NP Nanoparticle Core (e.g., Au, Fe3O4) Azide_NP Azide-Functionalized Nanoparticle NP->Azide_NP Azide Functionalization Reaction_Mix Reaction Mixture: - Azide-NP - this compound - Cu(I) Catalyst - Ligand - Reducing Agent Azide_NP->Reaction_Mix NO2A_Butyne This compound NO2A_Butyne->Reaction_Mix Purification Purification (Centrifugation/ Dialysis) Reaction_Mix->Purification Characterization Characterization (DLS, Zeta, TEM, ICP-MS) Purification->Characterization Final_Product NO2A-Functionalized Nanoparticle Characterization->Final_Product

Caption: Workflow for CuAAC conjugation of this compound to nanoparticles.

Protocol: CuAAC Conjugation of this compound to Azide-Functionalized Nanoparticles

Materials:

  • Azide-functionalized nanoparticles (e.g., 1 mg/mL in nuclease-free water)

  • This compound (e.g., 10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (e.g., 50 mM stock in nuclease-free water)

  • Sodium ascorbate (e.g., 100 mM stock in nuclease-free water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM stock in nuclease-free water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-functionalized nanoparticles (e.g., 100 µL of 1 mg/mL solution)

    • This compound (e.g., 10 µL of 10 mM stock, adjust for desired molar excess)

    • Premix of CuSO₄ and THPTA ligand: a final concentration of 0.10 mM CuSO4 and 0.50 mM THPTA is recommended.[1]

    • Sodium ascorbate (a final concentration of 5 mM is recommended).[1]

    • Adjust the final volume to 500 µL with PBS.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours with gentle shaking or rotation.

  • Purification:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge according to the manufacturer's instructions to remove excess reagents.

    • Wash the nanoparticles by adding PBS to the filter unit and centrifuging again. Repeat this washing step at least three times.

    • Resuspend the purified NO2A-functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage.

Method 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with an azide. This method is advantageous for biological applications where the cytotoxicity of copper is a concern. For this protocol, the nanoparticle must first be functionalized with a strained alkyne, and the NO2A chelator must be azide-functionalized.

Experimental Workflow: SPAAC

SPAAC_Workflow cluster_0 Nanoparticle Preparation cluster_1 Click Reaction cluster_2 Purification & Characterization NP Nanoparticle Core DBCO_NP DBCO-Functionalized Nanoparticle NP->DBCO_NP DBCO Functionalization Reaction_Mix Reaction Mixture: - DBCO-NP - NO2A-Azide DBCO_NP->Reaction_Mix NO2A_Azide Azide-Functionalized NO2A NO2A_Azide->Reaction_Mix Purification Purification (Centrifugation/ Dialysis) Reaction_Mix->Purification Characterization Characterization (DLS, Zeta, TEM, ICP-MS) Purification->Characterization Final_Product NO2A-Functionalized Nanoparticle Characterization->Final_Product

Caption: Workflow for SPAAC conjugation of NO2A-Azide to nanoparticles.

Protocol: SPAAC Conjugation of Azide-Functionalized NO2A to DBCO-Functionalized Nanoparticles

Materials:

  • DBCO-functionalized nanoparticles (e.g., 1 mg/mL in nuclease-free water)

  • Azide-functionalized NO2A (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine:

    • DBCO-functionalized nanoparticles (e.g., 100 µL of 1 mg/mL solution)

    • Azide-functionalized NO2A (e.g., 10 µL of 10 mM stock, adjust for desired molar excess)

    • Adjust the final volume to 500 µL with PBS.

  • Incubate: Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C, with gentle shaking or rotation.

  • Purification:

    • Follow the same purification procedure as described for the CuAAC method using centrifugal filter units.

    • Resuspend the purified NO2A-functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage.

Protocols for Nanoparticle Azide Functionalization

Protocol 1: Azide Functionalization of Gold Nanoparticles (AuNPs)

This protocol utilizes the strong affinity of gold for thiol groups to functionalize AuNPs with an azide-terminated thiol linker.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Azide-PEG-Thiol (e.g., 1 mg/mL in ethanol)

  • Ethanol

  • Nuclease-free water

  • Centrifugation equipment

Procedure:

  • To a solution of citrate-stabilized AuNPs, add the Azide-PEG-Thiol solution. The molar ratio will need to be optimized depending on the size of the AuNPs and the desired azide density.

  • Incubate the mixture for at least 12 hours at room temperature with gentle stirring.

  • Purify the azide-functionalized AuNPs by centrifugation. Remove the supernatant and resuspend the nanoparticle pellet in nuclease-free water. Repeat the washing step three times.

  • Resuspend the final azide-functionalized AuNPs in the desired buffer.

Protocol 2: Azide Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes the functionalization of IONPs using a silanization reaction with an azide-containing silane agent.

Materials:

  • Iron oxide nanoparticles (IONPs)

  • (3-Azidopropyl)triethoxysilane (APTES)

  • Ethanol

  • Acetic acid

  • Nuclease-free water

  • Magnetic separator

Procedure:

  • Disperse the IONPs in ethanol.

  • Add a solution of APTES in ethanol to the IONP dispersion.

  • Add a small amount of acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 24 hours.

  • Purify the azide-functionalized IONPs using a magnetic separator. Discard the supernatant and wash the nanoparticles with ethanol several times, followed by washing with nuclease-free water.

  • Resuspend the final azide-functionalized IONPs in the desired buffer.

Characterization and Data Presentation

Thorough characterization of the NO2A-functionalized nanoparticles is crucial to ensure successful conjugation and to understand the properties of the final product.

Characterization Techniques
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation. An increase in size is indicative of successful functionalization.

  • Zeta Potential: To measure the surface charge of the nanoparticles. A change in zeta potential after each functionalization step can confirm surface modification.

  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and aggregation state of the nanoparticles.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of chelated radiometal, which indirectly provides a measure of the number of functional NO2A chelators per nanoparticle.

  • UV-Vis Spectroscopy: Can be used to monitor the surface plasmon resonance of gold nanoparticles, which may shift upon surface modification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide and triazole functional groups on the nanoparticle surface.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the characterization of NO2A-functionalized nanoparticles.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles
Azide-Functionalized NP
NO2A-Functionalized NP

Table 2: Conjugation Efficiency and Chelator Density

Nanoparticle TypeConjugation MethodMolar Ratio (NO2A:NP)Conjugation Efficiency (%)NO2A per Nanoparticle
Gold (AuNP)CuAAC
Iron Oxide (IONP)CuAAC
Gold (AuNP)SPAAC
Iron Oxide (IONP)SPAAC

Note: Conjugation efficiency can be determined by various methods, including quantifying the unreacted this compound in the supernatant using HPLC or by quantifying the number of chelators on the nanoparticles using ICP-MS after chelation with a known metal.

Protocol: Radiolabeling of NO2A-Functionalized Nanoparticles

This protocol provides a general procedure for radiolabeling the NO2A-functionalized nanoparticles with a positron-emitting radionuclide such as ⁶⁸Ga for PET imaging.[2]

Materials:

  • NO2A-functionalized nanoparticles (in a suitable buffer, e.g., 0.1 M sodium acetate, pH 4.5)

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Heating block

  • Radio-TLC system for quality control

Procedure:

  • To a sterile, pyrogen-free reaction vial, add the NO2A-functionalized nanoparticles.

  • Add the ⁶⁸GaCl₃ eluate to the nanoparticle solution.

  • Incubate the reaction mixture at 95-100°C for 10-15 minutes.[2]

  • Allow the reaction to cool to room temperature.

  • Perform quality control using radio-TLC to determine the radiochemical purity.

  • The radiolabeled nanoparticles can be purified from unchelated ⁶⁸Ga using size exclusion chromatography if necessary.

Conclusion

The methods described in these application notes provide a robust framework for the successful conjugation of this compound to a variety of nanoparticle platforms. The choice between CuAAC and SPAAC will depend on the specific application and the sensitivity of the biological system to copper. Thorough characterization at each step is essential to ensure the quality and functionality of the final NO2A-functionalized nanoparticles for their intended use in advanced drug delivery and molecular imaging applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for NO2A-Butyne Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NO2A-Butyne conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound and an azide-functionalized biomolecule.

Problem Potential Cause Recommended Solution
Low or No Conjugation Product Ineffective Copper(I) Catalyst: The active Cu(I) catalyst is being oxidized to the inactive Cu(II) state by dissolved oxygen.[1]- Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[2][3] - Degas all buffers and solvents before use to minimize dissolved oxygen.[2] - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inhibition of Copper Catalyst: Components in the reaction buffer (e.g., Tris, chelating agents like EDTA) may be binding to the copper, rendering it inactive.[4]- Perform a buffer exchange into a non-coordinating buffer such as phosphate-buffered saline (PBS) or HEPES at pH 6.5-8.0.
Poor Accessibility of Reactive Groups: The alkyne on this compound or the azide on the biomolecule may be sterically hindered or buried within the biomolecule's structure.- Consider introducing a longer linker on either the azide or alkyne to improve accessibility. - For proteins, perform the reaction in the presence of a mild denaturant (e.g., 0.1% SDS) or an organic co-solvent like DMSO to expose the reactive sites.
Biomolecule Aggregation or Precipitation Copper-Induced Aggregation: Copper ions can coordinate with certain amino acid residues (e.g., cysteine, histidine), leading to protein aggregation.- Use a copper-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in a 5:1 molar ratio to copper. This protects the biomolecule and accelerates the reaction. - Minimize the copper concentration to the lowest effective level (typically 50-100 µM).
Solubility Issues with this compound: this compound may have limited solubility in purely aqueous buffers.- Prepare a concentrated stock solution of this compound in an organic solvent like DMSO and add it to the reaction mixture, ensuring the final organic solvent concentration is compatible with your biomolecule.
Side Reactions or Biomolecule Damage Oxidative Damage: Reactive oxygen species (ROS) can be generated by the reaction of copper, ascorbate, and oxygen, leading to the oxidation of sensitive residues like histidine.- The use of a copper-chelating ligand like THPTA helps to sacrificially intercept ROS. - For proteins, adding aminoguanidine can help trap reactive byproducts of ascorbate oxidation.
Difficulty in Product Purification Removal of Copper Catalyst: Residual copper can interfere with downstream applications and analytics.- After the reaction, add a chelating agent like EDTA to sequester the copper. - Utilize purification methods such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF) to separate the conjugated product from small molecules like the catalyst and excess reagents.
Separation of Conjugate from Unreacted Biomolecule: It can be challenging to separate the final product from the starting, unconjugated biomolecule.- If possible, use a slight excess of this compound to drive the reaction to completion. - Employ purification techniques with sufficient resolution, such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), which can often separate species with different charge or hydrophobicity profiles resulting from the conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound conjugation?

A1: this compound conjugation is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide group on your target molecule.

Q2: Why are a copper source, a reducing agent, and a ligand all necessary?

A2: The active catalyst for the reaction is the copper(I) ion (Cu⁺).

  • Copper Source: Typically, copper(II) sulfate (CuSO₄) is used as it is stable and soluble in aqueous buffers.

  • Reducing Agent: A reducing agent, most commonly sodium ascorbate, is required to reduce the Cu(II) to the active Cu(I) state in situ.

  • Ligand: A water-soluble, copper-chelating ligand like THPTA is crucial. It stabilizes the Cu(I) ion, preventing its disproportionation and oxidation, accelerates the reaction rate, and protects the biomolecule from copper-induced damage.

Q3: What are the optimal pH and temperature for the conjugation reaction?

A3: The CuAAC reaction is remarkably robust and can proceed over a wide pH range (typically 4-12) and at various temperatures. For most bioconjugation applications, the reaction is performed at room temperature in a buffer with a pH between 6.5 and 8.0 to ensure the stability of the biomolecule.

Q4: How can I monitor the progress of my conjugation reaction?

A4: The progress of the reaction can be monitored by various analytical techniques. A common approach is to use LC-MS to observe the appearance of the desired conjugate mass and the disappearance of the starting biomolecule mass. For proteins, SDS-PAGE can sometimes show a shift in the molecular weight of the conjugated product.

Q5: What should I do if my biomolecule does not have an azide group for conjugation?

A5: An azide group needs to be chemically introduced into your biomolecule prior to the reaction with this compound. This can be achieved using various commercially available reagents that target specific functional groups on the biomolecule, such as primary amines (e.g., on lysine residues) or thiols (e.g., on cysteine residues).

Experimental Protocols

General Protocol for this compound Conjugation to an Azide-Modified Protein

This protocol is a general starting point and should be optimized for each specific application.

1. Reagent Preparation:

  • Azide-Modified Protein: Prepare a solution of your protein (e.g., 1-5 mg/mL) in a copper-free, non-chelating buffer (e.g., PBS, pH 7.4).

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.

2. Reaction Setup:

The following is an example for a 500 µL reaction volume. Reagent volumes should be adjusted based on the desired final concentrations.

  • In a microcentrifuge tube, combine the following in the specified order:

    • Azide-Modified Protein Solution: 432.5 µL (adjust volume to achieve desired final protein concentration).

    • This compound Stock Solution (10 mM): 10 µL (for a final concentration of 200 µM, a 2-fold excess over a 100 µM protein).

    • Premixed Catalyst Solution:

      • In a separate tube, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let it stand for 1-2 minutes.

      • Add 7.5 µL of this premixed solution to the main reaction tube. (Final concentrations: 0.1 mM CuSO₄, 0.5 mM THPTA).

    • Sodium Ascorbate Stock Solution (100 mM): 50 µL (for a final concentration of 10 mM).

3. Reaction Incubation:

  • Gently mix the reaction by inverting the tube. Avoid vigorous vortexing, which can introduce oxygen and denature proteins.

  • Incubate at room temperature for 1-4 hours. The optimal reaction time may vary.

4. Reaction Quenching and Purification:

  • To stop the reaction, add EDTA to a final concentration of 10 mM to chelate the copper.

  • Purify the this compound-conjugated protein from excess reagents and catalyst using a suitable method such as size exclusion chromatography (desalting column), dialysis, or tangential flow filtration.

Summary of Recommended Reaction Conditions
ParameterRecommended RangeTypical ConditionNotes
Biomolecule Concentration 0.1 - 10 mg/mL1-5 mg/mLDependent on the specific biomolecule.
This compound:Biomolecule Ratio 2 - 20 equivalents5-10 equivalentsA molar excess of the smaller molecule (this compound) is used to drive the reaction.
Copper (CuSO₄) Concentration 50 - 250 µM100 µMHigher concentrations can lead to biomolecule damage.
Ligand (THPTA) Concentration 5x molar excess over Cu500 µMProtects the biomolecule and accelerates the reaction.
Reducing Agent (Na Ascorbate) 1 - 10 mM5 mMMust be prepared fresh.
pH 6.5 - 8.07.4Use non-chelating buffers like PBS or HEPES.
Temperature 4°C - 37°CRoom TemperatureHigher temperatures can increase reaction rate but may affect biomolecule stability.
Reaction Time 1 - 24 hours1-4 hoursMonitor reaction for optimal time.
Organic Co-solvent (e.g., DMSO) 0 - 20%< 5%Used to aid solubility of reagents, but must be compatible with the biomolecule.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Incubation cluster_purify Quench & Purify prep_protein Prepare Azide- Modified Biomolecule mix_reagents Combine Biomolecule, This compound, and premixed Cu/THPTA prep_protein->mix_reagents prep_butyne Prepare this compound Stock (DMSO) prep_butyne->mix_reagents prep_cu Prepare CuSO4 Stock (H2O) prep_cu->mix_reagents prep_ligand Prepare THPTA Stock (H2O) prep_ligand->mix_reagents prep_asc Prepare Fresh Sodium Ascorbate (H2O) initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_reagents->initiate incubate Incubate at Room Temperature (1-4 hours) initiate->incubate quench Quench with EDTA incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify final_product Final Conjugated Product purify->final_product

Caption: Experimental workflow for this compound conjugation via CuAAC.

troubleshooting_logic start Low or No Product Yield? check_catalyst Is the Cu(I) catalyst active? start->check_catalyst Yes check_aggregation Biomolecule Aggregation? start->check_aggregation No check_reagents Are reagents fresh? (esp. Ascorbate) check_catalyst->check_reagents No check_accessibility Are reactive groups accessible? check_catalyst->check_accessibility Yes check_oxygen Is reaction protected from oxygen? check_reagents->check_oxygen check_buffer Is the buffer non-chelating? (e.g., PBS, not Tris) check_oxygen->check_buffer add_cosolvent Try adding organic co-solvent (e.g., DMSO) check_accessibility->add_cosolvent No success Successful Conjugation check_accessibility->success Yes use_linker Consider longer linker arm add_cosolvent->use_linker use_ligand Using a stabilizing ligand? (e.g., THPTA) check_aggregation->use_ligand Yes check_aggregation->success No optimize_cu Optimize (lower) Cu concentration use_ligand->optimize_cu

Caption: Troubleshooting decision tree for low-yield this compound conjugation.

References

Technical Support Center: Troubleshooting Low Yields in NO2A-Butyne Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NO2A-Butyne click reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their strain-promoted azide-alkyne cycloaddition (SPAAC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no product yield. What are the common causes?

Low yields in SPAAC reactions, including those with this compound, can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Reagent Quality and Stability:

    • Degraded Cyclooctyne (e.g., DBCO derivatives): Cyclooctynes can degrade over time, especially if not stored properly. Moisture-sensitive derivatives like NHS esters are particularly susceptible.[1][2]

      • Solution: Use fresh reagents. For moisture-sensitive compounds, ensure they are brought to room temperature before opening to prevent condensation.[1]

    • Azide Impurity or Degradation: While generally stable, the purity of your azide-containing molecule is crucial.

      • Solution: Confirm the purity of your azide compound via analytical methods like NMR or mass spectrometry.

  • Suboptimal Reaction Conditions:

    • Incorrect Molar Ratio: The stoichiometry of the reactants is critical.

      • Solution: A common starting point is to use a 1.5 to 3 molar equivalents of the cyclooctyne for every 1 mole equivalent of the azide-containing molecule.[1] This can be inverted if the azide is more precious.[1] For antibody conjugations, an excess of 1.5 to 10 equivalents may be used.

    • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants.

      • Solution: SPAAC reactions are compatible with various solvents, including aqueous buffers (like PBS, HEPES) and organic solvents (like DMSO, DMF). For biomolecules, aqueous buffers are preferred. If solubility is an issue, dissolve the cyclooctyne in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the aqueous reaction mixture, keeping the final organic solvent concentration low (typically <20%) to prevent protein precipitation.

    • Incorrect pH: The pH of the reaction buffer can influence the reaction rate.

      • Solution: Higher pH values generally increase reaction rates for SPAAC. A pH range of 7.2-8.0 is often recommended.

    • Inhibitors in Buffer: Certain buffer components can interfere with the reaction.

      • Solution: Avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule for the cyclooctyne.

  • Inefficient Purification:

    • Product Loss During Purification: The chosen purification method may not be optimal, leading to loss of the final product.

      • Solution: Select a purification method based on the properties of your product. Options include size-exclusion chromatography (SEC) for large molecules, dialysis, or crystallization for smaller solid products.

Q2: How do I optimize the reaction conditions for better yield?

Optimizing reaction parameters is key to maximizing your product yield.

  • Molar Ratios, Temperature, and Time:

    • Higher temperatures generally lead to faster reaction rates. However, for sensitive biomolecules, lower temperatures (e.g., 4°C) with longer incubation times may be necessary to maintain stability.

    • Typical reaction times range from 4 to 12 hours at room temperature, but can be extended up to 48 hours to maximize yield.

  • Buffer Selection:

    • Studies have shown that buffer composition affects SPAAC kinetics. For instance, HEPES buffer at pH 7 has been shown to result in higher reaction rates compared to PBS. Reactions in DMEM were also found to be faster than in RPMI.

  • Catalysis (If Applicable):

    • While this compound reactions are typically strain-promoted and catalyst-free, some click reactions (CuAAC) require a copper catalyst. In such cases, ensuring the catalyst is active is crucial. For CuAAC, the Cu(I) oxidation state is essential and can be maintained by using a reducing agent like sodium ascorbate and a stabilizing ligand.

Data Presentation

Table 1: Recommended Reaction Parameters for SPAAC (e.g., DBCO-Azide)

ParameterRecommended RangeNotesSource(s)
Molar Ratio (Cyclooctyne:Azide) 1.5:1 to 10:1The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4 to 48 hoursLonger incubation can improve yield, especially at lower temperatures or concentrations.
pH 7.2 to 8.0Higher pH generally increases reaction rates.

Table 2: Influence of Buffer on SPAAC Reaction Rates

Buffer (pH 7)Relative Rate ConstantNotesSource(s)
PBSLow (0.32–0.85 M⁻¹ s⁻¹)Commonly used but may result in slower reactions.
HEPESHigh (0.55–1.22 M⁻¹ s⁻¹)Often provides faster reaction rates.
DMEMHigher than RPMICell culture media can be used directly for in-situ reactions.
RPMILower than DMEM

Experimental Protocols

General Protocol for a Trial this compound Click Reaction with an Azide-Modified Protein

This protocol provides a starting point for labeling a protein with a this compound-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound reagent dissolved in DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Ensure the azide-modified protein is at a known concentration in an appropriate buffer.

  • Prepare this compound Solution: Dissolve the this compound reagent in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • Add the desired molar excess (e.g., 10 equivalents) of the this compound stock solution to the protein solution.

    • Ensure the final concentration of DMSO is below 20% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional):

    • If there is a reactive group on the this compound reagent (e.g., an NHS ester), the reaction can be quenched by adding a quenching solution.

  • Purification:

    • Remove excess, unreacted this compound reagent using a suitable purification method such as size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the final product to confirm conjugation and determine the degree of labeling using techniques like mass spectrometry or SDS-PAGE.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield reagent_check Check Reagent Quality & Stability start->reagent_check condition_check Review Reaction Conditions start->condition_check purification_check Evaluate Purification Method start->purification_check sub_reagent1 Degraded this compound? reagent_check->sub_reagent1 sub_reagent2 Impure Azide? reagent_check->sub_reagent2 sub_condition1 Incorrect Molar Ratio? condition_check->sub_condition1 sub_condition2 Suboptimal Solvent/pH? condition_check->sub_condition2 sub_condition3 Reaction Time/Temp Too Low? condition_check->sub_condition3 sub_purification1 Product Lost During Purification? purification_check->sub_purification1 sol_reagent1 Use Fresh Reagents Store Properly sub_reagent1->sol_reagent1 sol_reagent2 Verify Azide Purity (NMR, MS) sub_reagent2->sol_reagent2 sol_condition1 Optimize Ratio (e.g., 1.5-3x excess of one reagent) sub_condition1->sol_condition1 sol_condition2 Use Compatible Buffer (e.g., HEPES) Adjust pH (7.2-8.0) sub_condition2->sol_condition2 sol_condition3 Increase Incubation Time or Temperature sub_condition3->sol_condition3 sol_purification1 Select Appropriate Method (SEC, Dialysis, etc.) sub_purification1->sol_purification1

Caption: Troubleshooting workflow for low yield in click chemistry.

Experimental_Workflow prep_protein 1. Prepare Azide-Modified Protein Solution reaction 3. Mix Reactants (Ensure DMSO < 20%) prep_protein->reaction prep_butyne 2. Prepare this compound Stock Solution (in DMSO) prep_butyne->reaction incubation 4. Incubate (RT or 4°C) reaction->incubation purification 5. Purify Conjugate (e.g., SEC) incubation->purification analysis 6. Analyze Product (MS, SDS-PAGE) purification->analysis

Caption: General experimental workflow for this compound conjugation.

References

improving the stability of NO2A-Butyne conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and success of their experiments involving NO2A-Butyne conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of a this compound conjugate?

The overall stability of a this compound conjugate is a function of its three main components: the NO2A chelator, the butyne linker, and the conjugated biomolecule. Key factors include:

  • For the NO2A Chelator: The stability of the metal-chelator complex is significantly affected by the nature of the metal ion (its size, charge, and electronic configuration) and the chelate effect. Generally, smaller metal ions with higher positive charges form more stable complexes.[1][2][3] Environmental conditions such as pH and temperature also play a crucial role.[1]

  • For the Butyne Linker: The stability of the butyne linker, and the resulting triazole ring after click chemistry, is generally robust. The 1,2,3-triazole formed is stable against enzymatic degradation, oxidation, reduction, and pH changes.[4] However, the alkyne group itself can be sensitive to certain conditions, and the azide group used in the corresponding click partner can be reduced by agents like dithiothreitol (DTT).

  • For the Conjugated Biomolecule: The inherent stability of the target biomolecule (e.g., peptide, antibody) is critical. Conditions used during conjugation and radiolabeling, such as temperature, pH, and the presence of organic solvents, can lead to denaturation or aggregation.

Q2: I'm observing low yield in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. What are the common causes?

Low yields in CuAAC reactions are a frequent issue. A systematic approach to troubleshooting is recommended:

  • Reagent Integrity: Verify the purity and integrity of your this compound, your azide-functionalized biomolecule, and all reaction components. Azide groups can degrade under harsh conditions or in the presence of reducing agents.

  • Catalyst System: The active catalyst is Cu(I). If you are using a Cu(II) salt (like CuSO₄), ensure your reducing agent (e.g., sodium ascorbate) is fresh and added correctly to generate Cu(I) in situ.

  • Ligand Choice: A stabilizing ligand (e.g., THPTA for aqueous solutions) is critical. The ligand prevents Cu(I) oxidation, accelerates the reaction, and can help prevent side reactions and biomolecule aggregation.

  • Oxygen Sensitivity: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

  • Solubility Issues: Poor solubility of reactants or the final conjugate can halt the reaction. Using co-solvents like DMSO may be necessary to ensure all components remain in solution.

Q3: My biomolecule is aggregating or precipitating during the CuAAC reaction. How can I prevent this?

Aggregation is often caused by the copper catalyst interacting with amino acid residues on the biomolecule, such as cysteine and histidine, leading to conformational changes. To mitigate this:

  • Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. Titrate the amounts of CuSO₄, ligand, and ascorbate to find an optimal balance.

  • Use a Stabilizing Ligand: Ligands like THPTA not only protect the catalyst but also shield the biomolecule from direct interaction with copper ions.

  • Control pH: Maintain the reaction pH within the optimal range for your biomolecule's stability, typically between pH 7 and 8.

Q4: How does pH affect the stability of the final radiolabeled conjugate?

The pH is a critical parameter that affects both the chelation process and the stability of the final conjugate.

  • Radiolabeling: The optimal pH for radiolabeling with DOTA-like chelators such as NO2A varies depending on the radiometal but is often in the slightly acidic range (pH 4-6) to facilitate complex formation.

  • Conjugate Stability: Extreme pH values can lead to the dissociation of the radiometal from the chelator or degradation of the biomolecule. After labeling, the conjugate should be kept in a buffer that ensures its stability, typically near physiological pH (7.0-7.4).

Q5: My radiolabeled conjugate shows poor stability in serum. What could be the cause?

Instability in serum can arise from several factors:

  • Metal Dissociation: If the chelation is not robust, the radiometal can dissociate from the NO2A chelator and be transchelated by serum proteins like albumin. This is often due to a mismatch between the metal ion's properties and the chelator's cavity size.

  • Linker Cleavage: While the triazole linker formed via click chemistry is very stable, other linkers used in bioconjugation (e.g., some maleimide-based linkers) can be susceptible to cleavage or exchange reactions with thiols present in serum, like albumin.

  • Biomolecule Degradation: The conjugated biomolecule itself can be degraded by proteases present in serum.

Troubleshooting Guides

Problem 1: Low Radiolabeling Efficiency
Potential Cause Troubleshooting Step Rationale
Metal Contamination Use high-purity water and acid-washed labware. Pre-treat buffers with Chelex resin.Competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) from buffers or glassware can occupy the chelator, blocking the radiometal.
Incorrect pH Optimize the pH of the labeling buffer. The optimal pH is specific to the radiometal (e.g., ~pH 4.5 for Al¹⁸F, pH 5-6.5 for ⁶⁴Cu).The rate of complex formation is highly pH-dependent.
Suboptimal Temperature/Time Increase the reaction temperature or extend the incubation time.Chelation kinetics for macrocyclic chelators like NO2A can be slow and often require heating (e.g., 70-95°C) to achieve high yields.
Low Molar Activity Increase the amount of the this compound conjugate relative to the radiometal.Insufficient chelator concentration can lead to incomplete capture of the radionuclide.
Oxidation State of Metal For certain radiometals, ensure the correct oxidation state is maintained.Some metals require specific oxidation states for efficient chelation.
Problem 2: Poor Purity of the Final Conjugate
Potential Cause Troubleshooting Step Rationale
Incomplete Click Reaction Optimize the CuAAC reaction conditions (see FAQ 2). Purify the conjugate before radiolabeling.Unreacted this compound and biomolecule will be present as impurities.
Side Reactions Degas all solutions and use a stabilizing ligand.Oxygen can cause oxidative damage to the biomolecule, and copper can promote side reactions like alkyne homodimerization.
Inefficient Purification Use a suitable purification method (e.g., RP-HPLC, SEC, or C18 cartridge) post-conjugation and post-labeling.Purification is essential to remove unreacted starting materials, excess reagents, and byproducts.
Aggregation Analyze the product by size-exclusion chromatography (SEC). Modify reaction conditions to be milder (lower temperature, optimal pH).Aggregates are a common impurity that can be difficult to remove and can affect in vivo performance.

Quantitative Data Summary

Table 1: Stability of Radiolabeled NOTA-Conjugate in Human Plasma at 37°C

Time (minutes)Radiochemical Purity (%)Reference
0>95
60>90
120>90
18090.67

Note: This data is for a NOTA-conjugate, a close analog of NO2A, demonstrating typical stability profiles in plasma.

Table 2: Factors Influencing Metal Complex Stability

FactorEffect on StabilityRationale
Metal Ion Charge Higher charge increases stabilityStronger electrostatic attraction with ligands.
Metal Ion Size Smaller size increases stabilityHigher charge density leads to stronger bonds.
Ligand Type Polydentate ligands (like NO2A) increase stabilityThe "chelate effect" creates a more resilient structure.
pH Optimal range requiredAffects both ligand protonation and metal hydrolysis.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for conjugating an azide-modified biomolecule to this compound.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-biomolecule in a suitable, degassed buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent like DMSO.

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water.

      • A stabilizing ligand (e.g., THPTA) in water.

      • A reducing agent (e.g., sodium ascorbate) in water. Prepare this solution immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-biomolecule and this compound in the desired molar ratio (a slight excess of the smaller molecule, this compound, is common).

    • Add the CuSO₄ and ligand solution. A typical ratio is 1:5 of copper to ligand.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction. If possible, perform the reaction under an inert atmosphere (nitrogen or argon).

    • Incubate at room temperature or 37°C for 1-4 hours. Reaction time may require optimization.

  • Purification:

    • Purify the resulting this compound conjugate using a method appropriate for your biomolecule, such as size-exclusion chromatography (SEC) to remove excess small molecules or reverse-phase HPLC (RP-HPLC) for more detailed purification.

Protocol 2: General Radiolabeling of a this compound Conjugate

This protocol provides a general framework for radiolabeling. Specific parameters (pH, temperature, time) must be optimized for the chosen radiometal.

  • Preparation:

    • Prepare an appropriate buffer (e.g., 0.1 M sodium acetate, pH 4.5). All buffers should be prepared with high-purity water and treated to remove trace metal contaminants.

    • Dissolve the purified this compound conjugate in the buffer to a known concentration.

  • Labeling Reaction:

    • In a shielded vial, add the this compound conjugate solution.

    • Add the radiometal solution (e.g., ⁶⁸GaCl₃ in HCl).

    • Adjust the pH to the optimal range for the specific radiometal using the buffer.

    • Incubate the reaction mixture at the optimal temperature (often 70-95°C) for 15-30 minutes.

  • Quality Control:

    • After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • Purification (if necessary):

    • If the radiochemical purity is below the desired threshold (typically >95%), purify the radiolabeled conjugate using a C18 Sep-Pak cartridge or RP-HPLC to remove unchelated radiometal.

Visualizations

Troubleshooting_Low_Click_Yield Troubleshooting Workflow for Low CuAAC Yield start Low Reaction Yield Observed reagents Step 1: Check Reagents - Purity of Alkyne & Azide? - Fresh Reducing Agent? start->reagents catalyst Step 2: Check Catalyst System - Correct Cu(I) generation? - Stabilizing Ligand Used? reagents->catalyst Yes outcome_reagents_ok Reagents OK reagents->outcome_reagents_ok No conditions Step 3: Check Conditions - Reaction Degassed? - pH & Solvent Optimal? catalyst->conditions Yes outcome_catalyst_ok Catalyst OK catalyst->outcome_catalyst_ok No purification Step 4: Check Purification - Product Loss During Workup? conditions->purification Yes outcome_conditions_ok Conditions OK conditions->outcome_conditions_ok No fix_purification Action: Optimize purification method (e.g., change column, gradient). purification->fix_purification No success Yield Improved purification->success Yes fix_reagents Action: Use high-purity reagents. Prepare fresh solutions. outcome_reagents_ok->fix_reagents fix_catalyst Action: Add/change ligand (e.g., THPTA). Ensure fresh ascorbate. outcome_catalyst_ok->fix_catalyst fix_conditions Action: Degas solvents. Optimize solvent system (e.g., add DMSO). outcome_conditions_ok->fix_conditions fix_reagents->success fix_catalyst->success fix_conditions->success

Caption: Troubleshooting workflow for low CuAAC reaction yield.

Radiolabeling_Workflow General Radiolabeling & QC Workflow start Start: Purified This compound Conjugate mix 1. Mix Conjugate with Radionuclide in appropriate buffer (e.g., NaOAc) start->mix adjust_ph 2. Adjust pH to optimal value for metal chelation mix->adjust_ph heat 3. Incubate at optimal temperature (e.g., 70-95°C) adjust_ph->heat qc 4. Quality Control (radio-TLC/HPLC) heat->qc decision Radiochemical Purity > 95%? qc->decision purify 5. Purify (e.g., C18 Cartridge) to remove free radionuclide decision->purify No end Final Product Ready for Use decision->end Yes purify->qc

Caption: Workflow for radiolabeling and quality control.

References

Technical Support Center: Purification of NO2A-Butyne Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with NO2A-Butyne labeled proteins. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you navigate challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for protein labeling?

This compound is a bifunctional chelator. The "NO2A" (1,4,7-triazacyclononane-1,4-diacetate) portion is a macrocyclic ligand capable of chelating metal ions, which is particularly useful for applications in medical imaging and radioimmunotherapy. The "Butyne" group is a terminal alkyne that serves as a reactive handle for covalent conjugation to proteins via "click chemistry". Specifically, the alkyne group reacts with an azide-modified protein in a highly selective and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][] This process allows for the site-specific attachment of the NO2A chelator to the protein of interest.

Q2: Why is purification essential after labeling my protein with this compound?

Post-labeling purification is a critical step to ensure the quality, safety, and reliability of your final protein conjugate. The primary goals of purification are to remove:

  • Excess, unreacted this compound: Free chelator can interfere with downstream applications by competing for metal ion binding or causing toxicity in cellular assays.

  • Catalysts and Reagents: Remnants from the click chemistry reaction, such as copper catalysts and reducing agents, can denature the protein or interfere with subsequent experiments.[4]

  • Unlabeled Protein: For applications requiring a homogeneously labeled protein population, it is often necessary to separate the labeled protein from any protein that did not react.

Failure to remove these impurities can lead to inaccurate quantification, reduced specific activity, and compromised experimental results.[4]

Q3: What are the most common methods for purifying this compound labeled proteins?

The most suitable purification method depends on the specific properties of your protein and the scale of your experiment. The two most common and effective techniques are:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. It is highly effective for removing small molecules like excess this compound and other reaction components from the much larger labeled protein. SEC is often used as a final "polishing" step.

  • Immobilized Metal Affinity Chromatography (IMAC): This technique leverages the metal-chelating property of the NO2A tag. The labeled protein can be captured on a resin charged with a suitable metal ion (e.g., Ni²⁺, Cu²⁺, Co²⁺), while unlabeled proteins and most reagents are washed away.

Other methods like dialysis or tangential flow filtration (TFF) can also be used, particularly for buffer exchange and removing small molecule impurities.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound labeled proteins.

Problem 1: Low Yield of Labeled Protein

Q: I'm getting a very low recovery of my protein after the labeling and purification steps. What could be the cause?

A: Low yield can stem from issues in the labeling reaction itself or during the purification process. Consider the following potential causes and solutions.

  • Cause 1: Inefficient Labeling Reaction.

    • Solution: Optimize the click chemistry reaction conditions. This may involve adjusting the molar ratio of this compound to your protein, varying the concentration of the copper catalyst and reducing agent, or modifying the reaction time and temperature. Ensure that buffers used do not contain components that interfere with the reaction, such as Tris or glycine.

  • Cause 2: Protein Precipitation or Aggregation.

    • Solution: Protein aggregation can occur due to the labeling conditions (e.g., presence of copper, organic co-solvents) or during purification. Analyze your sample for precipitates. If aggregation is suspected, consider performing SEC to separate monomers from aggregates. To prevent aggregation, you can screen different buffers, adjust pH, or include stabilizing additives.

  • Cause 3: Loss During Purification.

    • Solution (SEC): If using SEC, ensure you have selected a column with the appropriate fractionation range for your protein's molecular weight. Using a column with pores that are too small can exclude the protein, leading to poor separation and recovery.

    • Solution (IMAC): If using IMAC, the binding or elution conditions may be suboptimal. The affinity of the NO2A tag for the metal resin can be influenced by pH and buffer composition. Optimize the binding buffer to ensure efficient capture and the elution buffer (e.g., by lowering pH or adding a competitor like imidazole) to ensure complete release without denaturing the protein.

Problem 2: Low Purity / Contaminated Final Product

Q: My purified protein sample still contains a significant amount of unreacted this compound. How can I improve its purity?

A: The presence of small molecule contaminants after purification indicates that the chosen method is not providing adequate resolution.

  • Cause 1: Ineffective Removal by SEC.

    • Solution: Ensure the size difference between your protein and the this compound is sufficient for the selected SEC resin. For very small proteins, the separation may be less efficient. Consider using a desalting column with a smaller molecular weight cut-off (MWCO). Performing a second desalting step can also significantly improve purity.

  • Cause 2: Non-specific Binding in IMAC.

    • Solution: If unreacted this compound is binding to the IMAC resin, it suggests the free chelator has a strong affinity for the metal. Increase the stringency of your wash steps. This can be achieved by adding a low concentration of a competitor, like imidazole, to the wash buffer to dislodge weakly bound molecules without eluting your target protein.

  • Cause 3: Co-elution of Labeled and Unlabeled Protein.

    • Solution: If you need to separate labeled from unlabeled protein, IMAC is generally the preferred method, as SEC will not separate them if their size is identical. Optimize the IMAC elution protocol. A gradient elution (gradually decreasing pH or increasing imidazole concentration) can provide better resolution than a step elution, potentially allowing for the separation of proteins with different affinities for the resin.

Data Presentation

Table 1: Comparison of Primary Purification Strategies

FeatureSize Exclusion Chromatography (SEC)Immobilized Metal Affinity Chromatography (IMAC)
Principle Separation based on molecular size.Affinity based on the chelation of metal ions by the NO2A tag.
Primary Use Excellent for removing small molecules (excess label, catalyst) and buffer exchange.Capturing the labeled protein and separating it from unlabeled protein.
Pros - Operates under mild, native conditions.- High recovery rates.- Versatile for a wide range of proteins.- High specificity for the labeled protein.- Can concentrate the sample.- Can separate labeled from unlabeled protein.
Cons - Does not separate labeled from unlabeled protein.- Can lead to sample dilution.- Resolution depends on column length and packing.- Requires optimization of binding/elution buffers.- Potential for protein denaturation under harsh elution conditions.- Metal ions can leach from the column.
Best For... A final "polishing" step to ensure all small molecule contaminants are removed.The primary capture step when high purity and separation of labeled/unlabeled species are required.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific protein and experimental setup.

Protocol 1: General Workflow for Labeling and Purification

This protocol outlines the entire process from the click chemistry reaction to the final purified product.

Materials:

  • Azide-functionalized protein in a compatible buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution

  • Reducing agent stock solution (e.g., Sodium Ascorbate)

  • Purification column (SEC or IMAC)

  • Appropriate buffers for purification

Methodology:

  • Labeling Reaction:

    • In a microcentrifuge tube, combine your azide-protein with a 5-20 molar excess of this compound.

    • Add the copper(II) sulfate solution to a final concentration of ~50-100 µM.

    • Initiate the reaction by adding the reducing agent to a final concentration of ~1-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification (Choose one of the following):

    • SEC (Desalting):

      • Equilibrate a desalting column (e.g., PD-10) with your desired final buffer.

      • Load the entire reaction mixture onto the column.

      • Elute the protein according to the manufacturer's instructions. The labeled protein will elute in the void volume, while smaller molecules are retained.

    • IMAC:

      • Charge an IMAC column with a suitable metal ion (e.g., 100 mM NiSO₄).

      • Equilibrate the column with binding buffer (e.g., PBS, pH 7.5).

      • Load the reaction mixture onto the column.

      • Wash the column extensively with wash buffer (binding buffer + low concentration of imidazole, e.g., 10-20 mM) to remove unbound species.

      • Elute the labeled protein with elution buffer (e.g., binding buffer + 250-500 mM imidazole or a low pH buffer).

  • Analysis and Buffer Exchange:

    • Analyze the purity of the collected fractions using SDS-PAGE and/or HPLC.

    • If necessary, perform a final buffer exchange into the desired storage buffer using a desalting column or dialysis.

Protocol 2: Removal of Excess this compound via SEC

This protocol is a more detailed guide for using a desalting column.

Materials:

  • Crude labeled protein mixture

  • Desalting column (e.g., Zeba™ Spin Desalting Column or PD-10)

  • Final storage buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Methodology:

  • Column Preparation:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge the column (if using a spin column) or allow the storage buffer to flow through (if using a gravity column) to remove the storage solution.

  • Equilibration:

    • Equilibrate the column by adding your final storage buffer and allowing it to pass through the resin. Repeat this step 3-4 times to ensure complete buffer exchange.

  • Sample Loading:

    • Discard the equilibration buffer and place the column in a new, clean collection tube.

    • Slowly apply the crude protein reaction mixture to the center of the resin bed. Do not exceed the maximum sample volume recommended for the column.

  • Elution:

    • For a spin column, centrifuge at the recommended speed and time (e.g., 1,000 x g for 2 minutes).

    • For a gravity column, allow the sample to enter the resin bed and then add the final buffer to elute the protein.

  • Collection:

    • The purified, labeled protein will be in the collection tube. The excess this compound and other small molecules will be retained in the resin. For higher purity, a second pass through a new, equilibrated column may be performed.

Visualizations

G cluster_0 Labeling Phase cluster_1 Purification Phase cluster_2 Analysis p1 Azide-Modified Protein p2 Add this compound, Cu(I) Catalyst p1->p2 p3 Click Reaction (1-2h, RT) p2->p3 p4 Crude Reaction Mixture p3->p4 Proceed to Purification p5 Purification Step (SEC or IMAC) p4->p5 p6 Pure Labeled Protein p5->p6 p7 Purity Check (SDS-PAGE, HPLC) p6->p7

Caption: Experimental workflow for protein labeling and purification.

G cluster_yield Low Yield Troubleshooting cluster_labeling Optimize Labeling cluster_purification_loss Investigate Purification Loss cluster_purity Low Purity Troubleshooting cluster_small_mol Small Molecule Contaminant cluster_unlabeled Unlabeled Protein start Low Yield or Purity Issue q1 Analyze Crude Reaction by SDS-PAGE. Is labeling efficient? start->q1 q3 Analyze final product. What is the contaminant? start->q3 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 Increase label:protein ratio Adjust catalyst concentration Check buffer compatibility a1_no->s1 q2 Check for Protein Precipitation/Aggregation a1_yes->q2 s2_yes Yes -> Solubilize or use additives. Purify via SEC. q2->s2_yes Yes s2_no No -> Optimize purification: - SEC: Check column MWCO - IMAC: Optimize bind/elute buffers q2->s2_no No c1 Excess this compound or Catalyst q3->c1 c2 Unlabeled Protein q3->c2 s3 Repeat SEC/desalting step Increase IMAC wash stringency c1->s3 s4 Use IMAC with gradient elution (SEC will not separate) c2->s4

Caption: Decision tree for troubleshooting purification issues.

References

how to avoid side products in NO2A-Butyne synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of NO2A-Butyne (1-(but-1-yn-1-yl)-4-nitrobenzene). Our aim is to help you navigate common challenges and minimize the formation of side products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically a two-step process. First, p-nitroaniline is converted to a more reactive intermediate, the p-nitrobenzenediazonium salt. This is achieved through a diazotization reaction, which involves treating p-nitroaniline with nitrous acid, usually generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting diazonium salt is then coupled with 1-butyne in a palladium-catalyzed cross-coupling reaction, most commonly a Sonogashira coupling, to form the desired product.

Q2: My diazonium salt solution appears to be decomposing before the coupling reaction. What could be the cause?

A2: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures. Decomposition of the diazonium salt is a common issue and can lead to the formation of phenol byproducts and a significant reduction in the yield of your desired product. The primary cause of decomposition is allowing the reaction temperature to rise above 5 °C. It is crucial to maintain a temperature of 0-5 °C throughout the diazotization reaction and until the diazonium salt is used in the subsequent coupling step.

Q3: I am observing a significant amount of a dimeric butyne side product in my reaction mixture. How can I prevent this?

A3: The formation of a 1,3-diyne, resulting from the homocoupling of two molecules of 1-butyne (a reaction often referred to as Glaser coupling), is a prevalent side reaction in Sonogashira couplings. This side reaction is often promoted by the presence of the copper(I) co-catalyst and oxygen. To minimize this, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions by thoroughly degassing your solvents and using an inert atmosphere (e.g., nitrogen or argon). You can also try reducing the loading of the copper(I) catalyst or, in some cases, employing a copper-free Sonogashira protocol.

Q4: The yield of my Sonogashira coupling is very low, even with minimal side products. What factors should I investigate?

A4: Low yields in Sonogashira couplings can stem from several factors. A primary suspect is the activity of your palladium catalyst. Palladium(0) complexes can be sensitive to air and moisture, leading to their deactivation. Ensure you are using a high-quality catalyst and that your solvents and reagents are anhydrous. The choice of ligand for the palladium catalyst can also significantly impact the reaction's efficiency. Additionally, the base used in the reaction plays a crucial role in deprotonating the terminal alkyne; an inappropriate base or insufficient amount can hinder the reaction. Finally, ensure the stoichiometry of your reactants is appropriate; a slight excess of the alkyne is often used.

Q5: What are the key safety precautions to consider during this compound synthesis?

A5: The diazotization step involves the formation of an unstable diazonium salt, which can be explosive in its solid, dry state. Therefore, it is imperative to prepare the diazonium salt in situ and use it directly in the solution without attempting to isolate it. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Nitrous acid, generated during the reaction, is toxic and should be handled with care.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Inactive palladium catalyst. 2. Insufficiently basic conditions. 3. Decomposition of the diazonium salt. 4. Impure starting materials.1. Use a fresh, high-quality palladium catalyst and ensure anhydrous and anaerobic reaction conditions. Consider using a different palladium precursor or ligand. 2. Ensure the amine base is anhydrous and used in sufficient excess (typically 2-3 equivalents). Consider a stronger, non-coordinating base if necessary. 3. Maintain a strict temperature of 0-5 °C during the diazotization step and use the diazonium salt immediately after its formation. 4. Verify the purity of p-nitroaniline and 1-butyne.
Significant formation of p-nitrophenol 1. The diazonium salt decomposed due to elevated temperatures or prolonged reaction time before coupling.1. Strictly maintain the temperature of the diazotization reaction between 0-5 °C. Add the diazonium salt solution to the coupling reaction mixture as soon as it is prepared.
Presence of a major byproduct corresponding to the homocoupling of 1-butyne 1. Presence of oxygen in the reaction mixture. 2. High concentration of the copper(I) co-catalyst.1. Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. 2. Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum effective concentration (e.g., 1-5 mol%). Alternatively, explore a copper-free Sonogashira protocol.
Formation of a complex mixture of unidentified side products 1. Reaction temperature is too high during the coupling step. 2. Incorrect stoichiometry of reactants. 3. Side reactions involving the nitro group.1. Optimize the temperature for the Sonogashira coupling. While some reactions require heating, start with room temperature and gradually increase if the reaction is too slow. 2. Carefully control the molar ratios of the diazonium salt, 1-butyne, catalyst, and base. 3. While less common under these conditions, consider the possibility of undesired reactions involving the nitro group and consult the literature for similar observations with nitro-substituted aryl halides.

Data Presentation: Impact of Reaction Parameters on Sonogashira Coupling

The following tables summarize the general effects of key reaction parameters on the yield and purity of the Sonogashira coupling of aryl diazonium salts with terminal alkynes. This data is compiled from various literature sources and should serve as a guide for optimization.

Table 1: Effect of Palladium Catalyst and Ligand

Catalyst/Ligand CombinationTypical Loading (mol%)Expected YieldNotes
Pd(PPh₃)₄1-5Moderate to HighStandard catalyst, but can be sensitive to air.
PdCl₂(PPh₃)₂1-5Moderate to HighMore air-stable precatalyst.
Pd(OAc)₂ + Ligand (e.g., PPh₃)1-5VariableRequires in situ formation of the active Pd(0) species.
Pd/C5-10ModerateHeterogeneous catalyst, can simplify purification.

Table 2: Effect of Copper(I) Co-catalyst

Co-catalystTypical Loading (mol%)Effect on YieldEffect on Homocoupling
CuI1-10Generally increases reaction rate and yield.Can significantly promote alkyne homocoupling.
CuBr1-10Similar to CuI.Can also promote homocoupling.
None (Copper-free)0May result in lower yields and require higher temperatures or specific ligands.Minimizes or eliminates alkyne homocoupling.

Table 3: Effect of Base and Solvent

BaseSolventExpected YieldNotes
Triethylamine (Et₃N)THF, DMF, AcetonitrileGood to ExcellentCommon choice, acts as both base and solvent in some cases.
Diisopropylamine (DIPA)Toluene, THFGood to ExcellentOften used for less reactive substrates.
PiperidineDMFGoodEffective but can be more nucleophilic.
K₂CO₃DMF, AcetonitrileModerate to GoodInorganic base, can be useful in certain systems.

Experimental Protocols

Protocol 1: Synthesis of p-Nitrobenzenediazonium Tetrafluoroborate Solution (Step 1)

Materials:

  • p-Nitroaniline

  • Tetrafluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, dissolve p-nitroaniline (1.0 eq) in a solution of tetrafluoroboric acid (4.0 eq) in water.

  • While maintaining the temperature between 0 and 5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline solution with vigorous stirring.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • The resulting solution of p-nitrobenzenediazonium tetrafluoroborate is used immediately in the next step without isolation.

Protocol 2: Sonogashira Coupling of p-Nitrobenzenediazonium Tetrafluoroborate with 1-Butyne (Step 2)

Materials:

  • p-Nitrobenzenediazonium tetrafluoroborate solution (from Step 1)

  • 1-Butyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine, 3.0 eq)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a dry, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add the palladium catalyst, copper(I) iodide, and the anhydrous, degassed solvent.

  • Add the amine base to the flask via syringe and stir for 5-10 minutes.

  • Add 1-butyne (1.2-1.5 eq) to the reaction mixture.

  • Slowly add the freshly prepared, cold (0-5 °C) p-nitrobenzenediazonium tetrafluoroborate solution to the reaction flask via a cannula or dropping funnel.

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Visualizations

NO2A_Butyne_Synthesis_Pathway p_nitroaniline p-Nitroaniline diazonium_salt p-Nitrobenzenediazonium Salt p_nitroaniline->diazonium_salt NaNO₂, HBF₄ 0-5 °C no2a_butyne This compound diazonium_salt->no2a_butyne Pd Catalyst, CuI Base, Solvent butyne 1-Butyne butyne->no2a_butyne

Figure 1. Chemical reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_temp Diazotization Temperature > 5°C? start->check_temp phenol_formation Side Product: p-Nitrophenol check_temp->phenol_formation Yes check_atmosphere Anaerobic Conditions Ensured? check_temp->check_atmosphere No control_temp Action: Maintain 0-5°C phenol_formation->control_temp homocoupling Side Product: Butyne Dimer check_atmosphere->homocoupling No check_catalyst Catalyst/Reagents Quality Check check_atmosphere->check_catalyst Yes degas_solvents Action: Degas Solvents & Use Inert Gas homocoupling->degas_solvents low_yield Low Yield of Desired Product check_catalyst->low_yield Issues Found end Further Optimization Needed check_catalyst->end No Issues optimize Action: Use Fresh Catalyst, Anhydrous Reagents low_yield->optimize

Figure 2. Troubleshooting workflow for common side products.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Phenol Phenol Formation Temperature->Phenol increases Catalyst_Activity Catalyst Activity Yield This compound Yield Catalyst_Activity->Yield increases Copper_Concentration [Cu(I)] Homocoupling Butyne Homocoupling Copper_Concentration->Homocoupling increases Oxygen_Presence [O₂] Oxygen_Presence->Homocoupling increases Base_Strength Base Strength Base_Strength->Yield influences Purity Product Purity Phenol->Purity decreases Homocoupling->Yield decreases Homocoupling->Purity decreases

Figure 3. Influence of key parameters on reaction outcomes.

Technical Support Center: Challenges in Scaling up NO2A-Butyne Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of NO2A-Butyne. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to assist you in navigating the challenges of producing this bifunctional chelator on a larger scale.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound, providing potential causes and suggested solutions to streamline your scale-up process.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Step 1: Di-tert-butylation of TACN - Over-alkylation: Formation of tri-substituted TACN. - Incomplete reaction: Insufficient reaction time or temperature. - Hydrolysis of t-butyl bromoacetate: Presence of water in the reaction.- Control stoichiometry: Use a precise 2:1 molar ratio of t-butyl bromoacetate to 1,4,7-triazacyclononane (TACN). - Slow addition: Add the t-butyl bromoacetate dropwise to a solution of TACN at a controlled temperature (e.g., 0 °C) to minimize over-alkylation.[1] - Anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous acetonitrile as the solvent.
Low yield in Step 2: N-alkylation with propargyl bromide - Low reactivity of the secondary amine: The remaining secondary amine on the di-substituted TACN may be sterically hindered or less nucleophilic. - Side reactions: The alkyne group can be unstable under certain conditions. - Over-alkylation: While less common at this stage, it can still occur.- Choice of base: Use a non-nucleophilic base like potassium carbonate or cesium carbonate to deprotonate the secondary amine without competing in the reaction.[2] - Optimize reaction conditions: Increase the reaction temperature cautiously (e.g., reflux in acetonitrile) to drive the reaction to completion.[3] - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the alkyne.
Incomplete deprotection in Step 3: Removal of t-butyl groups - Insufficient acid: Not enough trifluoroacetic acid (TFA) to completely cleave the t-butyl esters. - Short reaction time: The deprotection reaction may not have reached completion. - Scavenger issues: The t-butyl cations generated can lead to side reactions if not properly scavenged.- Use excess TFA: A common protocol involves using a mixture of TFA and dichloromethane (DCM), often in a 1:1 ratio, to ensure complete deprotection.[4] - Monitor reaction progress: Use TLC or LC-MS to monitor the disappearance of the protected starting material. - Consider alternative deprotection agents: For sensitive substrates, milder conditions like zinc bromide in methylene chloride can be used.[4]
Difficulty in purification of the final this compound product - Similar polarity of byproducts: Over-alkylated or partially deprotected species can be difficult to separate from the desired product. - Product instability: The final product may be sensitive to certain purification conditions. - Scale-up effects: Chromatography methods that work well on a small scale may not be directly transferable to larger quantities.- Optimize HPLC conditions: Use a C18 reverse-phase column with a water/acetonitrile gradient containing a small amount of TFA to improve peak shape and separation. - Orthogonal purification methods: Consider using a combination of purification techniques, such as ion-exchange chromatography followed by reverse-phase HPLC. - Salt-free product: If TFA salts are undesirable, consider a final purification step using a different method or a salt-exchange step.
Product instability during storage - Oxidation or degradation of the alkyne group. - Hydrolysis of the acetate groups. - Store under inert atmosphere: Store the final product under argon or nitrogen at low temperatures (-20 °C or below) to minimize degradation. - Lyophilize from a suitable solvent: Lyophilization can provide a stable, solid form of the product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up this compound production?

A1: A common and scalable three-step synthesis is recommended. This involves:

  • Protection: Selective di-N-alkylation of 1,4,7-triazacyclononane (TACN) with two equivalents of a tert-butyl protected acetate group to form 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane.

  • Alkylation: N-alkylation of the remaining secondary amine with an alkyne-containing electrophile, such as propargyl bromide, to introduce the butyne functionality.

  • Deprotection: Removal of the tert-butyl protecting groups using a strong acid like trifluoroacetic acid (TFA) to yield the final this compound product.

Q2: What are the critical parameters to control during the N-alkylation step (Step 2)?

A2: The N-alkylation of the di-substituted TACN is a critical step. Key parameters to control include:

  • Stoichiometry: Precise control of the molar ratio of the alkylating agent to the macrocycle is crucial to avoid over-alkylation.

  • Base: A non-nucleophilic base is essential to deprotonate the amine without competing in the alkylation reaction.

  • Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. Careful optimization is necessary.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used to ensure good solubility of the reactants.

Q3: How can I monitor the progress of the reactions effectively during scale-up?

A3: For all steps, it is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time and identify the formation of any major side products, allowing for adjustments to the reaction conditions as needed.

Q4: What are the most common impurities, and how can they be minimized?

A4: The most common impurities are typically over-alkylated or under-alkylated products from the first two steps, and partially deprotected intermediates from the final step. To minimize these:

  • In Step 1, slow, controlled addition of the alkylating agent is key.

  • In Step 2, using a slight excess of the di-substituted TACN can help consume all the propargyl bromide.

  • In Step 3, ensuring a sufficient excess of TFA and adequate reaction time is crucial for complete deprotection.

Q5: What is the best method for purifying the final this compound product at a larger scale?

A5: Preparative High-Performance Liquid Chromatography (HPLC) is the most common method for purifying bifunctional chelators like this compound to the high purity required for subsequent applications. A reverse-phase C18 column with a water/acetonitrile gradient containing TFA is a good starting point. For larger scales, careful method development is required to optimize loading, gradient, and fraction collection to ensure both high purity and good recovery.

Data Presentation

The following tables summarize typical quantitative data for the key steps in this compound synthesis. Please note that these are representative values and may require optimization for your specific lab conditions and scale.

Table 1: Synthesis of this compound-bis(t-Butyl ester)

StepReactantsSolventBaseTemperature (°C)Time (h)Typical Yield (%)
1. Di-tert-butylation 1,4,7-Triazacyclononane, t-butyl bromoacetate (2 eq.)Acetonitrile-0 to RT2450-60
2. N-alkylation Di-tert-butyl-1,4,7-triazacyclononane-1,4-diacetate, Propargyl bromide (1.1 eq.)AcetonitrileK₂CO₃Reflux12-2460-70

Table 2: Deprotection of this compound-bis(t-Butyl ester)

ReactantReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
This compound-bis(t-Butyl ester)Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature2-4>90

Experimental Protocols

Protocol 1: Synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane
  • Dissolve 1,4,7-triazacyclononane (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of t-butyl bromoacetate (2.0 eq.) in anhydrous acetonitrile dropwise over several hours.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired di-substituted product.

Protocol 2: Synthesis of this compound-bis(t-Butyl ester)
  • To a solution of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

  • Add propargyl bromide (1.1 eq.) and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of this compound-bis(t-Butyl ester) to yield this compound
  • Dissolve the this compound-bis(t-Butyl ester) in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) and stir the solution at room temperature.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • Purify the final product by preparative HPLC.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Deprotection & Purification TACN 1,4,7-Triazacyclononane Di_tert_butyl_TACN Di-tert-butyl-TACN-diacetate TACN->Di_tert_butyl_TACN 2 eq. tBuBrAc t-Butyl Bromoacetate tBuBrAc->Di_tert_butyl_TACN NO2A_Butyne_protected This compound-bis(t-Butyl ester) Di_tert_butyl_TACN->NO2A_Butyne_protected Propargyl_Br Propargyl Bromide Propargyl_Br->NO2A_Butyne_protected NO2A_Butyne This compound NO2A_Butyne_protected->NO2A_Butyne TFA Trifluoroacetic Acid TFA->NO2A_Butyne HPLC Preparative HPLC NO2A_Butyne->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: Synthetic workflow for this compound production.

Troubleshooting_Alkylation Start Low Yield in N-Alkylation OverAlkylation Over-alkylation? Start->OverAlkylation IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions OverAlkylation->IncompleteReaction Sol1 Decrease alkylating agent stoichiometry. Slow addition of alkylating agent. OverAlkylation->Sol1 Yes IncompleteReaction->SideReactions Sol2 Increase temperature. Use a more reactive alkylating agent (e.g., iodide). IncompleteReaction->Sol2 Yes Sol3 Use a non-nucleophilic base. Run under inert atmosphere. SideReactions->Sol3 Yes

Caption: Troubleshooting logic for N-alkylation step.

References

Technical Support Center: Method Refinement for Quantitative NO2A-Butyne Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quantitative NO2A-Butyne labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental workflow.

Troubleshooting Guide

Low labeling efficiency or inconsistent quantification can be significant hurdles in quantitative proteomics experiments. This guide provides a systematic approach to identifying and resolving potential issues during your this compound labeling workflow.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Labeling Efficiency or Inconsistent Quantification reagent_prep Check Reagent Preparation and Quality start->reagent_prep reaction_cond Evaluate Reaction Conditions reagent_prep->reaction_cond Reagents OK reagent_sol Solution: Use fresh reagents, verify concentrations, check for degradation. reagent_prep->reagent_sol Issue Found sample_prep Assess Sample Preparation reaction_cond->sample_prep Conditions OK reaction_sol Solution: Optimize catalyst, ligand, and reducing agent concentrations. Adjust pH, temperature, and incubation time. reaction_cond->reaction_sol Issue Found ms_analysis Review Mass Spectrometry Analysis sample_prep->ms_analysis Sample OK sample_sol Solution: Ensure complete cell lysis and protein solubilization. Remove interfering substances. sample_prep->sample_sol Issue Found data_analysis Inspect Data Analysis ms_analysis->data_analysis MS OK ms_sol Solution: Check for co-elution of peptides. Optimize MS1 and MS2 acquisition parameters. ms_analysis->ms_sol Issue Found success Problem Resolved data_analysis->success Data OK data_sol Solution: Verify peptide identification and quantification settings. Ensure proper statistical analysis. data_analysis->data_sol Issue Found reagent_sol->reagent_prep reaction_sol->reaction_cond sample_sol->sample_prep ms_sol->ms_analysis data_sol->data_analysis

Caption: A step-by-step workflow for troubleshooting low yields and inconsistent quantification in this compound labeling experiments.

Frequently Asked Questions (FAQs)

Reagent and Sample Preparation

Q1: My this compound labeling reaction is not working. What are the first things I should check?

A1: Start by verifying the quality and concentration of your reagents. Ensure that the this compound and azide-containing probes are not degraded. It is also crucial to use freshly prepared solutions of the copper(I) catalyst and the reducing agent (e.g., sodium ascorbate). Oxygen can inhibit the copper-catalyzed click reaction, so degassing your reaction buffer is recommended.

Q2: Can interfering substances in my sample affect the labeling efficiency?

A2: Yes, substances such as detergents, high concentrations of salts, or other additives from your lysis buffer can interfere with the click reaction. It is advisable to perform a buffer exchange or protein precipitation step to clean up your protein sample before labeling.

Reaction Conditions

Q3: What is the optimal concentration of the copper catalyst and ligand?

A3: The optimal concentrations can vary depending on the protein concentration and the specific probes being used. A good starting point is a final copper(I) concentration in the range of 50-100 µM, with a 5-fold molar excess of the copper-stabilizing ligand (e.g., TBTA or THPTA).[1] It is highly recommended to perform a titration experiment to determine the optimal concentrations for your specific system.

Q4: How can I minimize potential side reactions?

A4: Side reactions can be minimized by optimizing the reaction conditions. Ensure that the pH of the reaction buffer is between 7 and 8. Using a copper-stabilizing ligand is critical to prevent unwanted side reactions and protein precipitation.[1] Additionally, keeping the incubation time as short as possible while still achieving sufficient labeling can help.

Quantitative Data and Analysis

Q5: I am observing high variability in my quantitative mass spectrometry data. What could be the cause?

A5: High variability can stem from several sources, including incomplete labeling, sample handling inconsistencies, and issues with the mass spectrometry analysis itself. Ensure complete and consistent labeling across all your samples. During mass spectrometry, co-elution of isobaric peptides can lead to inaccurate quantification.[2] Employing high-resolution mass spectrometers and optimizing the isolation window for precursor ions can help mitigate this issue.

Q6: How can I be sure that the observed changes in protein abundance are real?

A6: It is important to differentiate between changes in protein abundance and changes in labeling efficiency. To confirm that the observed changes are due to protein abundance, it is crucial to assess the overall protein levels.[2] Normalizing your quantitative data to the total protein amount can help to correct for variations in sample loading.

Quantitative Data Summary

The following tables provide example ranges for key experimental parameters. It is crucial to optimize these for your specific experimental setup.

Table 1: Recommended Reagent Concentrations

ReagentStarting ConcentrationFinal Concentration Range
Protein Sample1-5 mg/mL0.5-2 mg/mL
This compound Probe1-10 mM100-500 µM
Azide-Probe1-10 mM100-500 µM
Copper(II) Sulfate10-50 mM50-100 µM
Copper Ligand (e.g., TBTA)10-50 mM250-500 µM
Reducing Agent (e.g., Sodium Ascorbate)100-500 mM1-5 mM

Table 2: Typical Reaction and Mass Spectrometry Parameters

ParameterRecommended Value/Range
Reaction Conditions
pH7.0 - 8.0
TemperatureRoom Temperature (20-25°C)
Incubation Time30 - 60 minutes
Mass Spectrometry
MS1 Resolution> 60,000
MS2 Resolution> 15,000
AGC Target (MS1)1e6 - 3e6
AGC Target (MS2)5e4 - 2e5
Maximum Injection Time (MS1)50 - 100 ms
Maximum Injection Time (MS2)80 - 120 ms

Experimental Protocols

Detailed Methodology for this compound Labeling

This protocol provides a general workflow for labeling proteins with this compound for quantitative mass spectrometry analysis.

Visual Experimental Workflow

ExperimentalWorkflow start Start: Protein Sample (e.g., Cell Lysate) cleanup Protein Cleanup (Buffer Exchange or Precipitation) start->cleanup labeling This compound Labeling (Click Reaction) cleanup->labeling enrichment Enrichment of Labeled Peptides (Optional) labeling->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end End: Quantified Protein Data data_analysis->end

Caption: A generalized experimental workflow for quantitative this compound labeling.

Step-by-Step Protocol:

  • Protein Sample Preparation:

    • Lyse cells or tissues in a suitable buffer.

    • Determine the protein concentration using a standard assay (e.g., BCA).

    • Perform a buffer exchange into a click-reaction compatible buffer (e.g., phosphate buffer, pH 7.4) to remove interfering substances. This can be done using spin columns or dialysis.

  • Click Reaction Setup:

    • In a microcentrifuge tube, add your protein sample to the desired final concentration (e.g., 1 mg/mL).

    • Add the this compound probe and the corresponding azide-probe to their final concentrations.

    • Prepare the catalyst premix: combine the copper(II) sulfate and the copper ligand in a separate tube and vortex briefly.

    • Add the catalyst premix to the protein-probe mixture.

    • Initiate the reaction by adding freshly prepared reducing agent (e.g., sodium ascorbate).

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes. Protect the reaction from light if using fluorescent probes.

  • Sample Cleanup for Mass Spectrometry:

    • Stop the reaction by adding EDTA to chelate the copper.

    • Proceed with protein digestion using trypsin or another suitable protease.

    • Desalt the resulting peptides using a C18 spin column before LC-MS/MS analysis.

Signaling Pathway Visualization

The following diagram illustrates a generic signaling pathway that could be investigated using quantitative proteomics with this compound labeling to identify changes in protein abundance upon pathway activation.

SignalingPathway ligand Ligand receptor Receptor ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response

Caption: A simplified representation of a signaling pathway leading to a cellular response.

References

preventing demetallation from NO2A-Butyne complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NO2A-Butyne complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing demetallation and to offer solutions for common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound complexes, focusing on the prevention of metal dissociation.

Issue Potential Cause Recommended Solution
Low Radiolabeling Efficiency Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. For most trivalent metals like Gallium-68, a slightly acidic pH (typically 4.0-5.5) is optimal.Adjust the pH of your reaction buffer. Use a metal-free acetate or citrate buffer to maintain the desired pH throughout the labeling reaction. Verify the pH of the final reaction mixture before incubation.
Metal Contamination: Trace metal contaminants (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in reagents or on labware can compete with the radiometal for the chelator.Use high-purity, metal-free reagents and water. All labware should be acid-washed to remove any trace metal contaminants.
Incorrect Temperature/Time: While many NOTA-based chelators label efficiently at room temperature, reaction kinetics can vary.Optimize the incubation temperature and time for your specific conjugate. Gentle heating (e.g., 80-95°C) for a short period (5-15 minutes) may improve yields.
Complex Instability (Demetallation) During/After Conjugation Harsh "Click" Chemistry Conditions: The copper catalyst used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can potentially interact with the chelated metal.Consider using copper-free click chemistry methods like strain-promoted alkyne-azide cycloaddition (SPAAC) if demetallation is a concern post-labeling. If using CuAAC, ensure the use of a copper-chelating ligand like THPTA to minimize side reactions. Perform the click reaction before radiolabeling if possible.
Loss of Protecting Groups: If using a protected form of this compound (e.g., t-butyl esters), premature deprotection can affect chelation.Be aware that some metal ions, like Cu(II) and Ni(II), can cause the loss of t-butyl protecting groups. If these metals are present as contaminants, they may interfere with the integrity of the chelator prior to labeling.
In Vivo Demetallation (e.g., high liver uptake for ⁶⁴Cu) Transchelation: Endogenous proteins or other biological molecules can strip the radiometal from the complex if it is not sufficiently stable in vivo.Perform in vitro serum stability assays to assess the robustness of your complex. If instability is observed, ensure optimal radiolabeling conditions were met to form the most stable complex.
Acid-Catalyzed Dissociation: Internalization of the radiopharmaceutical into acidic cellular compartments (e.g., endosomes, lysosomes) can promote metal dissociation.While the intrinsic kinetic inertness of the NOTA macrocycle provides good stability, this can be a factor. Characterize the stability of your complex at lower pH values (e.g., pH 5.5) in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (1,4,7-triazacyclononane-1,4-bis(acetic acid)-7-(3-butynylacetamide)) is a bifunctional chelator based on the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle. It is designed to form highly stable complexes with various metal ions, particularly radiometals used in medical imaging and therapy. The "Butyne" functional group allows for covalent attachment to biomolecules (like peptides or antibodies) via "click chemistry," enabling the targeted delivery of the radiometal to specific sites in the body, such as tumors.

Q2: Which factors most influence the stability of this compound-metal complexes?

Several factors govern the stability of these complexes:

  • The Nature of the Metal Ion: The charge and ionic radius of the metal are critical. Smaller, highly charged trivalent metal ions like Gallium-68 (Ga³⁺) tend to form exceptionally stable complexes with the NOTA backbone.

  • Ligand Properties: The pre-organized cage-like structure of the NOTA macrocycle provides a high-affinity binding site for metal ions, contributing to what is known as the "macrocyclic effect" and enhanced stability.

  • Experimental Conditions: pH, temperature, and the presence of competing metal ions can significantly impact the formation and stability of the complex.

Q3: How can I prevent demetallation during my experiments?

To prevent demetallation:

  • Optimize Radiolabeling Conditions: Ensure the pH, temperature, and incubation time are optimized for your specific radiometal and conjugate to achieve the most thermodynamically stable and kinetically inert complex.

  • Use High-Purity Reagents: Avoid trace metal contamination by using metal-free buffers and acid-washed labware.

  • Assess Stability: Perform in vitro stability tests, such as serum stability assays and acid challenge studies, to confirm the integrity of your radiolabeled conjugate before proceeding to in vivo experiments.

Q4: What is the purpose of the butyne group in this compound?

The terminal alkyne (butyne) group is a reactive handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the efficient and specific covalent conjugation of the this compound chelator (after being complexed with a metal or prior to it) to a biomolecule that has been modified to contain an azide group. This modular approach is widely used in the development of targeted radiopharmaceuticals.

Data Presentation

While specific, experimentally determined stability constants (log K) for this compound are not widely available in the reviewed literature, the stability is expected to be very similar to the parent chelator, NOTA. The butyne functionalization is not anticipated to significantly alter the metal coordination properties. The following table provides stability constants for NOTA with various metal ions as a reference.

Metal IonLog K ValueReference Conditions
Ga³⁺~31Varies by experimental conditions
Cu²⁺~21.6Varies by experimental conditions
Fe³⁺~29.3Varies by experimental conditions
In³⁺~25.9Varies by experimental conditions
Zn²⁺~18.2Varies by experimental conditions

Note: Stability constants can vary depending on experimental conditions (e.g., temperature, ionic strength, pH). This table provides a general comparison.

Experimental Protocols

Protocol 1: General Radiolabeling of a this compound-Peptide Conjugate with Gallium-68

This protocol describes a general method for labeling a peptide that has been conjugated to this compound with Gallium-68 (⁶⁸Ga).

  • Reagent Preparation:

    • Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.5 using metal-free hydrochloric acid.

    • Dissolve the this compound-peptide conjugate in high-purity water to a concentration of 1 mg/mL.

  • Gallium-68 Elution:

    • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. Typically, the fraction with the highest radioactivity in the smallest volume is used.

  • Labeling Reaction:

    • In a sterile, acid-washed reaction vial, add 5-10 µL of the this compound-peptide conjugate solution (5-10 µg).

    • Add 100 µL of the sodium acetate buffer (pH 4.5).

    • Add the eluted ⁶⁸GaCl₃ solution (typically 100-500 MBq in a volume of 50-200 µL) to the vial.

    • Gently vortex the mixture.

  • Incubation:

    • Incubate the reaction vial at 95°C for 10 minutes in a dry heat block.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A common radio-TLC system is ITLC-SG strips with a mobile phase of 0.1 M sodium citrate, pH 5.0. In this system, the ⁶⁸Ga-labeled peptide remains at the origin, while free ⁶⁸Ga moves with the solvent front.

  • Purification (if necessary):

    • If the RCP is below the desired threshold (typically >95%), purify the product using a C18 Sep-Pak cartridge.

Protocol 2: In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled conjugate in human serum.

  • Preparation:

    • Obtain fresh human serum and warm it to 37°C.

    • Add approximately 10-20 MBq of the purified ⁶⁸Ga-NO2A-Butyne-peptide conjugate to 500 µL of human serum in a sterile microcentrifuge tube.

  • Incubation:

    • Incubate the tube at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take a 100 µL aliquot of the serum mixture.

  • Protein Precipitation:

    • To each aliquot, add 100 µL of cold ethanol or acetonitrile to precipitate the serum proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

  • Analysis:

    • Carefully separate the supernatant (containing potentially dissociated ⁶⁸Ga) from the pellet (containing the intact, protein-bound conjugate).

    • Analyze both the supernatant and the pellet by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate versus released/transchelated ⁶⁸Ga.

    • The stability is expressed as the percentage of intact radioconjugate remaining at each time point.

Visualizations

Experimental_Workflow cluster_0 Bioconjugation cluster_1 Radiolabeling & QC cluster_2 Stability & Preclinical Evaluation Peptide_Synthesis Synthesize Azide-Modified Targeting Peptide Click_Chemistry CuAAC 'Click' Chemistry Peptide_Synthesis->Click_Chemistry NO2A_Butyne This compound Chelator NO2A_Butyne->Click_Chemistry Purification_1 Purify NO2A-Peptide Conjugate (HPLC) Click_Chemistry->Purification_1 Radiolabeling Radiolabeling with ⁶⁸Ga (pH 4.5, 95°C) Purification_1->Radiolabeling QC_1 Quality Control (radio-TLC) >95% RCP Radiolabeling->QC_1 Purification_2 C18 Cartridge Purification (if needed) QC_1->Purification_2 RCP < 95% Final_Product ⁶⁸Ga-NO2A-Peptide QC_1->Final_Product RCP > 95% Purification_2->Final_Product Serum_Stability In Vitro Serum Stability Assay Final_Product->Serum_Stability Cell_Binding In Vitro Cell Binding & Internalization Assay Serum_Stability->Cell_Binding In_Vivo_Imaging In Vivo PET Imaging in Tumor Model Cell_Binding->In_Vivo_Imaging

Caption: Experimental workflow for developing a ⁶⁸Ga-labeled peptide for FAP targeting.

Demetallation_Troubleshooting Start Demetallation Observed Check_Labeling Review Radiolabeling Protocol Start->Check_Labeling pH_Check pH outside optimal range? Check_Labeling->pH_Check Yes Purity_Check Reagent/water purity suboptimal? Check_Labeling->Purity_Check No Fix_pH Adjust pH to 4.0-5.5 using metal-free buffer pH_Check->Fix_pH Temp_Time_Check Incubation temp/time incorrect? Purity_Check->Temp_Time_Check No Fix_Purity Use high-purity, metal-free reagents & acid-wash labware Purity_Check->Fix_Purity Yes Fix_Temp_Time Optimize incubation parameters Temp_Time_Check->Fix_Temp_Time Yes Stability_Assay Perform Serum Stability & Acid Challenge Assays Temp_Time_Check->Stability_Assay No Fix_pH->Stability_Assay Fix_Purity->Stability_Assay Fix_Temp_Time->Stability_Assay

Caption: Logical troubleshooting steps to address demetallation issues.

troubleshooting guide for NO2A-Butyne radiolabeling procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NO2A-Butyne radiolabeling procedures. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you quickly identify and resolve problems.

Q1: My radiochemical yield (RCY) is consistently low. What are the most critical factors I should investigate?

A1: Low radiochemical yield is a common issue that can stem from several factors related to reaction conditions and reagent quality. The primary parameters to control are the pH of the reaction mixture, reaction temperature, precursor concentration, and the presence of competing metal ions.[1] High levels of radioactivity can also lead to the formation of free radicals that may damage the NO2A-conjugate, a process known as radiolysis.[1]

A systematic troubleshooting approach is the most effective way to pinpoint the cause. Start by evaluating the most common variables before moving to more complex potential issues.

Q2: How does pH affect the labeling efficiency, and what is the optimal range?

A2: The pH is a critical factor for successful chelation of a radiometal by the NO2A chelator. The optimal pH varies depending on the specific radiometal being used.[1] For instance, labeling with Al¹⁸F typically requires an optimal pH of 4.[2] Deviations from the optimal pH can lead to incomplete labeling or the formation of undesired radiochemical species.[3]

  • Troubleshooting Steps:

    • Verify the pH of your reaction buffer immediately before use.

    • Ensure that the addition of the radiometal eluate does not significantly alter the final reaction pH.

    • Perform small-scale experiments to test a range of pH values (e.g., 3.5-5.0 for Al¹⁸F) to determine the optimal condition for your specific conjugate.

Q3: I suspect metal ion contamination in my reagents. How can I confirm and mitigate this?

A3: Trace metal impurities can compete with your desired radiometal for the NO2A chelator, drastically reducing your radiochemical yield. This is a particularly common issue when working with generator-eluted radiometals.

  • Troubleshooting Steps:

    • Confirmation: If increasing the precursor concentration significantly improves the yield, it may indicate that the excess chelator is "scavenging" competing metal ions.

    • Mitigation:

      • Use high-purity, metal-free water, buffers, and reagents for all steps.

      • Employ dedicated, metal-free plasticware for solution preparation and reactions.

      • Utilize generator post-processing methods, such as passing the eluate through a purification cartridge, to reduce metallic impurities.

Q4: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction step is failing or giving low yields. What are the common causes?

A4: The CuAAC reaction is generally robust, but its efficiency can be compromised by several factors. The primary issues often involve the copper catalyst, reagent quality, or side reactions.

  • Potential Causes & Solutions:

    • Copper(I) Oxidation: The active catalyst is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state. The use of a reducing agent, such as sodium ascorbate, is crucial to maintain the copper in its active Cu(I) state.

    • Ligand Absence/Degradation: A stabilizing ligand (e.g., TBTA) is often required to prevent copper from damaging the biomolecule and to improve reaction efficiency. Ensure the ligand is fresh and added at the correct concentration.

    • Side Reactions: Oxidative coupling of the alkyne (Butyne) can occur, leading to byproduct formation. This can be minimized by ensuring oxygen-free conditions or using an effective reducing agent.

    • Precursor Quality: Ensure the azide-containing molecule and the this compound precursor are pure and have not degraded.

Q5: My final product shows poor radiochemical purity (RCP) with multiple peaks on the radio-HPLC. What could be the cause?

A5: Poor RCP can result from incomplete reactions, the formation of byproducts, or degradation of the product.

  • Troubleshooting Steps:

    • Incomplete Hydrolysis: If your synthesis involves protecting groups, ensure the hydrolysis step is complete by optimizing the acid/base concentration, time, and temperature.

    • Radiolysis: High radioactive concentrations can cause the labeled product to degrade over time. Consider adding a radical scavenger like ascorbic acid or gentisic acid to the formulation. If possible, diluting the final product can also reduce these effects.

    • Inefficient Purification: Evaluate your purification method (e.g., HPLC, SPE). Ensure that the chosen method effectively separates the desired product from precursors and impurities. The selection of the purification method should consider the molecule's properties such as molecular weight and lipophilicity.

Experimental Protocols & Data

General Protocol for Two-Step this compound Radiolabeling

This protocol is a general guideline and may require optimization for specific molecules and radiometals.

Step 1: Radiolabeling of this compound with Metal Isotope (e.g., ⁶⁸Ga or Al¹⁸F)

  • Preparation: Prepare a reaction buffer (e.g., sodium acetate, pH 4-5) using metal-free water.

  • Precursor Addition: To a sterile, metal-free reaction vial, add the this compound precursor dissolved in the reaction buffer.

  • Radiometal Addition: Add the purified radiometal eluate (e.g., ⁶⁸GaCl₃ or [¹⁸F]AlF) to the vial.

  • Incubation: Gently mix the solution and incubate at the desired temperature (e.g., room temperature to 95°C) for 5-15 minutes. Temperature significantly influences the reaction kinetics.

  • Quality Control (QC): Determine the radiochemical yield using radio-TLC or radio-HPLC to confirm the successful formation of the radiolabeled intermediate.

Step 2: CuAAC "Click" Reaction

  • Reagent Preparation: Prepare fresh stock solutions of:

    • The azide-functionalized molecule.

    • Sodium ascorbate (reducing agent).

    • Copper(II) sulfate.

    • A copper-stabilizing ligand (e.g., TBTA).

  • Reaction Mixture: To the vial containing the radiolabeled this compound intermediate, add the azide-molecule, sodium ascorbate, ligand, and finally the copper sulfate solution.

  • Incubation: Allow the reaction to proceed at room temperature or with gentle heating for 15-30 minutes.

  • Final Purification: Purify the final radiolabeled conjugate using solid-phase extraction (SPE) or preparative HPLC to remove unreacted components and the copper catalyst.

  • Final QC: Perform radio-HPLC analysis to confirm the radiochemical purity and identity of the final product.

Reference Data for Radiolabeling Parameters

The following table summarizes typical experimental conditions that may be optimized for your specific application.

ParameterChelation (e.g., ⁶⁸Ga-NOTA)CuAAC Click ReactionPotential Impact on Yield
Precursor Conc. Micromolar (µM) rangeStoichiometric or slight excessHigher concentration can drive the reaction forward.
pH 3.5 - 5.5 (metal-dependent)4 - 8Critical for chelation; less critical but can affect CuAAC.
Temperature 25°C - 100°CRoom Temperature - 40°CIncreases reaction rate, but heat-sensitive molecules may degrade.
Reaction Time 5 - 15 minutes15 - 60 minutesLonger times may increase yield but also risk product degradation.
Additives Radical ScavengersSodium Ascorbate, Ligand (TBTA)Essential for preventing radiolysis and maintaining catalyst activity.

Visual Guides

Experimental Workflow for this compound Labeling

The following diagram illustrates the general workflow for the two-step radiolabeling and conjugation process.

G cluster_prep Preparation cluster_labeling Step 1: Radiolabeling (Chelation) cluster_click Step 2: Click Reaction (CuAAC) cluster_purification Purification & QC reagents Prepare Buffers & Reagents radiolabel Incubate Precursor with Radiometal reagents->radiolabel precursor This compound Precursor precursor->radiolabel azide Azide-Molecule click Add Azide, Cu(I), & Ligand azide->click radiolabel->click Radiolabeled Intermediate purify Purify Final Product (SPE or HPLC) click->purify Crude Product qc Final Quality Control (radio-HPLC, TLC) purify->qc

Caption: General workflow for this compound radiolabeling and conjugation.

Troubleshooting Logic for Low Radiochemical Yield

This diagram provides a decision-making framework to diagnose the cause of low radiochemical yield.

G start Low Radiochemical Yield Detected check_ph Is pH optimal for the radiometal? start->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_temp Is reaction temperature and time adequate? check_ph->check_temp Yes success Yield Improved adjust_ph->success optimize_temp Optimize Temperature/Time (Consider peptide stability) check_temp->optimize_temp No check_metals Suspect Metal Contamination? check_temp->check_metals Yes optimize_temp->success use_metal_free Use Metal-Free Reagents & Purify Eluate check_metals->use_metal_free Yes check_precursor Is precursor concentration sufficient/quality high? check_metals->check_precursor No use_metal_free->success increase_precursor Increase Precursor Amount / Use Fresh Batch check_precursor->increase_precursor No check_cu Click Step Issue: Is Cu(I) catalyst active? check_precursor->check_cu Yes increase_precursor->success add_reductant Ensure Fresh Sodium Ascorbate is Used check_cu->add_reductant No check_cu->success Yes add_reductant->success

Caption: Troubleshooting decision tree for low radiochemical yield.

References

Validation & Comparative

A Head-to-Head Comparison of NO2A-Butyne and DOTA for Peptide Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of radiopharmaceuticals, the choice of a chelator for peptide radiolabeling is a critical decision that significantly impacts the performance of a radiopharmaceutical. This guide provides an objective comparison between a modern chelator, NO2A-Butyne, which leverages click chemistry, and the well-established gold standard, DOTA.

This comparison delves into key performance metrics, including radiolabeling efficiency, reaction kinetics, in vitro and in vivo stability, and the impact on the overall biodistribution of the radiolabeled peptide. The information presented is supported by experimental data from scientific literature to guide the selection of the optimal chelator for specific research and drug development needs. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been the cornerstone of peptide radiolabeling for decades, newer chelators like this compound are emerging with promises of milder reaction conditions and modularity through bioorthogonal chemistry. This compound is a derivative of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, functionalized with a butyne group to enable covalent attachment to azide-modified peptides via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".

Quantitative Performance Comparison

The following tables summarize the key quantitative data comparing the performance of DOTA and NOTA-based chelators (as a proxy for NO2A) in peptide radiolabeling. It is important to note that direct head-to-head studies of this compound and DOTA with the same peptide and radionuclide are limited. Therefore, this comparison draws upon data from studies comparing DOTA and NOTA derivatives under similar conditions.

ChelatorRadionuclidePeptide/MoleculeRadiolabeling ConditionsRadiochemical Yield (RCY)Reference
DOTA 68GaPSMA-1195°C, 6.5 min>95%[1]
DOTA 64CuA20FMDV2 peptideNot specified>95%[2]
DOTA 64CuF56 peptide60°C, 30 min>98%[2]
DOTA 111InDOTA-MFCO-NPY99°C, 30 min>98%[3]
NOTA-derivative (NO2A) 68GaAnti-mesothelin sdAbRoom Temp, 5 min>98%[4]
NOTA-derivative (NODAGA) 68GaRGD dimerRoom TempNot specified for RT
NOTA-derivative (NO2A) 64CuBombesin analogNot specifiedNot specified
ChelatorPeptide/MoleculeIn Vitro Stability (Human Serum)In Vivo Stability/UptakeReference
DOTA Anti-mesothelin sdAbStable over 2hLow bone activity, indicating good stability. Higher kidney uptake than NOTA initially, but lower at later time points.
DOTA PorphyrinStableSimilar pharmacokinetic behavior to NOTA derivative.
DOTA Cudotadipep (PSMA)>97%Lower tumor uptake and higher liver uptake compared to NOTA derivative.
NOTA-derivative (NO2A) Anti-mesothelin sdAbStable over 2hLow bone activity, indicating good stability. Lower initial kidney uptake.
NOTA-derivative (NO2A) PorphyrinStableSimilar pharmacokinetic behavior to DOTA derivative.
NOTA-derivative (NO2A) Cunotadipep (PSMA)>97%Higher tumor uptake and lower liver uptake compared to DOTA derivative.

Experimental Protocols

Protocol 1: Conventional Radiolabeling of a DOTA-conjugated Peptide with Gallium-68

This protocol is a generalized procedure for the radiolabeling of a DOTA-peptide conjugate with 68Ga.

Materials:

  • DOTA-conjugated peptide

  • 68Ge/68Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Reaction vial (e.g., V-vial)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3 solution.

  • Buffering: In a sterile reaction vial, add the required amount of DOTA-conjugated peptide (typically 10-50 µg). Add sodium acetate buffer to adjust the pH of the 68GaCl3 solution to 3.5-4.5.

  • Radiolabeling Reaction: Add the buffered 68GaCl3 solution to the reaction vial containing the DOTA-peptide.

  • Incubation: Heat the reaction mixture at 85-95°C for 5-15 minutes.

  • Quality Control: After cooling the reaction mixture to room temperature, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A typical mobile phase for radio-TLC is a 1:1 mixture of 1 M ammonium acetate and methanol.

Protocol 2: Copper-Free Click Chemistry Radiolabeling using this compound and an Azide-Modified Peptide

This protocol outlines a general procedure for the radiolabeling of an azide-functionalized peptide with a pre-labeled this compound chelator, utilizing strain-promoted alkyne-azide cycloaddition (SPAAC).

Materials:

  • This compound chelator

  • Radionuclide of interest (e.g., 64CuCl2 or 68GaCl3)

  • Azide-functionalized peptide

  • Appropriate buffer for radiolabeling the chelator (e.g., sodium acetate for 68Ga, ammonium acetate for 64Cu)

  • Phosphate-buffered saline (PBS, pH 7.4) for the click reaction

  • Reaction vials

  • Heating block (if necessary for chelator radiolabeling)

  • Purification system for the radiolabeled chelator (e.g., C18 cartridge)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Radiolabeling of this compound:

    • In a reaction vial, dissolve this compound in the appropriate buffer.

    • Add the radionuclide solution.

    • Incubate at room temperature or with gentle heating (depending on the radionuclide and chelator) for 5-30 minutes. NOTA-based chelators often allow for room temperature labeling.

    • Purify the radiolabeled [radionuclide]this compound using a C18 cartridge to remove unchelated radionuclide.

  • Click Reaction (SPAAC):

    • Dissolve the azide-functionalized peptide in PBS (pH 7.4).

    • Add the purified, radiolabeled [radionuclide]this compound to the peptide solution.

    • Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The reaction is typically fast and proceeds under mild conditions.

  • Quality Control: Determine the radiochemical purity of the final radiolabeled peptide conjugate using radio-TLC or radio-HPLC.

Signaling Pathways and Experimental Workflows

To visualize the processes involved, the following diagrams are provided in DOT language.

Experimental_Workflow_DOTA Peptide Peptide with Lysine Conjugation Conjugation (pH 8.5-9.0, RT, 4-16h) Peptide->Conjugation DOTA_NHS DOTA-NHS ester DOTA_NHS->Conjugation DOTA_Peptide DOTA-Peptide Conjugate Conjugation->DOTA_Peptide Purification1 HPLC Purification DOTA_Peptide->Purification1 Radiolabeling Radiolabeling (pH 3.5-4.5, 85-95°C, 5-15 min) Purification1->Radiolabeling Radionuclide Radionuclide (e.g., 68Ga) Radionuclide->Radiolabeling Labeled_Peptide Radiolabeled DOTA-Peptide Radiolabeling->Labeled_Peptide QC Quality Control (radio-TLC/HPLC) Labeled_Peptide->QC Final_Product Final Radiopharmaceutical QC->Final_Product Experimental_Workflow_NO2A_Butyne cluster_0 Step 1: Chelator Radiolabeling cluster_1 Step 2: Click Chemistry NO2A_Butyne This compound Radiolabeling_Chelator Radiolabeling (Room Temp, 5-30 min) NO2A_Butyne->Radiolabeling_Chelator Radionuclide Radionuclide (e.g., 64Cu) Radionuclide->Radiolabeling_Chelator Labeled_Chelator [Radionuclide]this compound Radiolabeling_Chelator->Labeled_Chelator Purification_Chelator C18 Purification Labeled_Chelator->Purification_Chelator Click_Reaction SPAAC Reaction (pH 7.4, RT, 30-60 min) Purification_Chelator->Click_Reaction Azide_Peptide Azide-Modified Peptide Azide_Peptide->Click_Reaction Labeled_Peptide Radiolabeled Peptide Click_Reaction->Labeled_Peptide QC Quality Control (radio-TLC/HPLC) Labeled_Peptide->QC Final_Product Final Radiopharmaceutical QC->Final_Product

References

comparing NO2A-Butyne with other bifunctional chelators for copper-64

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of NO2A-Butyne with Alternative Bifunctional Chelators for Copper-64 in Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

The selection of a bifunctional chelator is a critical determinant in the development of copper-64 (⁶⁴Cu) labeled radiopharmaceuticals for positron emission tomography (PET) imaging. The ideal chelator must not only facilitate efficient and rapid radiolabeling under mild conditions but also form a highly stable complex with ⁶⁴Cu to ensure in vivo integrity. This guide provides an objective comparison of this compound with other commonly employed bifunctional chelators for ⁶⁴Cu, supported by experimental data to inform the selection process for your specific research needs.

This compound is a bifunctional chelator that incorporates the 1,4,7-triazacyclononane-1,4-diacetic acid (NO2A) chelating moiety, which is a derivative of the well-established NOTA chelator. The "butyne" functional group enables covalent attachment to targeting biomolecules, such as peptides and antibodies, via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The performance of the NO2A chelating core is paramount to the overall utility of the resulting radiopharmaceutical.

Performance Comparison of Bifunctional Chelators for ⁶⁴Cu

The efficacy of a bifunctional chelator is assessed by several key parameters, including radiolabeling efficiency, the conditions required for labeling, and the stability of the resulting ⁶⁴Cu-chelator complex. The following tables summarize the performance of NO2A and other widely used chelators based on published experimental data.

Table 1: Radiolabeling Efficiency and Conditions
ChelatorRadiolabeling ConditionsRadiolabeling EfficiencyReference
NO2A Room Temperature, 10 minQuantitative[1]
p-SCN-Bn-DOTA37°C, 20 min>99.5%[2]
C-DOTA90°C, 1 h or RT, 5 h~100%[3]
p-SCN-Bn-NOTARoom Temperature, 20 min95% (at 31 nM)[2]
C-NOTARoom Temperature, <30 min~100%[3]
Sar-CO₂HRoom Temperature, 20 min98% (at 250 nM)
TE2A-Bn-NCSRoom Temperature, 10 minQuantitative

Key Observation: Chelators based on the triazacyclononane backbone, such as NO2A and NOTA derivatives, generally exhibit the significant advantage of rapid and efficient ⁶⁴Cu labeling at room temperature. In contrast, DOTA-based chelators often necessitate heating to achieve high radiolabeling yields, which can be detrimental to sensitive biomolecules.

Table 2: In Vitro Serum Stability of ⁶⁴Cu-Chelator Complexes
⁶⁴Cu-ComplexStability in Serum (48h)Reference
⁶⁴Cu-NO2A Conjugates High in vivo stability
⁶⁴Cu-p-NH₂-Bn-NOTA97.9% intact
⁶⁴Cu-N-NE3TA96.1% intact
⁶⁴Cu-p-NH₂-Bn-DOTA93.9% intact
⁶⁴Cu-C-NE3TA90.5% intact
⁶⁴Cu-Macrocyclic Conjugates (NOTA, Sar-CO₂H, etc.)>94% intact
⁶⁴Cu-DTPA Derivatives<40% intact

Key Observation: Macrocyclic chelators, including NO2A, NOTA, and DOTA derivatives, generally form highly stable complexes with ⁶⁴Cu in serum. Acyclic chelators, such as DTPA derivatives, demonstrate significantly lower serum stability, leading to the potential for in vivo dissociation of ⁶⁴Cu. The high in vivo stability of ⁶⁴Cu-NO2A conjugates has been demonstrated in preclinical models.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chelators in radiopharmaceutical development.

General Protocol for ⁶⁴Cu Radiolabeling
  • Preparation of Reagents:

    • Prepare a stock solution of the bifunctional chelator conjugated to the targeting biomolecule in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

    • Obtain a solution of ⁶⁴CuCl₂ in 0.1 M HCl.

  • Radiolabeling Reaction:

    • In a reaction vial, combine the chelator-biomolecule conjugate solution with the ⁶⁴CuCl₂ solution.

    • Adjust the pH of the reaction mixture to the optimal range for the specific chelator (typically pH 5.5-7.0).

    • Incubate the reaction mixture at the appropriate temperature (e.g., room temperature or 37-90°C) for a specified duration (e.g., 10-60 minutes).

  • Quality Control:

    • Determine the radiochemical purity of the ⁶⁴Cu-labeled conjugate using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

General Protocol for In Vitro Serum Stability Assay
  • Preparation of the ⁶⁴Cu-labeled Conjugate:

    • Purify the ⁶⁴Cu-labeled chelator-biomolecule conjugate to remove any free ⁶⁴Cu.

  • Incubation in Serum:

    • Add a known amount of the purified ⁶⁴Cu-labeled conjugate to a vial containing fresh human or animal serum.

    • Incubate the mixture at 37°C.

  • Analysis:

    • At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.

    • Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of intact ⁶⁴Cu-labeled conjugate.

Visualizing the Workflow and Comparison

To further clarify the experimental processes and the comparative logic, the following diagrams are provided.

experimental_workflow Experimental Workflow for Chelator Evaluation cluster_radiolabeling Radiolabeling cluster_stability In Vitro Stability start_labeling Start: Chelator Conjugate + ⁶⁴CuCl₂ reaction Incubate at Specific Temperature & Time start_labeling->reaction qc Quality Control (radio-TLC/HPLC) reaction->qc start_stability Purified ⁶⁴Cu-Conjugate + Serum qc->start_stability Proceed if >95% pure incubation Incubate at 37°C start_stability->incubation analysis Analyze Aliquots (radio-TLC/HPLC) incubation->analysis

Figure 1: Experimental Workflow for Radiolabeling and Stability Testing.

logical_comparison Logical Comparison of Bifunctional Chelators for ⁶⁴Cu cluster_criteria Key Performance Criteria cluster_chelators Chelator Classes chelator Bifunctional Chelator labeling Radiolabeling Efficiency & Conditions chelator->labeling stability In Vitro & In Vivo Stability chelator->stability conjugation Bioconjugation Chemistry chelator->conjugation no2a This compound labeling->no2a Room Temp, Fast dota DOTA Derivatives labeling->dota Requires Heat nota NOTA Derivatives labeling->nota Room Temp, Fast stability->no2a High stability->dota High stability->nota Very High conjugation->no2a Click Chemistry other Other Macrocycles (e.g., Sar-CO₂H)

Figure 2: Comparative Logic for Chelator Selection.

Conclusion

This compound emerges as a highly promising bifunctional chelator for the development of ⁶⁴Cu-based radiopharmaceuticals. Its key advantages lie in the ability of the NO2A core to be radiolabeled with ⁶⁴Cu rapidly and efficiently at room temperature, which is crucial for preserving the integrity of sensitive biomolecules. The resulting ⁶⁴Cu-NO2A complexes demonstrate high stability, a critical factor for in vivo applications. Furthermore, the integrated butyne functionality allows for a straightforward and highly specific conjugation to azide-modified targeting vectors via click chemistry.

In comparison to DOTA-based chelators, this compound offers the significant benefit of milder radiolabeling conditions. While both NOTA and NO2A derivatives exhibit excellent properties for ⁶⁴Cu chelation, the choice between them may depend on the specific chemistry of the targeting molecule and the desired conjugation strategy. For researchers utilizing click chemistry for bioconjugation, this compound represents a state-of-the-art option that combines robust ⁶⁴Cu chelation with a versatile and efficient conjugation method.

References

A Comparative Guide to the Purity Validation of NO2A-Butyne Conjugates by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of the final product is paramount for the reliability and reproducibility of experimental results. The NO2A-Butyne conjugate, a valuable tool in the development of targeted therapeutics and imaging agents, requires rigorous purity assessment. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods, detailed experimental protocols for purity validation of a this compound conjugate, and a comparative analysis with alternative conjugation chemistries.

Comparison of Analytical Techniques for Bioconjugate Analysis

The choice of analytical technique for validating a bioconjugate like a this compound derivative depends on the specific information required (e.g., purity, identity, structural integrity) and the nature of the conjugate. While HPLC is a cornerstone for purity and quantification, other techniques provide complementary information.

Analytical Technique Primary Use in Conjugate Analysis Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of the conjugate, unreacted starting materials, and byproducts.High resolution, quantitative accuracy, and reproducibility.Can be destructive to the sample; may require method development for complex conjugates.
Mass Spectrometry (MS) Confirmation of molecular weight of the conjugate and identification of impurities.High sensitivity and specificity for molecular identification.Quantification can be complex; may not be suitable for non-volatile buffers.
NMR Spectroscopy Structural elucidation of the conjugate and confirmation of covalent bond formation.Provides detailed structural information.Lower sensitivity compared to MS and HPLC; not ideal for large biomolecules.
SDS-PAGE Assessment of molecular weight and purity of protein-based conjugates.Simple and widely accessible.Low resolution; provides only an estimate of purity and molecular weight.
UV-Vis Spectroscopy Estimation of drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).Simple and non-destructive.Indirect method; can be inaccurate if the extinction coefficients of the drug and antibody are not well-defined.

Experimental Protocol: Purity Validation of a this compound Peptide Conjugate by RP-HPLC

This protocol describes a general method for the purity analysis of a peptide conjugated with this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Equipment:

  • HPLC System: An HPLC system equipped with a UV detector, a gradient pump, an autosampler, and a data acquisition system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide and small molecule analysis.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Sample: this compound peptide conjugate, dissolved in an appropriate solvent (e.g., water/acetonitrile mixture).

  • Reference Standards: Unconjugated peptide, this compound reagent.

2. HPLC Method:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm and 280 nm (for peptides containing aromatic amino acids).

  • Injection Volume: 20 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    30 5 95
    35 5 95
    36 95 5

    | 40 | 95 | 5 |

3. Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample of the this compound peptide conjugate at a known concentration (e.g., 1 mg/mL).

  • Inject the sample and run the HPLC method.

  • Analyze the resulting chromatogram. The purity of the conjugate is determined by the area of the main peak relative to the total area of all peaks.

Comparative Purity Analysis of Bioconjugates

The purity of a final bioconjugate is highly dependent on the efficiency and specificity of the conjugation chemistry employed. Here, we compare the hypothetical purity of a target protein conjugated using three different methods: copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound, strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO-functionalized linker, and thiol-maleimide conjugation.

Conjugation Method Reagents Reaction Conditions Crude Purity by HPLC (%) Purity after Purification (%) Key Byproducts
CuAAC (Click Chemistry) Target Protein-Azide + this compoundCopper (I) catalyst, ligand, aqueous buffer85>98Unreacted protein and alkyne, potential catalyst-related impurities.
SPAAC (Copper-Free Click Chemistry) Target Protein-Azide + NO2A-DBCOPhysiological buffer, room temperature90>99Unreacted protein and cyclooctyne.
Thiol-Maleimide Conjugation Target Protein-Thiol + NO2A-MaleimidepH 6.5-7.5, room temperature80>95Unreacted protein, maleimide hydrolysis products, disulfide-bonded protein dimers.

This table illustrates that while all methods can yield high purity after purification, the initial crude purity and the nature of byproducts can differ, impacting the downstream purification process.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for HPLC validation and a generic signaling pathway for a targeted drug conjugate.

HPLC_Validation_Workflow cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phases (A & B) p2 Equilibrate HPLC System p1->p2 a1 Inject Sample p2->a1 p3 Dissolve this compound Conjugate p3->a1 a2 Run Gradient Elution a1->a2 a3 Detect at 220/280 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate % Purity d1->d2

Figure 1. Experimental workflow for HPLC purity validation.

Signaling_Pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor cascade Signaling Cascade receptor->cascade Activation effector Effector Protein cascade->effector response Cellular Response (e.g., Apoptosis) effector->response conjugate This compound Drug Conjugate conjugate->receptor Binding

Figure 2. Generic signaling pathway for a targeted drug conjugate.

References

assessing the in vivo stability of NO2A-Butyne chelates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Stability of Bifunctional Chelates for Radiopharmaceutical Development

In the development of novel radiopharmaceuticals for targeted imaging and therapy, the stability of the chelator-radionuclide complex is of paramount importance. Insufficient in vivo stability can lead to the release of the radionuclide, resulting in off-target radiation exposure, diminished efficacy, and compromised imaging quality.[1] This guide provides a comparative analysis of the in vivo stability of bifunctional chelates, with a focus on the NO2A-Butyne chelator and its common alternatives, supported by experimental data.

This compound is a bifunctional chelator derived from the macrocyclic NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) framework.[2] The "Butyne" functional group allows for click chemistry conjugation to targeting biomolecules. Given that this compound is a NOTA derivative, its chelation and stability characteristics are expected to be similar to other NOTA-based chelators. This guide will, therefore, compare the performance of NOTA and its derivatives with other widely used chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the acyclic DTPA (diethylenetriaminepentaacetic acid).

In Vitro Stability: A Prelude to In Vivo Performance

In vitro stability studies, typically conducted in human or animal serum, provide a critical initial assessment of a radiolabeled chelate's robustness before advancing to more complex in vivo experiments.[3] These assays challenge the complex in a physiologically relevant environment, offering insights into its potential to resist transchelation to other biomolecules.[3]

Macrocyclic chelators like NOTA and DOTA generally exhibit superior kinetic inertness compared to acyclic chelators like DTPA.[1] This structural feature contributes to their high in vivo stability by firmly encapsulating the metal ion and slowing its dissociation.

Table 1: In Vitro Serum Stability of Various 64Cu-Labeled Chelator-Antibody Conjugates

Chelator% Intact Complex in Serum (48h, 37°C)Reference
Macrocyclic
p-SCN-Bn-DOTA>94%
p-SCN-NOTA>94%
Sar-CO2H>94%
Acyclic
p-SCN-Bn-DTPA<15%
p-SCN-CHX-A"-DTPA<15%
ITC-2B3M-DTPA<15%

As shown in Table 1, macrocyclic chelators like NOTA and DOTA maintain a high percentage of the intact 64Cu-complex after 48 hours in serum, whereas acyclic DTPA derivatives show significant dissociation.

In Vivo Stability: Biodistribution and Clearance

In vivo biodistribution studies are the gold standard for assessing the stability and pharmacokinetic profile of a radiolabeled compound. These studies involve administering the radiolabeled chelate to animal models and measuring the radioactivity in various organs and tissues at different time points. High uptake in non-target organs like the liver and bone can be indicative of complex instability and release of the free radiometal.

Table 2: In Vivo Biodistribution of 64Cu-Labeled Chelators in Normal Mice at 24 Hours Post-Injection

ChelatorBlood (%ID/g)Liver (%ID/g)Kidneys (%ID/g)Reference
64Cu-p-NH2-Bn-NOTA~0.1~0.5~0.2
64Cu-p-NH2-Bn-DOTA~0.1~2.0~0.3
64Cu-N-NE3TA~0.1~3.0~0.4
64Cu-C-NE3TA~0.1~4.0~0.5

The data in Table 2 demonstrates that 64Cu-NOTA exhibits favorable clearance with low retention in the liver, suggesting high in vivo stability. In contrast, some other chelators show higher liver uptake, which may indicate a degree of in vivo transchelation of 64Cu.

Experimental Protocols

In Vitro Serum Stability Assay

A standardized protocol for assessing the in vitro stability of a radiolabeled chelate in serum is as follows:

  • Preparation of Radiolabeled Complex: The bifunctional chelator is conjugated to the targeting molecule and subsequently radiolabeled with the desired radionuclide (e.g., 64Cu). The radiolabeled conjugate is purified to remove any free radionuclide.

  • Incubation: The purified radiolabeled conjugate is added to fresh human or animal serum at a specific concentration and incubated at 37°C.

  • Sampling: Aliquots of the serum mixture are taken at various time points (e.g., 1, 4, 24, 48 hours).

  • Analysis: The percentage of the intact radiolabeled complex is determined at each time point using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or size-exclusion chromatography.

In Vivo Biodistribution Study

The general methodology for an in vivo biodistribution study is outlined below:

  • Animal Model: Typically, healthy mice or mice bearing a relevant tumor xenograft are used.

  • Administration of Radiotracer: A defined amount of the purified radiolabeled chelate is injected intravenously into the animals.

  • Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, the animals are euthanized, and various organs and tissues of interest (e.g., blood, liver, kidneys, spleen, muscle, bone, tumor) are harvested.

  • Measurement of Radioactivity: The harvested tissues are weighed, and the amount of radioactivity in each sample is measured using a gamma counter.

  • Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g), corrected for radioactive decay.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for assessing the in vivo stability of bifunctional chelates.

ExperimentalWorkflow_InVitroStability A Radiolabeling of Chelator-Biomolecule Conjugate B Purification of Radiolabeled Conjugate A->B C Incubation in Serum at 37°C B->C D Time-Point Sampling (e.g., 1, 4, 24, 48h) C->D E Analysis by TLC, HPLC, or SEC D->E F Determine % Intact Complex Over Time E->F ExperimentalWorkflow_InVivoBiodistribution A Preparation & Purification of Radiolabeled Chelator B Intravenous Injection into Animal Model A->B C Euthanasia & Tissue Harvesting at Predefined Time Points B->C D Weighing Tissues & Measuring Radioactivity C->D E Data Calculation (%ID/g) D->E F Assessment of In Vivo Stability & Pharmacokinetics E->F

References

A Comparative Guide to NOTA-Based Chelators for Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

In the development of radiometal-based pharmaceuticals, the selection of an appropriate chelator is a critical decision that significantly influences the overall performance of the radiotracer. An ideal chelator must demonstrate rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radiometal to prevent its release in vivo, and exhibit favorable pharmacokinetic properties. This guide provides an objective comparison of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), a prominent macrocyclic chelator, against other commonly used chelators such as DOTA, HBED, DFO, and THP. The focus of this comparison is on their application in chelating Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide of substantial clinical importance.[1]

This guide synthesizes experimental data to offer a clear comparison of key performance indicators, details the experimental methodologies used to obtain this data, and includes visual representations of relevant biological pathways and experimental workflows to enhance understanding.

Quantitative Performance Comparison

The choice of a chelator often involves a trade-off between thermodynamic stability and kinetic inertness versus the ease and efficiency of radiolabeling. The following tables summarize key performance metrics for NOTA and its competitors.

Table 1: Thermodynamic Stability Constants (log K) of Chelators with Ga³⁺

The thermodynamic stability constant (log K) indicates the strength of the bond between the chelator and the metal ion. A higher log K value signifies a more stable complex.[1]

Chelatorlog K (Ga³⁺)Reference(s)
NOTA 31.0[1]
DOTA21.3 - 26.0[1]
HBED38.5 - 39.5[1]
DFO28.65
THP~20

Note: Stability constants can vary depending on the experimental conditions (e.g., pH, temperature, ionic strength).

Table 2: Comparison of Radiochemical Yields (%) of ⁶⁸Ga Complexes at 25°C

ChelatorConcentrationpH 3.5pH 6.5
NOTA 50 µM97 ± 1.7>85
5 µM93 ± 2.093 ± 2.0
DOTA50 µM>85<85
5 µM21 ± 5.6<85
HBED-CC5 µM->85
DFO5 µM<8597 ± 1.0
500 nM-96 ± 1.5
THP5 µM-97 ± 0.1

Table 3: Comparison of Radiochemical Yields (%) of ⁶⁸Ga Complexes at 90°C

ChelatorConcentrationpH 3.5pH 6.5
NOTA 5 µM->94
DOTA5 µM90 ± 1.5<94
HBED-CC5 µM->94
500 nM-88 ± 4.4
NOTP5 µM->94
500 nM-94 ± 0.8
THP500 nM-11 ± 2.6
TRAP5 µM->94

Table 4: In Vitro Performance Comparison of NOTA- and DOTA-based Tracers

ParameterNOTA-based TracerDOTA-based TracerRadionuclide & Targeting VectorKey FindingsReference(s)
Serum Stability>97%>97%⁶⁴Cu-PSMABoth chelators demonstrated high stability in human and mouse serum.
Binding Affinity (Ki, nM)2.17 ± 0.256.75 ± 0.42⁶⁴Cu-PSMAThe NOTA-conjugated tracer showed a significantly higher binding affinity to PSMA.
Cellular Uptake (%/1x10^6 cells)6.02 ± 0.052.93 ± 0.06⁶⁴Cu-PSMA (22Rv1 cells)The NOTA derivative exhibited more than double the cellular uptake in PSMA-positive cells.

Table 5: In Vivo Biodistribution and Tumor Uptake Comparison (%ID/g)

OrganNOTA-based Tracer (⁶⁸Ga)DOTA-based Tracer (⁶⁸Ga)Key Findings
Tumor42.2 ± 6.7 (1h p.i.)19.5 ± 1.8 (1h p.i.)The NOTA-based tracer showed significantly higher tumor uptake at 1-hour post-injection.
BloodLowerHigherNOTA-based tracers generally exhibit faster blood clearance.
KidneysHigherLowerNOTA conjugates can sometimes lead to higher kidney retention.
LiverLowerHigherThe NOTA derivative demonstrated lower liver uptake.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are synthesized protocols from preclinical studies comparing NOTA-based chelators.

Radiolabeling of Peptides with ⁶⁸Ga
  • Elution of ⁶⁸Ga : ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl to obtain a ⁶⁸GaCl₃ solution.

  • Buffering : The pH of the eluate is adjusted to a range of 3.5-4.5 using a buffer such as sodium acetate.

  • Incubation : The NOTA- or DOTA-conjugated peptide is added to the buffered ⁶⁸Ga solution.

  • Heating : For DOTA-conjugated peptides, the reaction mixture is typically heated at 95-100°C for 5-10 minutes. NOTA-conjugated peptides can often be labeled efficiently at room temperature.

  • Quality Control : The radiochemical purity of the final product is determined using radio-HPLC or radio-TLC. A radiochemical purity of >95% is generally required.

  • Purification (if necessary) : If the radiochemical purity is below the desired threshold, the radiolabeled conjugate can be purified using a C18 Sep-Pak cartridge.

In Vitro Serum Stability Assay
  • Incubation : The radiolabeled tracer is incubated in human or mouse serum at 37°C.

  • Time Points : Aliquots are taken at various time points (e.g., 1, 2, 4, 24 hours).

  • Analysis : The stability of the radiolabeled tracer in serum is analyzed by radio-HPLC or radio-TLC to determine the percentage of intact radiotracer.

Cell Uptake and Internalization Assay
  • Cell Culture : Plate cells expressing the target receptor (e.g., PSMA-positive 22Rv1 cells) in multi-well plates and culture until confluent.

  • Incubation : The cells are incubated with the radiolabeled tracer at 37°C for various time points.

  • Washing : After incubation, the cells are washed with cold PBS to remove unbound radiotracer.

  • Internalization : To differentiate between membrane-bound and internalized radiotracer, cells are treated with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioactivity.

  • Measurement : The radioactivity in the cell lysate (internalized fraction) and the acid wash (membrane-bound fraction) is measured using a gamma counter.

In Vivo Biodistribution Study
  • Animal Model : Use tumor-bearing mice (e.g., xenografts of human cancer cells).

  • Radiotracer Administration : Inject a known amount of the radiotracer (typically 1-4 MBq) intravenously via the tail vein.

  • Time Points : At selected time points post-injection, euthanize the animals.

  • Tissue Dissection : Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Measurement : Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

  • Data Analysis : Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

The following diagrams illustrate key biological and experimental workflows relevant to the comparison of NOTA-based chelators.

experimental_workflow cluster_radiolabeling Radiolabeling cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Ga68 ⁶⁸Ga Elution Buffer Buffering Ga68->Buffer Peptide Add NOTA-Peptide Buffer->Peptide Incubate Incubation (Room Temp) Peptide->Incubate QC1 Quality Control (>95% RCP) Incubate->QC1 Serum Serum Stability QC1->Serum CellUptake Cell Uptake & Internalization QC1->CellUptake Inject IV Injection into Tumor-Bearing Mouse QC1->Inject Imaging MicroPET/CT Imaging Inject->Imaging Biodist Biodistribution Inject->Biodist

Generalized experimental workflow for comparing chelator performance.

signaling_pathway PSMA_Ligand PSMA-Targeted Radiotracer (e.g., ⁶⁸Ga-NOTA-PSMA) PSMA PSMA Receptor PSMA_Ligand->PSMA Internalization Endocytosis/ Internalization PSMA->Internalization PI3K PI3K PSMA->PI3K activates AKT AKT PI3K->AKT activates Cell_Effects Cell Proliferation, Survival, Migration AKT->Cell_Effects promotes

PSMA-mediated activation of the PI3K/AKT signaling pathway.

Conclusion

The data presented highlight the distinct advantages and disadvantages of NOTA in comparison to other chelators for ⁶⁸Ga. NOTA demonstrates a significant advantage in its ability to be radiolabeled with ⁶⁸Ga under mild conditions (room temperature and near-neutral pH) with high radiochemical yields. This simplifies the radiolabeling procedure, making it more amenable to kit-based formulations and automation, which is a considerable advantage in a clinical setting. Its thermodynamic stability with Ga³⁺ is exceptionally high, suggesting a very stable complex once formed.

In direct comparison with DOTA, NOTA-conjugated tracers have shown superior binding affinity and cellular uptake in preclinical models. However, the choice of chelator can influence the in vivo biodistribution, with some studies indicating that NOTA may lead to higher kidney retention, while DOTA-based counterparts might have higher liver uptake.

While next-generation chelators like HBED and THP may offer even faster labeling, the overall performance profile of NOTA, particularly its proven stability and ease of use, solidifies its position as a leading choice for the development of ⁶⁸Ga-based radiopharmaceuticals. The ultimate selection of a chelator will, however, depend on the specific requirements of the targeting molecule and the intended clinical application. For heat-sensitive biomolecules and applications where rapid, room-temperature labeling is paramount, NOTA presents a compelling option over DOTA and is a strong competitor to other next-generation chelators.

References

A Head-to-Head Comparison: Unveiling the Advantages of NO2A-Butyne in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of bioconjugates. This guide provides an objective comparison between the novel NO2A-Butyne chelator, which utilizes click chemistry, and the conventional N-hydroxysuccinimide (NHS)-ester conjugation method.

This comparison delves into the fundamental mechanisms, quantitative performance metrics, and detailed experimental protocols for each approach. By understanding the distinct advantages of this compound, researchers can make more informed decisions to advance their development of targeted therapeutics, diagnostic agents, and other advanced biomolecular tools.

Executive Summary: this compound vs. NHS-Ester

FeatureThis compound (via Click Chemistry)NHS-Ester Conjugation
Reaction Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Nucleophilic Acyl Substitution
Target Functional Group AzidePrimary Amines (e.g., Lysine)
Specificity High (Bioorthogonal)Moderate (Can react with other nucleophiles)
Efficiency High, often near-quantitativeVariable, susceptible to competing hydrolysis[1][]
Reaction Conditions Physiological pH, aqueous bufferspH 7.2-8.5, requires amine-free buffers[1]
Stability of Linkage Highly stable triazole ring[3][4]Stable amide bond, but susceptible to hydrolysis pre-conjugation
Control over Stoichiometry High, enabling precise drug-to-antibody ratios (DAR)Difficult to control, often results in heterogeneous mixtures
Side Reactions MinimalHydrolysis of the NHS-ester is a major competing reaction

Delving into the Chemistries: A Tale of Two Conjugation Strategies

NHS-Ester Conjugation: The Established Workhorse

N-hydroxysuccinimide esters have long been the go-to reagents for protein modification. The chemistry relies on the reaction of the NHS ester with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond. While widely used, this method is not without its drawbacks. The primary challenge is the inherent instability of the NHS ester in aqueous solutions, where it is susceptible to hydrolysis. This competing reaction not only reduces the conjugation efficiency but can also lead to batch-to-batch variability. Furthermore, the ubiquitous presence of lysine residues on the surface of most proteins often results in a heterogeneous mixture of conjugates with varying numbers of attached molecules and at different locations, making precise control over the degree of labeling challenging.

This compound and Click Chemistry: A Paradigm of Precision

This compound is a bifunctional chelator that incorporates a butyne functional group, enabling its conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This bioorthogonal reaction occurs between the butyne group on the NO2A chelator and an azide group that has been introduced onto the biomolecule of interest. The term "bioorthogonal" signifies that the reacting groups are mutually reactive but do not interact with or perturb native biological functionalities. This high degree of specificity eliminates the issue of side reactions, leading to a more homogeneous and well-defined bioconjugate. The resulting triazole linkage is exceptionally stable under physiological conditions. This approach offers superior control over the site and stoichiometry of conjugation, which is particularly crucial in the development of antibody-drug conjugates (ADCs) where a precise drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.

Quantitative Performance: A Clear Advantage for Click Chemistry

ParameterThis compound (via SPAAC)NHS-Ester Conjugation
Typical Reaction Yield >90%5% - 50% (highly variable)
Reaction Time 1 - 24 hours (reactant dependent)0.5 - 4 hours
Half-life of Reagent in Aqueous Buffer Cyclooctynes are generally stable10 minutes at pH 8.6 to 4-5 hours at pH 7.0
Linkage Stability Highly stable triazoleStable amide bond
Resulting Conjugate Homogeneity HighLow to Moderate

Visualizing the Pathways and Workflows

NHS_Ester_Conjugation Biomolecule Biomolecule (with primary amines) Conjugate Amide-Linked Bioconjugate Biomolecule->Conjugate Aminolysis NHS_Ester NHS-Ester Reagent NHS_Ester->Conjugate Hydrolyzed_Ester Hydrolyzed NHS-Ester NHS_Ester->Hydrolyzed_Ester Hydrolysis (competing reaction) Water H₂O Water->Hydrolyzed_Ester

NO2A_Butyne_Conjugation Azide_Biomolecule Azide-Modified Biomolecule Triazole_Conjugate Triazole-Linked NO2A-Bioconjugate Azide_Biomolecule->Triazole_Conjugate SPAAC (Click Chemistry) NO2A_Butyne This compound NO2A_Butyne->Triazole_Conjugate

Experimental_Workflow

Experimental Protocols

Protocol 1: General NHS-Ester Conjugation to a Protein

This protocol describes a typical procedure for labeling a protein with an NHS-ester functionalized molecule.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein: Ensure the protein is in an amine-free buffer at the desired concentration. Buffers containing primary amines like Tris will compete with the conjugation reaction.

  • Prepare NHS-Ester: Immediately before use, dissolve the NHS-ester reagent in DMSO or DMF to a high concentration (e.g., 10-20 mM).

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from unreacted reagents and byproducts using a size-exclusion column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: this compound Conjugation to an Azide-Modified Protein via SPAAC

This protocol outlines the conjugation of this compound to a protein that has been previously functionalized with an azide group.

Materials:

  • Azide-modified protein solution (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • DMSO (if needed for dissolving this compound)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Azide-Modified Protein: The protein of interest must first be modified to introduce an azide group. This can be achieved through various methods, such as using an NHS-azide linker to react with lysines or incorporating an azide-bearing unnatural amino acid.

  • Prepare this compound Solution: Dissolve the this compound in a compatible solvent. Depending on its solubility, this may be directly in the reaction buffer or in a minimal amount of an organic solvent like DMSO.

  • Reaction: Add a slight molar excess (typically 1.1 to 1.5 equivalents) of the this compound solution to the azide-modified protein solution.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and the concentration of the reactants. The reaction progress can be monitored by LC-MS.

  • Purification: Once the reaction is complete, purify the conjugate to remove any unreacted this compound using a size-exclusion column. In many cases, due to the high efficiency of the reaction, purification may be minimal.

  • Characterization: Confirm the successful conjugation and purity of the final product using analytical techniques such as mass spectrometry.

Conclusion: Embracing a More Precise Future for Bioconjugation

While NHS-ester chemistry has been a valuable tool for bioconjugation, its limitations in terms of specificity, efficiency, and control are becoming increasingly apparent, especially in the context of developing highly defined therapeutic and diagnostic agents. The emergence of bifunctional chelators like this compound, which leverage the power of click chemistry, represents a significant step forward. The bioorthogonality, high efficiency, and superior stability of the resulting conjugates make this approach the preferred choice for applications demanding precision and homogeneity. For researchers aiming to create next-generation bioconjugates with optimized performance, the advantages of adopting this compound and the principles of click chemistry are compelling.

References

Confirming NO2A-Butyne Conjugation with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the creation of targeted radiopharmaceuticals and other bioconjugates, the choice of bifunctional chelator and the method of its confirmation are critical. This guide provides a comparative analysis of confirming the conjugation of a model peptide with NO2A-Butyne, a chelator functionalized with a terminal alkyne for click chemistry, versus the widely used DOTA-NHS ester, which reacts with primary amines. The comparison focuses on the characterization of the resulting conjugates using mass spectrometry, providing supporting experimental data and detailed protocols.

Performance Comparison: this compound vs. DOTA-NHS Ester

The selection between a click chemistry approach with this compound and a traditional NHS ester reaction with DOTA-NHS depends on several factors, including the desired site of conjugation, reaction conditions, and the presence of other reactive functional groups on the biomolecule. Mass spectrometry is an indispensable tool for verifying the successful conjugation and determining the efficiency of the reaction for both methods.

FeatureThis compound (via Click Chemistry)DOTA-NHS Ester (via Amination)Mass Spectrometry Confirmation
Reaction Type Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)N-hydroxysuccinimide ester reaction with primary amines (e.g., lysine ε-amine, N-terminus)A mass shift corresponding to the addition of the chelator is observed.
Specificity Highly specific to azide-functionalized biomolecules. Offers precise, site-specific conjugation.Reacts with available primary amines, potentially leading to a heterogeneous mixture of conjugates with varying numbers of chelators attached.MALDI-TOF can reveal the distribution of species with different numbers of conjugated chelators.
Reaction Conditions Typically mild, aqueous conditions. Requires a copper(I) catalyst and a reducing agent.Amine-free buffers with a slightly alkaline pH (typically 7.5-9.0) are required.The mass spectrum will show the molecular weight of the desired conjugate.
Conjugation Efficiency Generally high, driven by the highly efficient click reaction.Can be variable depending on the number of accessible amines, pH, and reagent concentrations. A study comparing p-SCN-Bn-NOTA and p-SCN-Bn-DOTA showed that with a 20-fold molar excess of chelator, 32% of the single-domain antibody was mono-conjugated with either chelator. Increasing the excess of DOTA to 50-fold resulted in a conjugation rate of 1.1 chelators per antibody.Quantitative analysis of peak intensities of unconjugated vs. conjugated species in the mass spectrum can estimate conjugation efficiency.

Experimental Protocols

Detailed methodologies for peptide conjugation and subsequent mass spectrometry analysis are crucial for reproducible results. Below are representative protocols for both this compound and DOTA-NHS ester conjugation to a model peptide containing an azide or amine group, respectively.

This compound Conjugation via Click Chemistry

This protocol describes the conjugation of this compound to an azide-modified peptide.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • DMSO

Procedure:

  • Peptide Preparation: Dissolve the azide-modified peptide in deionized water to a final concentration of 1 mM.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified peptide solution (1 equivalent)

    • This compound solution (1.5 equivalents)

    • THPTA solution (0.2 equivalents)

    • CuSO₄ solution (0.1 equivalents)

  • Initiation: Add the sodium ascorbate solution (1 equivalent) to the reaction mixture to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: The conjugated peptide can be purified using reverse-phase HPLC.

DOTA-NHS Ester Conjugation

This protocol outlines the conjugation of DOTA-NHS ester to a peptide with a primary amine.

Materials:

  • Peptide with a primary amine (e.g., containing a lysine residue)

  • DOTA-NHS ester

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.5-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Peptide Preparation: Dissolve the peptide in PBS to a concentration of 1-5 mg/mL.

  • DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DOTA-NHS ester solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unconjugated DOTA and other byproducts by size-exclusion chromatography or dialysis.

Mass Spectrometry Analysis: MALDI-TOF

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Spotting: Mix the purified peptide conjugate (approximately 1-10 pmol/µL) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Instrumentation and Data Acquisition:

  • Instrument: MALDI-TOF Mass Spectrometer

  • Mode: Positive ion reflector mode

  • Laser: Nitrogen laser (337 nm)

  • Calibration: Use a standard peptide mixture for external calibration.

The resulting spectrum should show a peak corresponding to the molecular weight of the unconjugated peptide and a new peak corresponding to the molecular weight of the peptide-chelator conjugate. The difference in mass will confirm the successful conjugation.

Mass Spectrometry Analysis: ESI-MS

Sample Preparation:

  • Solvent: Prepare a solution of 50:50 acetonitrile:water with 0.1% formic acid.

  • Dilution: Dilute the purified peptide conjugate in the solvent to a final concentration of approximately 1-10 µM.

Instrumentation and Data Acquisition:

  • Instrument: Electrospray Ionization Mass Spectrometer

  • Mode: Positive ion mode

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

The ESI-MS spectrum will show a series of multiply charged ions. Deconvolution of this spectrum will provide the accurate molecular mass of the conjugate, confirming the addition of the this compound or DOTA moiety.

Mandatory Visualizations

experimental_workflow cluster_no2a This compound Conjugation cluster_dota DOTA-NHS Ester Conjugation cluster_analysis Mass Spectrometry Analysis azide_peptide Azide-Modified Peptide click_reaction Click Reaction (CuAAC) azide_peptide->click_reaction no2a_butyne This compound no2a_butyne->click_reaction no2a_conjugate NO2A-Peptide Conjugate click_reaction->no2a_conjugate purification Purification (HPLC / SEC) no2a_conjugate->purification amine_peptide Amine-Containing Peptide nhs_reaction NHS Ester Reaction amine_peptide->nhs_reaction dota_nhs DOTA-NHS Ester dota_nhs->nhs_reaction dota_conjugate DOTA-Peptide Conjugate nhs_reaction->dota_conjugate dota_conjugate->purification maldi MALDI-TOF MS purification->maldi esi ESI-MS purification->esi confirmation Confirmation of Conjugation maldi->confirmation esi->confirmation

Caption: Workflow for conjugation and mass spectrometry confirmation.

signaling_pathway cluster_click Click Chemistry Conjugation cluster_nhs NHS Ester Conjugation Peptide_Azide Peptide-N3 Copper Cu(I) Catalyst Peptide_Azide->Copper NO2A_Alkyne NO2A-C≡CH NO2A_Alkyne->Copper Triazole_Linkage Triazole Linkage Copper->Triazole_Linkage Conjugate Final Bioconjugate Triazole_Linkage->Conjugate NO2A-Peptide Peptide_Amine Peptide-NH2 Amide_Bond Amide Bond Peptide_Amine->Amide_Bond DOTA_NHS DOTA-NHS DOTA_NHS->Amide_Bond Amide_Bond->Conjugate DOTA-Peptide

A Comparative Analysis of Chelators for Therapeutic Radionuclides in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the selection and application of chelators for targeted radionuclide therapy. This guide provides a detailed comparison of leading chelators, experimental data on their performance, and protocols for key evaluation assays.

The efficacy of targeted radionuclide therapy (TRT), a promising modality in cancer treatment, is critically dependent on the stable delivery of therapeutic radionuclides to tumor cells. This is achieved through the use of bifunctional chelators, molecules that form a stable complex with the radionuclide and are conjugated to a targeting vector, such as an antibody or peptide. The choice of chelator significantly impacts the stability, in vivo behavior, and overall therapeutic efficacy of the resulting radiopharmaceutical.[1] This guide presents a comparative analysis of commonly used and novel chelators for prominent therapeutic radionuclides, including Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac), to aid researchers in the selection of the optimal chelator for their specific application.

Key Performance Metrics of Chelators

The ideal bifunctional chelator should exhibit rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radionuclide to prevent its release in vivo, and have favorable pharmacokinetic properties.[1] Key parameters for comparison include radiolabeling efficiency, in vitro stability in human serum, and in vivo biodistribution and stability.

Comparative Data on Chelator Performance

The following tables summarize the performance of various chelators with Lutetium-177 and Actinium-225 based on published experimental data.

Table 1: Comparative Performance of Chelators for Lutetium-177 (¹⁷⁷Lu)

ChelatorTargeting MoleculeRadiolabeling ConditionsRadiochemical Yield (RCY)In Vitro Serum Stability (24h)Key Findings
DOTA Peptides (e.g., DOTATATE)90-100°C, 15-30 min, pH 4.0-5.5[2][3]>95%[4]>95%Standard for ¹⁷⁷Lu; requires heating.
DOTAGA Antibody (OTSA101)Not SpecifiedHigh>96% (in murine serum for 7 days)Showed high binding affinity and radiochemical yield.
DO3A Antibody (OTSA101)Not SpecifiedHigh>96% (in murine serum for 7 days)Comparable stability to DOTA and DOTAGA.
Bispidine Peptide (SSTR2 targeting)<40°C, pH 6HighComparable to DOTA complexesAllows for mild labeling conditions.

Table 2: Comparative Performance of Chelators for Actinium-225 (²²⁵Ac)

ChelatorTargeting MoleculeRadiolabeling ConditionsRadiochemical Yield (RCY)In Vitro Serum StabilityKey Findings
DOTA Antibodies, Peptides (e.g., PSMA-617)80-95°C, or 37°C for 1h>90% (optimized one-step)>90% (10 days)Standard but requires heating or longer incubation; potential for in vivo dissociation.
DOTAGA Antibody (OTSA101)Not Specified98.8 ± 1.2%>96% (in murine serum for 7 days)Promising alternative to DOTA with high labeling efficiency.
DO3A Antibody (HuM195)Not SpecifiedHigh>94% (72h)Similar stability to DOTA for ²²⁵Ac.
Macropa Antibodies, Peptides (e.g., PSMA)Room Temperature, 5-30 min>99%>90% (7 days)Superior for heat-sensitive molecules due to mild labeling conditions.
Macropa-NCS ProteinRoom Temperature, 5-30 minQuantitativeExcellentAllows for rapid and quantitative labeling at room temperature.
Bispidine Peptide (SSTR2 targeting)<40°C, pH 6HighComparable to DOTA complexesEnables mild labeling conditions for ²²⁵Ac.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of chelator performance.

Protocol 1: Radiolabeling of DOTA-conjugated Molecules with Lutetium-177
  • Reagent Preparation : Dissolve the DOTA-conjugated biomolecule in sterile, metal-free water. Prepare a 0.5 M sodium acetate buffer (pH 5.0-5.5).

  • Reaction Setup : In a sterile reaction vial, add the required volume of ¹⁷⁷LuCl₃ solution. Add the sodium acetate buffer to adjust the pH.

  • Radiolabeling Reaction : Add the DOTA-conjugated biomolecule to the buffered ¹⁷⁷LuCl₃ solution and gently mix. Incubate the reaction at 90-100°C for 15-30 minutes.

  • Cooling and Quenching : Allow the reaction to cool to room temperature. The reaction can be quenched by adding a small volume of DTPA solution to complex any free ¹⁷⁷Lu.

  • Quality Control : Determine the radiochemical purity using radio-TLC or radio-HPLC.

Protocol 2: Radiolabeling of Macropa-conjugated Proteins with Actinium-225
  • Reagent Preparation : Prepare the Macropa-conjugated protein in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

  • Reaction Setup : In a microcentrifuge tube, add the desired amount of the Macropa-conjugated protein. Carefully add the required amount of ²²⁵Ac solution.

  • Radiolabeling Reaction : Incubate the reaction mixture at room temperature for 5-30 minutes.

  • Quality Control : Assess the radiochemical purity by instant thin-layer chromatography (ITLC) using a mobile phase of 50 mM DTPA (pH 7).

Protocol 3: In Vitro Serum Stability Assay
  • Sample Preparation : Collect human serum and centrifuge to remove cellular components.

  • Incubation : Add the radiolabeled compound to a pre-warmed aliquot of human serum and incubate at 37°C.

  • Time Points : At various time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot of the serum mixture.

  • Protein Precipitation : Precipitate the serum proteins by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Analysis : Analyze the supernatant, which contains the free radiometal and small molecule metabolites, by radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical.

Protocol 4: In Vivo Biodistribution Study in Mice
  • Animal Model : Utilize appropriate tumor-bearing mouse models relevant to the targeting molecule.

  • Injection : Intravenously inject a defined amount of the radiolabeled compound into the tail vein of the mice.

  • Time Points : At predetermined time points (e.g., 4, 24, 48, and 72 hours post-injection), humanely euthanize a group of mice.

  • Organ Harvesting : Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, bone).

  • Radioactivity Measurement : Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis : Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of these radiopharmaceuticals.

G cluster_0 Radiolabeling Workflow Radionuclide Radionuclide Incubation Incubation Radionuclide->Incubation Chelator-Biomolecule Chelator-Biomolecule Chelator-Biomolecule->Incubation Reaction Buffer Reaction Buffer Reaction Buffer->Incubation Quality Control Quality Control Incubation->Quality Control Purified Radiopharmaceutical Purified Radiopharmaceutical Quality Control->Purified Radiopharmaceutical

General workflow for radiolabeling a biomolecule.

G cluster_1 Somatostatin Receptor Signaling SST_Analog Somatostatin Analog (e.g., DOTATATE) SSTR Somatostatin Receptor (SSTR2) SST_Analog->SSTR Binds Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest Apoptosis Apoptosis PKA->Apoptosis

Simplified somatostatin receptor signaling pathway.

G cluster_2 PSMA-Targeted Radionuclide Therapy PSMA_Ligand PSMA-targeting Radiopharmaceutical PSMA Prostate-Specific Membrane Antigen (PSMA) PSMA_Ligand->PSMA Binds Internalization Internalization PSMA->Internalization Radionuclide_Decay Radionuclide Decay (α or β emission) Internalization->Radionuclide_Decay DNA_Damage DNA Double-Strand Breaks Radionuclide_Decay->DNA_Damage Cell_Death Tumor Cell Death DNA_Damage->Cell_Death

Mechanism of PSMA-targeted radionuclide therapy.

Conclusion

The selection of an appropriate chelator is a critical determinant of the success of a targeted radionuclide therapy agent. While DOTA remains a widely used and effective chelator for many therapeutic radionuclides, particularly ¹⁷⁷Lu, its requirement for heating during radiolabeling can be a limitation for sensitive biomolecules. Newer chelators, such as Macropa, offer the significant advantage of rapid, room-temperature radiolabeling, making them ideal for use with antibodies and other proteins, especially with ²²⁵Ac. The development of novel chelators like bispidine-based ligands further expands the toolkit for radiopharmaceutical development, offering favorable properties such as mild labeling conditions and high stability. Ultimately, the choice of chelator must be carefully considered based on the specific radionuclide, the targeting biomolecule, and the desired in vivo performance characteristics of the final radiopharmaceutical. The data and protocols presented in this guide provide a foundation for making informed decisions in this critical aspect of radiopharmaceutical design.

References

A Comparative Guide to Iron Chelators: Unveiling the Roles of NO2A-Butyne and Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of chelation chemistry is pivotal. While the term "chelator" often brings to mind the treatment of metal overload, the functionalities of these molecules are diverse and highly specific. This guide provides a comparative analysis of NO2A-Butyne, a bifunctional chelator prominent in radiopharmaceutical development, against the established therapeutic iron chelators: deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX).

This comparison will elucidate the distinct applications and chemical properties of these agents, highlighting why a direct efficacy comparison for iron chelation is not applicable and underscoring the importance of selecting the appropriate chelator for a given scientific or clinical need.

Introduction to Chelators and Their Applications

Chelators are molecules that can form multiple bonds to a single metal ion, effectively "grabbing" and sequestering it. This property is harnessed in various scientific and medical fields. In the context of this guide, we explore two primary applications:

  • Therapeutic Iron Chelation: In clinical medicine, iron chelators are life-saving drugs for patients with iron overload disorders, such as thalassemia and hemochromatosis, which result from frequent blood transfusions or genetic conditions. These drugs bind to excess iron in the body, facilitating its excretion and preventing organ damage.

  • Radiopharmaceutical Development: In nuclear medicine, bifunctional chelators are essential for creating diagnostic and therapeutic agents. These molecules bind to a radioactive metal isotope on one end and are attached to a targeting molecule (like a peptide or antibody) on the other. This allows for the targeted delivery of radiation for imaging (e.g., PET scans) or therapy.

At a Glance: Comparative Overview

The following table summarizes the key characteristics of this compound and the established iron chelators. It is crucial to note that the intended applications of these molecules are fundamentally different, which is reflected in their chemical design and the available data.

FeatureThis compoundDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Primary Application Bifunctional chelator for radiopharmaceuticals (PET imaging, radiotherapy)Treatment of chronic iron overloadTreatment of chronic iron overloadTreatment of chronic iron overload
Primary Metal Target Radiometals (e.g., Gallium-68, Copper-64)Ferric Iron (Fe³⁺)Ferric Iron (Fe³⁺)Ferric Iron (Fe³⁺)
Iron Binding Affinity (log K) Data not available (not designed for iron chelation)~30.6[1]Forms a 3:1 complex with Fe³⁺[2][3]Forms a 2:1 complex with Fe³⁺[2][4]
Administration Route Intravenous (as part of a radiopharmaceutical)Subcutaneous or intravenous infusionOralOral
Key Structural Feature NOTA macrocycle with a butyne functional group for conjugationHexadentate siderophoreBidentate hydroxypyridinoneTridentate N,N'-substituted phenyl-1,2,4-triazole

This compound: A Tool for Targeted Radionuclide Delivery

This compound is a derivative of the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The NOTA framework is particularly adept at securely binding trivalent metal ions, most notably Gallium-68 (⁶⁸Ga), which is a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) imaging.

The defining feature of this compound is its "bifunctional" nature. The "NO2A" portion serves as the chelating agent for the radiometal. The "Butyne" functional group provides a reactive handle for covalent attachment to a biomolecule, such as a peptide or antibody, through a chemical reaction known as "click chemistry." This conjugation allows the radiolabeled chelator to be targeted to specific cells or tissues in the body, for example, to visualize tumors that overexpress a particular receptor.

Due to its design and intended use, there is a lack of published data on the efficacy of this compound as a therapeutic iron chelator. Its affinity for iron is not a primary design consideration, and it has not been evaluated for the treatment of iron overload.

Experimental Workflow: Radiolabeling with this compound Conjugates

The following diagram illustrates a typical workflow for the preparation of a ⁶⁸Ga-labeled peptide for PET imaging using a this compound conjugate.

G cluster_0 Conjugation cluster_1 Radiolabeling NO2A_Butyne This compound Conjugation_Reaction Click Chemistry (Cu(I) catalyzed) NO2A_Butyne->Conjugation_Reaction Peptide Targeting Peptide (with azide group) Peptide->Conjugation_Reaction Purification1 Purification (e.g., HPLC) Conjugation_Reaction->Purification1 NO2A_Peptide NO2A-Peptide Conjugate Purification1->NO2A_Peptide Radiolabeling_Reaction Chelation Reaction (pH 3.5-5.5, room temp) NO2A_Peptide->Radiolabeling_Reaction Ga68 Gallium-68 (from generator) Ga68->Radiolabeling_Reaction Purification2 Purification (e.g., SPE) Radiolabeling_Reaction->Purification2 Final_Product ⁶⁸Ga-NO2A-Peptide (for PET imaging) Purification2->Final_Product

Workflow for ⁶⁸Ga-labeled peptide preparation.

Established Iron Chelators: A Trio of Therapeutics

In stark contrast to this compound, deferoxamine, deferiprone, and deferasirox are clinically approved drugs specifically designed to bind and remove excess iron from the body.

Deferoxamine (DFO)

Deferoxamine is a hexadentate chelator, meaning it uses six points of attachment to bind to a single iron ion, forming a very stable 1:1 complex. It is a natural product derived from the bacterium Streptomyces pilosus.

  • Mechanism of Action: DFO has a high affinity for ferric iron (Fe³⁺) and primarily chelates iron from the plasma and from iron stores within cells, such as ferritin. The resulting iron-DFO complex is water-soluble and is excreted in the urine and bile.

  • Clinical Use: DFO has been a cornerstone of iron chelation therapy for decades. However, its use is limited by its poor oral bioavailability, necessitating administration via slow subcutaneous or intravenous infusions over several hours, multiple times a week.

Deferiprone (DFP)

Deferiprone is a bidentate chelator, meaning it uses two points of attachment to bind iron. Three molecules of deferiprone are required to form a stable 3:1 complex with one iron ion.

  • Mechanism of Action: As an orally active agent, DFP is rapidly absorbed. It is particularly effective at entering cells and chelating intracellular iron, including iron within the heart muscle. The iron-DFP complex is primarily excreted in the urine.

  • Clinical Use: DFP is used for the treatment of transfusional iron overload, especially in patients who cannot tolerate or have an inadequate response to other chelation therapies.

Deferasirox (DFX)

Deferasirox is a tridentate chelator, requiring two molecules to bind to a single iron ion in a 2:1 ratio.

  • Mechanism of Action: DFX is an orally active, once-daily medication that effectively reduces liver iron concentration and serum ferritin levels. It binds to iron in the plasma and within cells, and the iron-DFX complex is eliminated primarily through the feces.

  • Clinical Use: DFX is widely used for the treatment of chronic iron overload in both adults and children.

Comparative Efficacy of Therapeutic Iron Chelators

Numerous clinical trials have compared the efficacy and safety of DFO, DFP, and DFX. The choice of chelator often depends on the patient's specific clinical situation, including the severity and location of iron deposition, tolerance to the medication, and lifestyle considerations.

A meta-analysis of 16 randomized controlled trials provided the following insights:

  • Cardiac Iron Removal: Deferiprone, either alone or in combination with deferoxamine, showed a significant advantage in reducing myocardial iron content and improving left ventricular ejection fraction compared to deferoxamine alone.

  • Liver Iron and Serum Ferritin: The differences in reducing serum ferritin and liver iron concentration between deferiprone and deferoxamine were not statistically significant in this analysis. Another study also found no significant difference among the three chelators in reducing ferritin levels.

  • Safety Profile: Adverse events were a key differentiator. Deferiprone was found to be the safest among the three in one network meta-analysis.

Experimental Protocols for Evaluating Iron Chelator Efficacy

The evaluation of iron chelator efficacy involves a variety of in vitro and in vivo methods. Below are outlines of common experimental protocols.

Ferrous Ion Chelating (FIC) Assay

This spectrophotometric assay measures the ability of a compound to chelate ferrous iron (Fe²⁺).

Principle: Ferrozine is a reagent that forms a stable, magenta-colored complex with Fe²⁺, which can be measured by its absorbance at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance. The percentage of chelation is calculated by comparing the absorbance of the sample to a control without the chelator.

Protocol Outline:

  • Prepare solutions of the test chelator at various concentrations.

  • In a microplate, add the chelator solution to a solution of ferrous sulfate (FeSO₄).

  • Incubate for a short period to allow for chelation to occur.

  • Add ferrozine solution to initiate the colorimetric reaction.

  • Measure the absorbance at 562 nm.

  • Calculate the percentage of iron chelation.

Cellular Iron Chelation Assay

This type of assay assesses the ability of a chelator to remove iron from within cells.

Principle: Cultured cells (e.g., hepatocytes or cardiomyocytes) are first loaded with iron. The cells are then treated with the chelating agent. The amount of iron removed from the cells and the remaining intracellular iron content are then quantified.

Protocol Outline:

  • Culture cells in appropriate media.

  • Load the cells with iron by incubating them with an iron source (e.g., ferric ammonium citrate).

  • Wash the cells to remove extracellular iron.

  • Incubate the iron-loaded cells with the chelating agent at various concentrations and for different durations.

  • Collect the cell culture supernatant (to measure extruded iron) and the cell lysate (to measure remaining intracellular iron).

  • Quantify the iron content in the supernatant and lysate using a colorimetric iron quantification assay or atomic absorption spectroscopy.

Signaling Pathways and Logical Relationships

The chelation of iron by therapeutic agents has downstream effects on cellular pathways that are regulated by iron levels.

G Iron_Overload Cellular Iron Overload ROS Reactive Oxygen Species (ROS) (via Fenton Reaction) Iron_Overload->ROS catalyzes Iron_Chelator Iron Chelator (DFO, DFP, DFX) Iron_Overload->Iron_Chelator binds to Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress Iron_Chelator->ROS inhibits formation of Iron_Complex Stable Iron-Chelator Complex Iron_Chelator->Iron_Complex forms Excretion Iron Excretion (Urine/Feces) Iron_Complex->Excretion leads to

Mechanism of action of therapeutic iron chelators.

Conclusion

The evaluation of a chelator's efficacy is intrinsically linked to its intended application. This compound is a highly specialized molecule designed for the precise delivery of radiometals in diagnostic and therapeutic applications in nuclear medicine. Its butyne functional group allows for efficient and specific conjugation to targeting biomolecules. In contrast, deferoxamine, deferiprone, and deferasirox are clinically vital drugs engineered to systemically remove excess iron in patients with iron overload disorders.

While all are chelators, their performance metrics and the experimental methods used for their evaluation are distinct. Direct comparisons of their "iron chelation efficacy" are not scientifically meaningful due to their disparate purposes. This guide underscores the importance of understanding the specific chemical properties and design principles of different chelators to apply them effectively in research, drug development, and clinical practice.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of NO2A-Butyne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like NO2A-Butyne are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, a bifunctional chelator used in tumor pre-targeting.[1] Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

While detailed hazard information for this compound is not fully established, its structure, containing nitro, amine, and alkyne functional groups, suggests that it should be handled as a potentially hazardous substance.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects eyes from splashes of chemical solutions or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical. Gloves should be changed immediately if contaminated.
Body Protection A flame-retardant laboratory coat.Protects skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities.Minimizes the inhalation of any potential aerosols or vapors.

Chemical Waste Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible manner.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. It is crucial to segregate solid and liquid waste.

    • Solid Waste: Includes contaminated items such as gloves, weigh boats, and paper towels.

    • Liquid Waste: Includes unused solutions and reaction mixtures.

  • Waste Container Selection:

    • Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container.

    • Liquid Waste: Use a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with any solvents used. Do not fill containers beyond 90% of their capacity to allow for expansion.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". The label must also include:

    • A list of all components in a mixture, including solvents and their approximate concentrations.

    • Indication of the relevant hazards.

    • The date of waste generation and the name of the generating laboratory or researcher.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from sources of ignition and incompatible materials.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the licensed chemical waste disposal service.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound for quick reference in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₆H₂₆N₄O₅
Molecular Weight 354.4 g/mol
Solubility DMSO: 250 mg/mL (705.42 mM; requires ultrasonic agitation)
Recommended Storage -20°C

Experimental Protocols

Preparation of Stock Solutions:

To prepare stock solutions of this compound, select an appropriate solvent based on its solubility. For a 250 mg/mL solution in DMSO, ultrasonic agitation may be necessary to achieve complete dissolution. Once prepared, it is recommended to store stock solutions in separate packages to avoid degradation from repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 6 months, while for shorter-term storage of up to one month, -20°C is suitable.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Paper Towels, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions, Rinsate) waste_type->liquid_waste Liquid solid_container Select Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Select Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container label_container Label Container Correctly: - 'Hazardous Waste' - 'this compound' - All Components - Date and Researcher Info solid_container->label_container liquid_container->label_container store_waste Store Sealed Container in Designated Accumulation Area label_container->store_waste request_pickup Request Pickup from EHS or Licensed Disposal Service store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling NO2A-Butyne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling NO2A-Butyne. It includes detailed operational and disposal plans to ensure safe and effective use in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is critical when handling this compound, a potentially hazardous acetylenic compound. The following personal protective equipment is required to minimize exposure and mitigate potential hazards.

Body Part Equipment Standard/Specification Reason
Eyes and Face Safety glasses with side shields or GogglesEN 166Protects against chemical splashes and impact.[1]
Face shield-Recommended for tasks with a higher risk of splashes or vigorous reactions.[2]
Hands Chemical-resistant gloves (e.g., Nitrile rubber)EN 388Protects against skin contact, irritation, and absorption. Gloves should be clean and free of oil or grease.[1][3]
Body Flame-resistant and anti-static lab coat or overallsEN ISO 14116, EN ISO 1149-5Protects against flash fires and static discharge, which can be an ignition source.[1]
Chemical-resistant apron-Provides an additional layer of protection against spills and splashes.
Feet Closed-toe, chemical-resistant safety footwearEN ISO 20345Protects against chemical spills and falling objects.
Respiratory Use in a well-ventilated area or chemical fume hood-Prevents inhalation of potentially toxic or flammable vapors.
Self-contained breathing apparatus (SCBA)MSHA/NIOSH approvedRequired in case of fire or in poorly ventilated areas.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.

  • The storage area should be designated for flammable liquids and kept locked.

  • Keep the container tightly closed when not in use.

2. Preparation for Use:

  • Work in a properly functioning chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Ground and bond all containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools and explosion-proof equipment.

  • Remove all potential ignition sources from the immediate work area.

3. Handling and Use:

  • Wear the appropriate personal protective equipment as detailed in the table above.

  • Dispense the required amount of this compound carefully, avoiding splashes.

  • Keep the container opening away from your breathing zone.

  • Wash hands thoroughly after handling.

4. Spill and Leak Procedure:

  • In case of a small spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

  • For larger spills, evacuate the area and eliminate all ignition sources.

  • Do not let the chemical enter the environment.

5. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

6. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

  • Do not dispose of it into the sewer system.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures Receive Receive and Inspect Container Store Store in a Cool, Dry, Ventilated Area Receive->Store PrepWorkArea Prepare Work Area (Fume Hood, Safety Equipment) Store->PrepWorkArea DonPPE Don Appropriate PPE PrepWorkArea->DonPPE Dispense Dispense this compound DonPPE->Dispense Experiment Perform Experiment Dispense->Experiment Spill Spill or Leak Occurs Dispense->Spill Decontaminate Decontaminate Work Area Experiment->Decontaminate Experiment->Spill FirstAid Administer First Aid Experiment->FirstAid Exposure Dispose Dispose of Waste Properly Decontaminate->Dispose RemovePPE Remove and Clean PPE Dispose->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash Spill->Decontaminate Contain & Clean

References

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